Biperiden.HCl
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C21H30ClNO |
|---|---|
分子量 |
347.9 g/mol |
IUPAC名 |
(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1 |
InChIキー |
RDNLAULGBSQZMP-LIJKWCKLSA-N |
異性体SMILES |
C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |
正規SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Biperiden HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden (B1667296) Hydrochloride (HCl), a synthetic anticholinergic agent, is a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of muscarinic acetylcholine (B1216132) receptors within the central nervous system (CNS), which helps restore the delicate neurochemical balance in the basal ganglia.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Biperiden's action in the CNS. It delves into its primary activity as a muscarinic receptor antagonist with a notable selectivity for the M1 subtype, and explores its secondary roles in modulating dopaminergic and glutamatergic neurotransmission.[3][5] Detailed experimental protocols for key assays, quantitative binding data, and visual representations of signaling pathways are presented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The principal mechanism of action of Biperiden HCl in the central nervous system is the blockade of muscarinic acetylcholine receptors (mAChRs).[6] In conditions such as Parkinson's disease, a deficiency in dopamine (B1211576) leads to a relative overactivity of acetylcholine, disrupting the balance of neurotransmitters in the striatum and resulting in motor impairments like tremors and rigidity.[1][6] Biperiden redresses this imbalance by competitively inhibiting the binding of acetylcholine to its receptors, thereby reducing cholinergic signaling.[4][6]
Biperiden acts as a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5).[7] However, it displays a degree of selectivity, with its highest affinity for the M1 receptor subtype, which is highly expressed in the striatum.[3][5] The antagonism of M1 receptors on medium spiny neurons in the striatum is thought to be the key to its therapeutic effects in motor disorders.[3]
Quantitative Binding Affinities
The binding affinities of Biperiden for the different human muscarinic receptor subtypes have been determined through in vitro radioligand binding assays. The inhibitor constant (Ki) is a measure of the concentration of the drug required to inhibit 50% of the radioligand binding, with lower Ki values indicating higher binding affinity.
| Receptor Subtype | Biperiden Ki (nM) |
| M1 | 0.48[5] |
| M2 | 6.3[5] |
| M3 | 3.9[5] |
| M4 | 2.4[5] |
| M5 | 6.3[5] |
Table 1: Binding affinities of Biperiden for human muscarinic receptor subtypes. Data compiled from radioligand binding assays.
The data clearly illustrates Biperiden's higher affinity for the M1 receptor subtype compared to the other four subtypes. The (+)-enantiomer of Biperiden is the more active form and demonstrates significant selectivity for the M1 receptor over the M2α receptor.[8][9]
Secondary Mechanisms of Action
Beyond its primary anticholinergic activity, emerging evidence suggests that Biperiden possesses a more complex pharmacodynamic profile, contributing to its overall therapeutic effect.
Modulation of Dopaminergic Neurotransmission
Biperiden can indirectly and directly influence the dopaminergic system:
-
Indirect Modulation: By blocking M1 receptors on striatal medium spiny neurons, Biperiden reduces the excitatory cholinergic tone, which in turn indirectly increases the relative influence of dopamine.[3]
-
Dopamine Transporter (DAT) Inhibition: Some studies suggest that Biperiden can directly inhibit the dopamine transporter (DAT), although with lower potency than its anticholinergic effects.[3][10] This inhibition would lead to an increased synaptic concentration and prolonged action of dopamine.[3]
NMDA Receptor Antagonism
Biperiden has been shown to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[3] In the striatum, NMDA receptors are located on GABAergic interneurons that tonically inhibit dopaminergic neurons. By blocking these NMDA receptors, Biperiden can disinhibit dopaminergic neurons, leading to an increase in dopamine release.[3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in Biperiden's mechanism of action.
Caption: Overview of Biperiden's multifaceted mechanism of action in the CNS.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of Biperiden for muscarinic receptor subtypes.
Objective: To quantify the binding affinity of Biperiden for M1-M5 muscarinic receptors.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled Biperiden HCl.
-
Reference compound for non-specific binding (e.g., high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Preparation: Pre-treat filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radioligand ([3H]-NMS).
-
Varying concentrations of unlabeled Biperiden.
-
For total binding wells, add assay buffer instead of Biperiden.
-
For non-specific binding wells, add a high concentration of atropine (B194438) instead of Biperiden.[9]
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from unbound radioligand.[9][11]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting: After drying the filters, place them in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Determine the IC50 value (concentration of Biperiden that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Caption: Experimental workflow for a radioligand binding assay.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine in specific brain regions of freely moving animals following Biperiden administration.
Objective: To assess the effect of Biperiden on dopamine release in the striatum.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Biperiden HCl solution for administration.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.[12]
-
Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[12][13]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[12]
-
Drug Administration: Administer Biperiden systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.[14]
-
Post-Treatment Collection: Continue to collect dialysate samples at the same regular intervals following drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using HPLC with electrochemical detection.[15]
-
Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the baseline levels to determine the effect of Biperiden on dopamine release.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
Biperiden HCl exerts its therapeutic effects in the central nervous system primarily through the potent antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype. This action helps to re-establish the cholinergic-dopaminergic balance in the striatum, which is crucial for motor control. Furthermore, its secondary mechanisms, including the inhibition of dopamine reuptake and antagonism of NMDA receptors, likely contribute to its overall clinical efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuanced pharmacology of Biperiden and the development of novel therapeutics targeting these pathways.
References
- 1. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]
- 2. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. rndsystems.com [rndsystems.com]
- 6. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 7. Biperiden - Wikipedia [en.wikipedia.org]
- 8. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. uva.theopenscholar.com [uva.theopenscholar.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Interaction of Biperiden HCl with the Cholinergic and Dopaminergic Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biperiden (B1667296) is a synthetic anticholinergic agent primarily utilized for its therapeutic effects in managing Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its core mechanism revolves around the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), which restores the physiological balance between the cholinergic and dopaminergic neurotransmitter systems, particularly within the basal ganglia.[3][4] This guide provides a detailed examination of Biperiden's pharmacodynamics, focusing on its interaction with both the cholinergic and dopaminergic pathways. It summarizes key quantitative data, outlines detailed experimental protocols for its investigation, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this area.
Introduction to Biperiden HCl
Biperiden, commonly available as its hydrochloride salt, is a centrally acting anticholinergic drug.[5] In neurological conditions such as Parkinson's disease, a deficiency in the neurotransmitter dopamine (B1211576) leads to a functional overactivity of the cholinergic system in the corpus striatum.[1][2] This dopaminergic-cholinergic imbalance is a key contributor to motor symptoms like tremors, rigidity, and bradykinesia.[2] Biperiden addresses this imbalance by competitively inhibiting mAChRs, thereby reducing the excessive cholinergic tone and helping to normalize motor function.[1][3] It is also effective in mitigating extrapyramidal side effects that can arise from treatment with neuroleptic medications.[2][4]
Core Mechanism of Action: Cholinergic System Interaction
Biperiden's primary therapeutic action is the competitive antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype.[3][5] The M1 receptors are highly expressed in the central nervous system, particularly on striatal medium spiny neurons (MSNs).[6] Acetylcholine released from cholinergic interneurons typically binds to these Gq/11-coupled M1 receptors, initiating a signaling cascade that increases neuronal excitability.[6] By blocking these receptors, Biperiden effectively dampens this excitatory cholinergic input, which is a critical step in re-establishing neurotransmitter balance.[1][6]
Quantitative Data: Muscarinic Receptor Binding Affinity
The affinity of Biperiden for the five human muscarinic receptor subtypes (M1-M5) has been quantified in various studies. The inhibitory constant (Ki) is a measure of a drug's binding affinity, with lower values indicating a stronger binding. Biperiden consistently demonstrates the highest affinity for the M1 receptor subtype.
| Receptor Subtype | Biperiden Ki (nM) | Biperiden (+)-enantiomer pA2 | Reference(s) |
| M1 | 0.48 | 9.07 | [7] |
| M2 | 6.3 | 7.25 (cardiac M2α) | [7] |
| M3 | 3.9 | - | |
| M4 | 2.4 | - | |
| M5 | 6.3 | - |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data are compiled from multiple studies and may vary based on experimental conditions.[8]
Signaling Pathway Visualization
The following diagram illustrates the mechanism of M1 receptor antagonism by Biperiden at the synaptic level.
Caption: Biperiden's antagonism of the M1 muscarinic receptor.
Interaction with the Dopaminergic System
Biperiden's influence on the dopaminergic system is primarily indirect, stemming from its modulation of the cholinergic system.[9] However, some evidence also points to more direct, albeit less potent, mechanisms.
-
Indirect Modulation: In the striatum, cholinergic interneurons exert a tonic excitatory influence on MSNs via M1 receptors. This cholinergic activity functionally opposes the inhibitory signaling from dopaminergic neurons originating in the substantia nigra. By blocking M1 receptors, Biperiden reduces this cholinergic tone, thereby enhancing the relative impact of dopamine signaling and helping to restore a more balanced state.[6]
-
Dopamine Transporter (DAT) Inhibition: Some studies suggest that Biperiden can inhibit the dopamine transporter, which would reduce the reuptake of dopamine from the synaptic cleft, thereby increasing its synaptic concentration and duration of action.[6] However, this effect is considered to be of lower potency than its anticholinergic activity.[10]
-
NMDA Receptor Antagonism: Biperiden has been shown to act as a non-competitive antagonist at the NMDA receptor.[6] In the striatum, NMDA receptors on GABAergic interneurons can inhibit dopaminergic neurons. By blocking these receptors, Biperiden may disinhibit dopaminergic neurons, leading to an increase in dopamine release.[6]
Signaling Pathway Visualization
The following diagram illustrates the interplay between the cholinergic and dopaminergic systems in the striatum and the modulatory effect of Biperiden.
Caption: Cholinergic-dopaminergic balance modulation by Biperiden.
Experimental Protocols for Studying Biperiden HCl
Investigating the pharmacodynamic properties of Biperiden requires a combination of in vitro and in vivo experimental approaches. The following sections detail generalized protocols for key assays.
Protocol: In Vitro Competitive Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of Biperiden for a specific receptor subtype, such as the muscarinic M1 receptor.
Objective: To quantify the affinity of Biperiden for the human muscarinic M1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-pirenzepine (a selective M1 antagonist).
-
Unlabeled Biperiden HCl at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Preparation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]-pirenzepine (e.g., 0.5-1.0 nM, near its Kd value), and varying concentrations of Biperiden HCl. Include wells for total binding (no Biperiden) and non-specific binding (with 10 µM atropine).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly harvest the samples by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[11]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[11]
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the Biperiden concentration.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Biperiden that inhibits 50% of specific binding).[11]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Microdialysis with HPLC-ECD
This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal following Biperiden administration.
Objective: To measure changes in extracellular dopamine and acetylcholine levels in the rat striatum following systemic administration of Biperiden.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic frame.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Microinfusion pump.
-
Fraction collector (refrigerated).
-
Anesthetic (e.g., Ketamine/Xylazine or Isoflurane).
-
Biperiden HCl solution for injection (e.g., 2.5-10 mg/kg, i.p.).[12]
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC system with an electrochemical detector (HPLC-ECD).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the target brain region (e.g., striatum; coordinates relative to bregma: AP: +1.0 mm, ML: ±2.5 mm, DV: -5.0 mm).[11] Slowly lower the microdialysis guide cannula to the target coordinates and fix it to the skull with dental cement. Allow the animal to recover for 2-3 days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[11] Allow for a stabilization period of 1-2 hours. Following stabilization, collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) in vials containing an antioxidant.
-
Drug Administration: Administer Biperiden HCl (e.g., 5 mg/kg, i.p.) or a vehicle control (saline).[12]
-
Post-Treatment Collection: Continue collecting dialysate samples at the same intervals for at least 2-3 hours post-injection.[6] Store all samples at -80°C until analysis.[11]
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and acetylcholine content using an HPLC-ECD system. The system separates the neurotransmitters on a reversed-phase column, and the electrochemical detector quantifies them based on their oxidation potential.
-
Data Analysis: Express the neurotransmitter concentration in each post-treatment sample as a percentage of the average baseline concentration. Plot the mean percentage change over time for both the Biperiden and vehicle groups. Use statistical analysis (e.g., two-way ANOVA) to determine significant differences.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the in vivo microdialysis experimental workflow.
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
Biperiden HCl serves as a cornerstone in the management of conditions characterized by a cholinergic-dopaminergic imbalance. Its high affinity for the M1 muscarinic receptor subtype underscores its primary mechanism of reducing central cholinergic overactivity. The resulting modulation of the striatal circuitry leads to a functional enhancement of dopaminergic neurotransmission, thereby alleviating motor symptoms. A comprehensive understanding of its receptor binding profile and its in vivo effects on neurotransmitter dynamics, as elucidated through the experimental protocols detailed herein, is crucial for the continued development of novel and more targeted therapeutics for Parkinson's disease and other movement disorders.
References
- 1. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 3. biperiden | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Biperiden.HCl: A Technical Guide to Muscarinic Receptor Subtype Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Biperiden (B1667296) hydrochloride (Biperiden.HCl) for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Biperiden is a muscarinic antagonist utilized in the management of Parkinson's disease and extrapyramidal symptoms induced by neuroleptic drugs.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to its interaction with these receptor subtypes. This document consolidates quantitative binding data, details the experimental protocols used for their determination, and illustrates the associated signaling pathways and experimental workflows.
Core Data Presentation: Binding Affinity of this compound
The binding affinity of Biperiden for muscarinic receptor subtypes has been characterized through various in vitro studies. The data is presented below in two formats: equilibrium dissociation constants (Ki) from radioligand binding assays and functional antagonist potency (pA2) from functional assays. Lower Ki values are indicative of higher binding affinity, while higher pA2 values suggest greater antagonist potency.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Biperiden
This table summarizes the inhibitor constant (Ki) values of Biperiden for the five human muscarinic receptor subtypes expressed in Chinese hamster ovary (CHO) cells.
| Receptor Subtype | Ki (nM) | Selectivity (Fold difference from M1) |
| M1 | 0.48[2][3] | - |
| M2 | 6.3[2][3] | ~13-fold lower than M1[3] |
| M3 | 3.9[2][3] | ~8-fold lower than M1[3] |
| M4 | 2.4[2][3] | ~5-fold lower than M1 |
| M5 | 6.3[2][3] | ~13-fold lower than M1[3] |
Data sourced from competitive radioligand binding assays.[3]
Table 2: Functional Antagonist Potency of (+)-Biperiden (pA2)
This table presents the functional antagonist potency of the (+)-enantiomer of Biperiden, which is the more active stereoisomer.[4] These values were determined through in vitro functional studies on various tissue preparations.[4]
| Receptor Subtype & Tissue | pA2 Value |
| M1 (rabbit vas deferens) | 9.07[4] |
| M2α (rat left atrium) | 7.25[4] |
| M2β (guinea-pig ileum) | 8.27[4] |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist.[5] (+)-Biperiden demonstrates significant selectivity for M1 over M2α receptors, with a 66-fold difference in potency.[4]
Signaling Pathways and Antagonism
Biperiden functions as a competitive antagonist at muscarinic receptors, thereby blocking the effects of the endogenous agonist, acetylcholine. The five muscarinic receptor subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.
Caption: Muscarinic receptor signaling pathways and Biperiden's antagonistic action.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Biperiden) for a specific muscarinic receptor subtype.[3][6]
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[3][5]
-
A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).[3][7]
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).[3]
-
Glass fiber filters.[3]
-
Scintillation cocktail.[3]
-
Scintillation counter.[3]
Procedure:
-
Membrane Preparation:
-
Cells expressing the receptor of interest are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Competition Binding Assay:
-
A constant concentration of the radioligand (typically near its Kd value) is used.
-
Serial dilutions of the unlabeled test compound (Biperiden) are prepared.
-
In a multi-well plate, the following are added in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding (NSB): Radioligand and a high concentration of a non-labeled, high-affinity antagonist (e.g., atropine) to saturate all specific binding sites.
-
Competition: Radioligand and varying concentrations of the test compound (Biperiden).
-
-
The cell membranes are added to each well to initiate the binding reaction.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with cold assay buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition experiment (specific binding vs. concentration of the test compound) are fitted to a sigmoidal dose-response curve using non-linear regression analysis.
-
This analysis yields the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand, and Kd is its equilibrium dissociation constant.
-
-
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Biperiden as a Muscarinic Antagonist: A Technical Guide
Executive Summary
Biperiden (B1667296) is a centrally acting anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is rooted in its function as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4][5] In the parkinsonian brain, the depletion of dopaminergic neurons leads to a relative overactivity of cholinergic interneurons in the striatum.[1][6] Biperiden redresses this neurochemical imbalance by blocking mAChRs, thereby mitigating motor symptoms such as tremor and rigidity.[1][4][5] This document provides a comprehensive technical overview of Biperiden's pharmacological profile, focusing on its binding affinities, functional antagonism, effects on signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
The fundamental mechanism of action for Biperiden is the competitive antagonism of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][4] By occupying the same binding site as the endogenous neurotransmitter, acetylcholine, Biperiden prevents receptor activation.[6] This action is particularly relevant in the corpus striatum, where it helps to restore the functional equilibrium between the inhibitory dopaminergic system and the excitatory cholinergic system.[1][3] While Biperiden is considered a non-selective muscarinic antagonist, it exhibits a notable preference for the M1 receptor subtype, which is highly expressed in the central nervous system.[2][7]
Quantitative Pharmacological Data
The interaction of Biperiden with muscarinic receptors has been quantified through various in vitro assays. The data reveals a higher affinity for the M1 receptor subtype. Notably, the pharmacological activity resides primarily in the (+)-enantiomer of Biperiden.
| Parameter | Receptor Subtype | Biperiden HCl (Ki in nM) | (+)-Biperiden (pA2) | (-)-Biperiden (pA2) |
| Binding Affinity | M1 | 0.48 | ||
| M2 | 6.3 | |||
| M3 | 3.9 | |||
| M4 | 2.4 | |||
| M5 | 6.3 | |||
| Functional Antagonism | M1 | 9.07[8] | Low Affinity (5.59 - 6.38)[8] | |
| M2 (cardiac M2α) | 7.25[8] | Low Affinity (5.59 - 6.38)[8] | ||
| M2 (smooth muscle M2β) | 8.27[8] | Low Affinity (5.59 - 6.38)[8] |
Table 1: Binding Affinities and Functional Antagonist Potency of Biperiden at Muscarinic Receptor Subtypes. Ki values represent the inhibition constant for Biperiden hydrochloride at cloned human muscarinic receptors expressed in Chinese hamster ovary cells. pA2 values, the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, indicate the functional antagonist potency of the (+)- and (-)-enantiomers of Biperiden.[8][9]
Signaling Pathways Modulated by Biperiden
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through distinct signaling cascades. Biperiden, as an antagonist, inhibits these pathways by preventing acetylcholine from binding and activating the receptors.
-
M1, M3, and M5 Receptor Pathways (Gq/11-coupled): These receptors couple to Gq/11 proteins. Agonist binding typically activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] Biperiden's antagonism at these receptors blocks this cascade.
-
M2 and M4 Receptor Pathways (Gi/o-coupled): These receptors couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of the G-protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[10] Biperiden's antagonism at M2 and M4 receptors prevents these inhibitory effects.
Experimental Protocols
The characterization of Biperiden's pharmacological profile relies on standardized in vitro assays.
Radioligand Binding Assay for Ki Determination
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of Biperiden at human muscarinic receptors.
Objective: To quantify the binding affinity of Biperiden for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK-293) individually expressing one of the five human muscarinic receptor subtypes.
-
Test Compound: Biperiden hydrochloride.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, liquid scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
Compound Dilution: Prepare serial dilutions of Biperiden hydrochloride in Assay Buffer over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [³H]-NMS (at a concentration near its Kd) + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + [³H]-NMS + 1 µM Atropine.
-
Competition: Membranes + [³H]-NMS + varying concentrations of Biperiden.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Biperiden concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Biperiden that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: [³⁵S]GTPγS Binding for Antagonist Potency
This functional assay measures the ability of Biperiden to antagonize agonist-stimulated G-protein activation.[12][13][14] It is particularly useful for receptors coupled to Gi/o proteins, such as M2 and M4.
Objective: To determine the potency (e.g., pA2) of Biperiden as a functional antagonist at muscarinic receptors.
Materials:
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Receptor Source: Cell membranes expressing the target receptor subtype (e.g., M2 or M4).
-
Agonist: A full muscarinic agonist, such as Carbachol.
-
Antagonist: Biperiden.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate (to ensure G-proteins are in their inactive state).
-
Equipment: As per the radioligand binding assay.
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as described previously. Prepare serial dilutions of Biperiden and a concentration-response range for the agonist, Carbachol.
-
Schild Analysis Setup: To determine the pA2 value, set up multiple agonist concentration-response curves, each in the presence of a fixed concentration of Biperiden (and one curve with no antagonist).
-
Assay Incubation: In a 96-well plate, combine membranes, GDP, [³⁵S]GTPγS, the fixed concentration of Biperiden (or buffer), and varying concentrations of the agonist Carbachol.
-
Incubation: Incubate the plates, typically for 60 minutes at 30°C, to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination, Filtration, and Counting: Follow the same steps for termination, filtration, and scintillation counting as in the radioligand binding assay.
-
Data Analysis (Schild Plot):
-
For each fixed concentration of Biperiden, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist (Carbachol) and determine the EC50 value.
-
Calculate the Dose Ratio (DR): DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) on the y-axis versus the negative log of the molar concentration of Biperiden (-log[B]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Conclusion
Biperiden is a potent, centrally acting muscarinic antagonist with a well-characterized pharmacological profile. Quantitative binding and functional assays demonstrate its high affinity for all five muscarinic receptor subtypes, with a discernible selectivity for the M1 receptor. This M1 preference is thought to be a key contributor to its therapeutic utility in restoring the striatal dopamine-acetylcholine balance that is disrupted in Parkinson's disease. The detailed experimental protocols provided herein serve as a foundation for the continued study and characterization of Biperiden and other novel muscarinic receptor modulators in drug development.
References
- 1. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Biperiden - Wikipedia [en.wikipedia.org]
- 3. biperiden | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Biperiden Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden (B1667296) hydrochloride is a synthetic anticholinergic agent, primarily classified as a muscarinic acetylcholine (B1216132) receptor antagonist with a notable selectivity for the M1 subtype. It is a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of biperiden hydrochloride. Detailed experimental protocols for its synthesis, analysis, and in vitro/in vivo evaluation are presented, alongside quantitative data to facilitate research and development. Visualizations of its chemical structure, mechanism of action, and a representative experimental workflow are included to enhance understanding.
Chemical and Physical Properties
Biperiden hydrochloride is a white or almost white crystalline powder.[1] Its fundamental properties are summarized in the tables below.
Identification
| Property | Value | Reference |
| IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | [2] |
| CAS Number | 1235-82-1 | [2][3][4] |
| Chemical Formula | C₂₁H₃₀ClNO | [2][3] |
| Molecular Weight | 347.9 g/mol | [2] |
Physicochemical Characteristics
| Property | Value | Reference |
| Melting Point | Approximately 270°C (with decomposition) | [5] |
| Solubility | Slightly soluble in water, methanol, and ethanol; practically insoluble in diethyl ether. | [5] |
| pKa | 8.9 (Predicted) | |
| LogP | 4.3 (Predicted for free base) | [6] |
Chemical Structure of Biperiden Hydrochloride
Mechanism of Action
Biperiden hydrochloride is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[7][8] In conditions like Parkinson's disease, a dopamine (B1211576) deficiency in the striatum leads to a relative overactivity of the cholinergic system.[8] By blocking mAChRs, biperiden helps to restore the balance between the dopaminergic and cholinergic systems, thereby alleviating motor symptoms such as tremors and rigidity.[7][8][9]
Biperiden exhibits a binding affinity for all five muscarinic receptor subtypes (M1-M5), with a notable preference for the M1 subtype, which is highly expressed in the central nervous system.[8][10][11]
Receptor Binding Affinities
The binding affinities of biperiden for the different muscarinic receptor subtypes have been determined through radioligand binding assays.
| Receptor Subtype | Kᵢ (nM) | Reference |
| M1 | 0.48 | [10][11] |
| M2 | 6.3 | [10][11] |
| M3 | 3.9 | [10][11] |
| M4 | 2.4 | [10][11] |
| M5 | 6.3 | [10][11] |
Functional Antagonism
Functional assays have demonstrated the antagonist potency of biperiden's enantiomers. The (+)-enantiomer is significantly more potent than the (-)-enantiomer.
| Enantiomer | Receptor Subtype | pA₂ value | Reference |
| (+)-Biperiden | M1 (rabbit vas deferens) | 9.07 | [12][13] |
| M2α (rat left atrium) | 7.25 | [12][13] | |
| M2β (guinea-pig ileum) | 8.27 | [12][13] | |
| (-)-Biperiden | All subtypes studied | 5.59 - 6.38 | [12] |
Signaling Pathway of Muscarinic Acetylcholine Receptors and Biperiden's Antagonism
Pharmacokinetics
Biperiden is readily absorbed from the gastrointestinal tract.[14]
| Parameter | Value | Reference |
| Bioavailability | ~33% | [14] |
| Time to Peak Plasma Concentration | 1-1.5 hours | [7] |
| Plasma Protein Binding | 90-95% | [14] |
| Elimination Half-life | 18-24 hours | [7][14] |
| Metabolism | Extensively metabolized in the liver via hydroxylation. | [14] |
| Excretion | Primarily via the kidneys. | [7] |
Experimental Protocols
Chemical Synthesis
The synthesis of biperiden hydrochloride typically involves a Mannich reaction followed by a Grignard reaction.
Step 1: Mannich Reaction - Synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one
-
Reactants: 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, paraformaldehyde, and piperidine (B6355638) hydrochloride.
-
Solvent: Isopropanol (B130326).
-
Procedure: A mixture of the reactants in isopropanol is heated to reflux for several hours. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC). Upon completion, the solvent is removed, and the resulting intermediate is purified.
Step 2: Grignard Reaction - Synthesis of Biperiden
-
Reactants: The product from Step 1 and a phenylmagnesium halide (e.g., phenylmagnesium bromide).
-
Solvent: Anhydrous ether or tetrahydrofuran.
-
Procedure: The phenylmagnesium halide solution is prepared in anhydrous ether. The intermediate from the Mannich reaction, dissolved in the same solvent, is added dropwise to the Grignard reagent at a controlled temperature. The reaction mixture is stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and the solvent is evaporated to yield the biperiden free base.
Step 3: Salt Formation - Synthesis of Biperiden Hydrochloride
-
Reactants: Biperiden free base and hydrochloric acid.
-
Solvent: Acetone or isopropanol.
-
Procedure: The biperiden free base is dissolved in the solvent. A solution of hydrochloric acid (either gaseous or aqueous) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed, and dried to yield biperiden hydrochloride.
Experimental Workflow for Biperiden Hydrochloride Synthesis
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer).
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Procedure: A standard solution of biperiden hydrochloride and a sample solution are prepared and injected into the HPLC system. The peak areas are used to determine the purity and concentration of biperiden hydrochloride in the sample.
Thin-Layer Chromatography (TLC) for Identification
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (B1221849) solution.
-
Detection: Visualization under UV light or by spraying with a suitable reagent (e.g., potassium iodobismuthate).
-
Procedure: The sample and a standard are spotted on the TLC plate, which is then developed in the mobile phase. The Rf value of the sample spot is compared to that of the standard for identification.
In Vitro Pharmacological Assays
Radioligand Binding Assay for Muscarinic Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of biperiden for different muscarinic receptor subtypes.
-
Materials: Cell membranes expressing a specific human muscarinic receptor subtype, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), and assay buffer.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of biperiden.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
The IC₅₀ value (concentration of biperiden that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Kᵢ value using the Cheng-Prusoff equation.
-
Functional Assay for Muscarinic Receptor Antagonism
-
Objective: To determine the functional potency (pA₂) of biperiden as a muscarinic antagonist.
-
Method: Measurement of intracellular calcium mobilization in cells expressing the M1 receptor.
-
Procedure:
-
Load cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of biperiden.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol).
-
Measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
The ability of biperiden to inhibit the agonist-induced response is used to calculate its pA₂ value.
-
In Vivo Efficacy Models
Neurotoxin-Induced Models of Parkinson's Disease
-
Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice or non-human primates: Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra.
-
6-OHDA (6-hydroxydopamine) model in rats: Unilateral injection of 6-OHDA into the substantia nigra or medial forebrain bundle causes a progressive loss of dopaminergic neurons on one side of the brain.
-
-
Procedure:
-
Induce the parkinsonian phenotype in the animals using the chosen neurotoxin.
-
Administer biperiden hydrochloride at various doses.
-
Assess the motor function of the animals using behavioral tests such as the rotarod test, cylinder test, or assessment of rotational behavior (in the 6-OHDA model).
-
The ability of biperiden to improve motor performance is evaluated.
-
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and experimental methodologies related to biperiden hydrochloride. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and development of anticholinergic drugs and therapies for neurological disorders. The comprehensive nature of this guide, including quantitative data and detailed experimental procedures, aims to facilitate further research and innovation in this critical area of medicinal chemistry and pharmacology.
References
- 1. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 3. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 4. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]
- 5. Separation of Biperiden hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]
- 8. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. digicollections.net [digicollections.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetic-dynamic study on different oral biperiden formulations in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN1525964A - Method for the production of biperidin - Google Patents [patents.google.com]
- 13. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
In Vitro Characterization of Biperiden Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Biperiden (B1667296) hydrochloride, a synthetic anticholinergic agent primarily used in the management of Parkinson's disease and extrapyramidal symptoms. This document details the core mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key in vitro assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies.
Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Biperiden hydrochloride exerts its therapeutic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] In the central nervous system, particularly the striatum, an imbalance between the dopaminergic and cholinergic systems is a hallmark of Parkinson's disease.[1][2] Biperiden helps to restore this balance by blocking the action of acetylcholine, thereby alleviating symptoms such as tremors and muscle rigidity.[1][2]
Biperiden displays a binding affinity for all five subtypes of muscarinic receptors (M1-M5), with a notable selectivity for the M1 subtype.[3] The (+)-enantiomer of Biperiden is the more active stereoisomer, exhibiting significantly higher affinity for the M1 receptor compared to the (-)-enantiomer.[1]
Quantitative Pharmacological Data
The in vitro pharmacological profile of Biperiden hydrochloride has been extensively studied. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Muscarinic Receptor Binding Affinities of Biperiden Hydrochloride
| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line/Tissue | Reference |
| M1 | 0.48 | [³H]-N-methylscopolamine | CHO | [4] |
| M2 | 6.3 | [³H]-N-methylscopolamine | CHO | [4] |
| M3 | 3.9 | [³H]-N-methylscopolamine | CHO | [4] |
| M4 | 2.4 | [³H]-N-methylscopolamine | CHO | [4] |
| M5 | 6.3 | [³H]-N-methylscopolamine | CHO | [4] |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of (+)-Biperiden
| Receptor Subtype & Tissue | pA₂ | Selectivity Factor (M1 vs. M2α) | Reference |
| M1 (rabbit vas deferens) | 9.07 | 66 | [1] |
| M2α (rat left atrium) | 7.25 | [1] | |
| M2β (guinea-pig ileum) | 8.27 | [1] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the functional potency of an antagonist.
Signaling Pathways Modulated by Biperiden
As a muscarinic receptor antagonist, Biperiden blocks the downstream signaling cascades initiated by acetylcholine. The M1 muscarinic receptor, the primary target of Biperiden, is predominantly coupled to Gq/11 G-proteins.
Experimental Protocols
Detailed methodologies for the in vitro characterization of Biperiden hydrochloride are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of Biperiden for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells (e.g., CHO cells stably expressing a single human muscarinic receptor subtype) or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled Biperiden hydrochloride.
-
Include control wells for total binding (no Biperiden) and non-specific binding (a high concentration of a non-labeled antagonist like atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each Biperiden concentration.
-
Plot the percentage of specific binding against the logarithm of the Biperiden concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Biperiden that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1][2]
-
Calcium Mobilization Assay
This functional assay measures the ability of Biperiden to antagonize the agonist-induced increase in intracellular calcium in cells expressing M1 muscarinic receptors.
Methodology:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK293-M1) under standard conditions.
-
Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the cell culture medium and incubate the cells with the dye-loading solution at 37°C for a specified time (e.g., 1 hour).
-
-
Assay Procedure:
-
Wash the cells with an assay buffer to remove excess dye.
-
Add varying concentrations of Biperiden hydrochloride to the wells and pre-incubate for a set period to allow for receptor binding.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate fluorescence reading and add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to all wells to stimulate the M1 receptors.
-
-
Data Analysis:
-
Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
The antagonist activity of Biperiden is measured as the inhibition of the agonist-induced calcium signal.
-
Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the Biperiden concentration.
-
Determine the IC₅₀ value, which represents the concentration of Biperiden that causes 50% inhibition of the agonist-induced response.
-
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This technique can be employed to investigate the effects of Biperiden on the electrical properties of individual neurons, providing insights into its impact on neuronal excitability and ion channel function.
Methodology:
-
Cell Preparation:
-
Culture primary neurons or a suitable neuronal cell line on coverslips.
-
-
Recording Setup:
-
Prepare micropipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with an internal solution.
-
Use a patch-clamp amplifier and data acquisition system to record electrical signals.
-
-
Recording Procedure:
-
Obtain a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for the measurement of membrane potential or ionic currents.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, or specific ion channel currents).
-
Perfuse the cells with a solution containing Biperiden hydrochloride at various concentrations.
-
Record the changes in neuronal electrical activity in the presence of Biperiden.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the effects of Biperiden on parameters such as firing frequency, action potential waveform, and the amplitude and kinetics of specific ion currents.
-
Generate concentration-response curves to determine the potency of Biperiden's effects on these electrophysiological parameters.
-
Conclusion
The in vitro characterization of Biperiden hydrochloride through radioligand binding assays, functional assays such as calcium mobilization, and electrophysiological studies provides a comprehensive understanding of its pharmacological profile. The data consistently demonstrate that Biperiden is a potent muscarinic antagonist with a notable selectivity for the M1 receptor subtype. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the study of anticholinergic drugs and the development of novel therapeutics for neurological disorders.
References
An In-Depth Technical Guide on the Role of Biperiden.HCl in Modulating Neuronal Firing Rates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden Hydrochloride (Biperiden.HCl) is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and extrapyramidal symptoms. Its therapeutic efficacy is principally attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors, which restores the neurochemical balance between the cholinergic and dopaminergic systems. However, the modulation of neuronal firing rates by Biperiden is a complex process involving multiple neurotransmitter systems and receptor interactions. This technical guide provides a comprehensive analysis of the mechanisms through which this compound influences neuronal electrical activity. It synthesizes quantitative data on its receptor binding affinities and functional effects, details the experimental protocols for its pharmacological characterization, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). In conditions such as Parkinson's disease, a deficiency in dopamine (B1211576) in the striatum leads to a relative overactivity of the cholinergic system. By blocking mAChRs, Biperiden redresses this imbalance, thereby alleviating motor symptoms.[1] Biperiden exhibits a binding affinity for all five subtypes of muscarinic receptors (M1-M5), with a notable preference for the M1 subtype, which is highly expressed in the central nervous system.[1]
The antagonistic action of Biperiden at these G-protein coupled receptors modulates downstream signaling pathways, ultimately altering neuronal excitability and firing rates. Specifically, the blockade of M1 receptors on striatal medium spiny neurons (MSNs) reduces cholinergic tone, thereby indirectly increasing the relative influence of dopamine.[2]
Off-Target Effects and Their Contribution to Neuronal Firing Modulation
Beyond its primary anticholinergic activity, this compound interacts with other neuronal targets, which contributes to its overall effect on neuronal firing.
Dopamine Transporter (DAT) Inhibition
Evidence suggests that Biperiden can directly inhibit the dopamine transporter (DAT), although with a lower potency than its anticholinergic effects.[2] This inhibition leads to an increase in the synaptic concentration and duration of action of dopamine, which can modulate the firing rates of dopaminergic and other neurons.[2][3]
NMDA Receptor Antagonism
Biperiden has been shown to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2] In the striatum, NMDA receptors are present on GABAergic interneurons that tonically inhibit dopaminergic neurons. By blocking these NMDA receptors, Biperiden can disinhibit dopaminergic neurons, leading to an increase in dopamine release and subsequent changes in neuronal firing patterns.[2]
Quantitative Data on Receptor Interactions and Neuronal Firing
The following tables summarize the available quantitative data on Biperiden's interactions with its primary and off-target receptors, as well as its effects on neuronal firing rates.
Table 1: this compound Receptor Binding and Functional Inhibition
| Target Molecule | Interaction Type | IC50 / Ki Value | Experimental System |
| Muscarinic M1 Receptor | Antagonism | pA2: 8.3 | Rabbit brain caudate nucleus slices |
| Dopamine Transporter (DAT) | Uptake Inhibition | IC50: 9 µM | Rabbit brain caudate nucleus slices |
| Acetylcholinesterase (AChE) | Inhibition | Ki: 1.11 mmol/L | In vitro (Ellman's assay) |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.
Table 2: Effects of this compound on Neuronal Firing Rates (Qualitative Summary)
| Neuron Type | Brain Region | Effect on Firing Rate | Implied Mechanism |
| Medium Spiny Neurons (MSNs) | Striatum | Decrease | Blockade of excitatory M1 muscarinic receptors. |
| Cholinergic Interneurons | Striatum | Variable | Complex modulation through autoreceptors and network effects. |
| Dopaminergic Neurons | Substantia Nigra / VTA | Increase (indirectly) | Disinhibition via NMDA receptor antagonism on GABAergic interneurons and increased synaptic dopamine levels via DAT inhibition. |
Signaling Pathways Modulated by this compound
The interaction of Biperiden with its target receptors initiates intracellular signaling cascades that ultimately modulate neuronal firing.
Muscarinic M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a Gq-coupled receptor. Upon blockade by Biperiden, the downstream signaling cascade is inhibited.
References
Preclinical Efficacy of Biperiden in Parkinson's Disease Models: A Technical Guide
This technical guide provides an in-depth overview of the preclinical research on Biperiden, a muscarinic acetylcholine (B1216132) receptor antagonist, for the management of Parkinson's disease (PD) symptoms. The document is intended for researchers, scientists, and drug development professionals, offering a summary of Biperiden's mechanism of action, detailed experimental protocols used in animal models, and a presentation of representative quantitative data.
Core Mechanism of Action
Biperiden is a centrally acting anticholinergic agent that primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to a relative overactivity of cholinergic interneurons in the striatum.[1] This imbalance between the dopaminergic and cholinergic systems is a key contributor to the motor symptoms of PD, particularly tremor and rigidity.[1][2] Biperiden helps to restore this neurochemical balance by blocking mAChRs in the striatum.[1][2] While it is effective against tremor and rigidity, it has a less pronounced effect on bradykinesia.[1] Biperiden exhibits a non-selective antagonism across all five muscarinic receptor subtypes (M1-M5), with a noted higher affinity for the M1 subtype.[1][3]
Signaling Pathway: Dopamine-Acetylcholine Imbalance and Biperiden's Intervention
Preclinical Animal Models
The most common animal models used to evaluate the efficacy of Biperiden for Parkinson's-like symptoms are neurotoxin-induced models. These models aim to replicate the dopaminergic neurodegeneration observed in PD.[4][5]
-
6-Hydroxydopamine (6-OHDA) Rat Model: This is a widely used model that involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra.[6] This induces a unilateral lesion of the nigrostriatal pathway, leading to motor deficits that can be assessed behaviorally.[6]
-
Haloperidol-Induced Catalepsy Rodent Model: This model is used to study drug-induced extrapyramidal symptoms, which share similarities with parkinsonian motor deficits.[7] Haloperidol (B65202), a typical antipsychotic, induces catalepsy in rodents, and the reversal of this state by compounds like Biperiden is measured.[7]
Experimental Protocols
6-OHDA Model of Parkinson's Disease in Rats
This protocol describes the induction of a unilateral Parkinsonian model in rats and the subsequent evaluation of Biperiden's therapeutic effects.[6]
Experimental Workflow
Detailed Protocol Steps:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are housed in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before surgery.[6]
-
6-OHDA Solution Preparation: A fresh solution of 6-OHDA is prepared in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation, at a final concentration of 4 µg/µL.[6]
-
Anesthesia and Stereotaxic Surgery: Rats are anesthetized (e.g., ketamine/xylazine). To protect noradrenergic neurons, desipramine (B1205290) (25 mg/kg, i.p.) is administered 30 minutes prior to 6-OHDA injection. The animal is then mounted in a stereotaxic frame, and a burr hole is drilled over the medial forebrain bundle (MFB).[6]
-
6-OHDA Injection: A specific volume of the 6-OHDA solution is slowly infused into the MFB.
-
Post-operative Care and Lesion Stabilization: Animals receive post-operative care and are allowed to recover for 2-3 weeks to allow for the stabilization of the lesion.
-
Biperiden Administration: Biperiden is administered intraperitoneally (i.p.) at doses ranging from 2.5 to 10 mg/kg daily for a period of 1 to 2 weeks. A vehicle control group receives saline injections.[6]
-
Behavioral Analysis: Apomorphine-induced rotational behavior is a common test to assess the extent of the lesion and the therapeutic effect of Biperiden. The number of contralateral rotations is counted over a specific period.
-
Histological Analysis: At the end of the treatment period, animals are euthanized, and their brains are processed for tyrosine hydroxylase (TH) immunohistochemistry. This allows for the visualization and quantification of the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[6]
Haloperidol-Induced Catalepsy in Rodents
This protocol is designed to assess the ability of Biperiden to reverse drug-induced parkinsonian-like symptoms.[7]
Detailed Protocol Steps:
-
Animal Preparation: Male Wistar rats (200-250g) or Swiss mice (25-30g) are used.[7]
-
Induction of Catalepsy: Haloperidol solution (e.g., 1 mg/mL) is administered via intraperitoneal (i.p.) injection.[7] For a 250g rat receiving a 1 mg/kg dose, 0.25 mL would be injected.[7]
-
Biperiden Administration:
-
Assessment of Catalepsy (Bar Test): The animal's forepaws are placed on a horizontal bar. The time it takes for the animal to remove its paws from the bar is measured. This is the catalepsy score.[7]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of Biperiden in Parkinson's disease models.
Table 1: Effect of Biperiden on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Contralateral Rotations/60 min (± SEM) | % Reduction in Rotations vs. Vehicle |
| Vehicle | - | 450 ± 35 | - |
| Biperiden | 2.5 | 315 ± 28 | 30% |
| Biperiden | 5.0 | 202 ± 21 | 55% |
| Biperiden | 10.0 | 112 ± 15 | 75% |
Table 2: Reversal of Haloperidol-Induced Catalepsy by Biperiden in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds ± SEM) | % Reversal of Catalepsy vs. Haloperidol Only |
| Saline Control | - | 5 ± 2 | - |
| Haloperidol Only | 1.0 | 180 ± 12 | - |
| Haloperidol + Biperiden | 2.0 | 65 ± 8 | 64% |
| Haloperidol + Biperiden | 5.0 | 20 ± 5 | 89% |
Table 3: Tyrosine Hydroxylase (TH) Positive Cell Count in the Substantia Nigra of 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean TH+ Cell Count (ipsilateral side ± SEM) | % Neuroprotection vs. Vehicle |
| Sham Control | - | 8500 ± 300 | - |
| 6-OHDA + Vehicle | - | 2100 ± 150 | - |
| 6-OHDA + Biperiden | 5.0 | 3500 ± 210 | 16.5% |
| 6-OHDA + Biperiden | 10.0 | 4200 ± 250 | 24.7% |
Note: The data presented in these tables are representative and intended for illustrative purposes.
Conclusion
Preclinical studies in rodent models of Parkinson's disease demonstrate that Biperiden effectively alleviates motor deficits, particularly those related to cholinergic hyperactivity. Its mechanism of action, centered on the antagonism of muscarinic acetylcholine receptors, provides a sound rationale for its use in managing symptoms like tremor and rigidity. The experimental protocols outlined in this guide provide a framework for the continued investigation of Biperiden and other anticholinergic compounds in the context of Parkinson's disease research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 3. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Utilizing Biperiden Hydrochloride in the Study of Extrapyramidal Symptoms
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Extrapyramidal Symptoms and the Role of Biperiden (B1667296)
Extrapyramidal Symptoms (EPS) are a group of drug-induced movement disorders that present a significant challenge in the clinical use of antipsychotic medications.[1] These symptoms arise primarily from the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway, leading to an imbalance with the cholinergic system.[2][3] The resulting disorders include acute conditions like dystonia (sustained muscle contractions), akathisia (internal restlessness), and parkinsonism (tremor, rigidity, and bradykinesia), as well as tardive syndromes that develop after long-term treatment.[1][2]
Biperiden hydrochloride, a centrally acting anticholinergic agent, is a critical pharmacological tool for both treating and studying these symptoms.[4][5] It functions as a muscarinic acetylcholine (B1216132) receptor antagonist, primarily in the striatum, to counteract the excessive cholinergic activity that underlies most acute EPS.[5][6] This guide provides an in-depth overview of the mechanism of action of biperiden, its pharmacokinetic profile, and detailed protocols for its application in preclinical research models of EPS.
Core Mechanism of Action: The Dopamine-Acetylcholine Imbalance
The extrapyramidal system's function relies on a delicate balance between the inhibitory effects of dopamine and the excitatory effects of acetylcholine (ACh).[7][8] Antipsychotic drugs, particularly first-generation agents like haloperidol (B65202), disrupt this equilibrium.[2][9]
-
Dopamine D2 Receptor Blockade : Antipsychotics block D2 receptors on striatal neurons. This action reduces dopamine's natural inhibitory influence.[3]
-
Cholinergic Disinhibition : The reduction in dopaminergic inhibition leads to the overactivity of cholinergic interneurons, resulting in an excessive release of acetylcholine.[2][10]
-
Pathophysiology of EPS : This relative abundance of acetylcholine overstimulates muscarinic receptors, causing the characteristic motor disturbances of acute dystonia and parkinsonism.[2][10]
-
Therapeutic Intervention with Biperiden : Biperiden competitively antagonizes muscarinic acetylcholine receptors (primarily M1 subtype) in the central nervous system.[5][6] By blocking the effects of excess acetylcholine, biperiden helps to restore the functional balance between the dopaminergic and cholinergic systems, thereby alleviating the symptoms of EPS.[11]
Caption: Signaling pathway of EPS induction and Biperiden's mechanism.
Data Presentation: Pharmacokinetics and Clinical Dosing
A thorough understanding of biperiden's pharmacokinetic profile and established clinical dosages is essential for designing translational research studies.
Pharmacokinetic Properties
Biperiden exhibits high plasma protein binding and is subject to significant first-pass metabolism, resulting in low oral bioavailability.[6][12][13]
| Parameter | Value | Source(s) |
| Oral Bioavailability | ~33% | [6][12][13] |
| Time to Peak Plasma (Tmax) | 0.8 - 1.6 hours | [11][12] |
| Elimination Half-Life | 18 - 24 hours | [6][12][13] |
| Plasma Protein Binding | 90 - 95% | [12] |
| Metabolism | Hepatic (Hydroxylation) | [11][12] |
Table 1: Summary of key pharmacokinetic parameters for biperiden hydrochloride.
Clinical Dosage for EPS Management
Dosage is adjusted based on the indication and patient response. The typical adult oral dose for drug-induced EPS is 2 mg, administered one to three times daily.[11][14]
| Indication | Recommended Adult Oral Dosage | Maximum Daily Dose | Source(s) |
| Drug-Induced EPS | 2 mg, 1 to 3 times daily | Not specified, titrate to effect | [11][14][15] |
| Parkinson's Disease | Initial: 2 mg, 3 to 4 times daily | 16 mg | [11][14] |
Table 2: Standard clinical oral dosages of biperiden for EPS and Parkinson's disease.
Experimental Protocols for Preclinical EPS Research
Animal models are indispensable for investigating the neurobiology of EPS and for screening novel therapeutic agents.[3][16] The haloperidol-induced catalepsy model in rats is a widely accepted and robust method for simulating parkinsonian-like symptoms.[17][18]
Detailed Methodology: Haloperidol-Induced Catalepsy in Rats
This protocol details the procedure for inducing catalepsy with haloperidol and assessing the reversal effects of biperiden.
Objective: To quantify the ability of biperiden hydrochloride to reverse haloperidol-induced catalepsy, a proxy for drug-induced parkinsonism.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Haloperidol solution (e.g., 1 mg/kg in saline with a drop of tween 80)[17]
-
Biperiden hydrochloride solution (dose range for testing: 1-5 mg/kg)
-
Vehicle control (e.g., saline)
-
Catalepsy bar apparatus (horizontal bar, 1 cm diameter, raised 9 cm from the surface)[19]
-
Stopwatch
Procedure:
-
Acclimation: House animals in standard conditions for at least one week before the experiment. Allow rats to acclimate to the testing room for at least 60 minutes prior to the experiment.[20]
-
Grouping: Divide animals into at least three groups (n=8-10 per group):
-
Group 1: Vehicle Control (receives vehicle for both injections)
-
Group 2: Haloperidol Control (receives vehicle + Haloperidol)
-
Group 3: Test Group (receives Biperiden + Haloperidol)
-
-
Drug Administration:
-
Administer biperiden hydrochloride (or its vehicle) via intraperitoneal (IP) injection.
-
After 30 minutes, administer haloperidol (1 mg/kg, IP) to Groups 2 and 3. Administer the vehicle to Group 1.[17]
-
-
Catalepsy Assessment (Bar Test):
-
Assess catalepsy at 30, 60, 90, and 120 minutes after haloperidol administration.[19][20]
-
Gently place the rat’s forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time (in seconds) the rat remains in this imposed posture.
-
If the rat moves or corrects its posture before the cut-off time (e.g., 180 seconds), record the descent latency. If it remains for the entire duration, record the maximum time.[19]
-
-
Data Analysis: Analyze the mean catalepsy scores (duration on the bar) for each group at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of biperiden's effect compared to the haloperidol control group.
Caption: Experimental workflow for assessing biperiden in a rat catalepsy model.
Scoring and Interpretation
For more granular data, a scoring system can be employed in addition to latency measurement.
| Score | Animal's Behavior | Stage of Catalepsy |
| 0 | Rat moves immediately when placed on the table. | No catalepsy |
| 0.5 | Rat moves only when touched or pushed. | Mild catalepsy |
| 1.0 | Rat fails to correct posture within 10 seconds when one forepaw is placed on a 3 cm block. | Moderate catalepsy |
| 2.0 | Rat fails to correct posture within 10 seconds when both forepaws are placed on a 3 cm block. | Intense catalepsy |
| 3.5 | Rat remains on the 9 cm bar for >10 seconds. | Full catalepsy |
Table 3: Example of a standardized scoring scale for the catalepsy test in rats (adapted from various protocols).[17]
A significant reduction in the catalepsy score or descent latency in the biperiden-treated group compared to the haloperidol-only group indicates efficacy in reversing parkinsonian-like symptoms.
Conclusion
Biperiden hydrochloride is an invaluable compound for the study of extrapyramidal symptoms. Its well-defined mechanism of action, targeting the foundational dopamine-acetylcholine imbalance, makes it an ideal reference drug in preclinical and clinical research.[5][9] The experimental protocols outlined in this guide, particularly the haloperidol-induced catalepsy model, provide a reliable framework for researchers to investigate the pathophysiology of drug-induced parkinsonism and to evaluate the potential of novel therapeutic agents to mitigate these debilitating side effects. A rigorous application of these methodologies will continue to advance our understanding of the extrapyramidal system and foster the development of safer antipsychotic treatments.
References
- 1. Assessment of Extrapyramidal Symptoms Associated with Psychotropics Pharmacological Treatments, and Associated Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychdb.com [psychdb.com]
- 3. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]
- 6. Biperiden - Wikipedia [en.wikipedia.org]
- 7. Neuropharmacology of the extrapyramidal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hfsp.org [hfsp.org]
- 9. Biperiden and haloperidol plasma levels and extrapyramidal side effects in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. mims.com [mims.com]
- 13. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biperiden (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Extrapyramidal system neurotoxicity: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocol: Preparation of Biperiden.HCl Solution for In Vivo Animal Studies
For Research Use Only. Not for human or veterinary use.
Abstract
These application notes provide a detailed protocol for the preparation of Biperiden (B1667296) Hydrochloride (Biperiden.HCl) solutions intended for parenteral administration in animal research models. This document outlines solvent selection, solubility parameters, a step-by-step preparation workflow, and stability considerations. All quantitative data is summarized for clarity, and a diagram illustrating the experimental workflow is included to support researchers in the accurate and safe formulation of this compound for in vivo studies.
Introduction
Biperiden is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with some selectivity for the M1 subtype, used in the treatment of Parkinson's disease and to manage extrapyramidal symptoms.[1][2] Its mechanism of action involves the competitive antagonism of acetylcholine at cholinergic receptors, which helps to restore the neurochemical balance.[1] For preclinical research involving animal models, the correct and consistent preparation of this compound solutions for injection is critical to ensure accurate dosing and experimental reproducibility.
Quantitative Data Summary
The physicochemical properties of this compound are essential for preparing appropriate formulations. Key data are summarized below.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 347.92 g/mol | [1] |
| CAS Number | 1235-82-1 | [1] |
| Appearance | White to off-white crystalline powder | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble; reported up to 5 mM (~1.74 mg/mL) | [1][3][4] |
| 0.1N HCl | Used as a dissolution medium for in-vitro release studies | [5] |
| DMSO | Soluble up to 10 mM (~3.48 mg/mL) | [4] |
| Methanol | Soluble | |
| Ethanol (B145695) (95%) | Slightly soluble | [3] |
Experimental Protocol: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a this compound solution in saline for in vivo studies in mice. Doses of 1.0, 5.0, and 10.0 mg/kg have been previously used in mice via intraperitoneal injection.[6]
3.1. Materials and Reagents:
-
Biperiden Hydrochloride (powder)
-
Sterile 0.9% Sodium Chloride solution (Saline)
-
Sterile water for injection
-
0.1 N Hydrochloric Acid (HCl), sterile-filtered
-
0.1 N Sodium Hydroxide (NaOH), sterile-filtered
-
Sterile 5 mL or 10 mL vials
-
Sterile syringes and needles (various sizes)
-
0.22 µm sterile syringe filters
-
Calibrated analytical balance
-
pH meter or pH strips
-
Vortex mixer
-
Laminar flow hood or sterile workspace
3.2. Protocol Steps:
-
Calculate Required Mass: Determine the mass of this compound needed based on the desired concentration and final volume.
-
Example for a 1 mg/mL stock solution: To prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound powder.
-
-
Initial Solubilization (in a sterile vial):
-
pH Adjustment for Enhanced Solubility:
-
This compound solubility is favored in acidic environments.[4]
-
In a laminar flow hood, carefully add sterile 0.1 N HCl dropwise to the suspension while vortexing.
-
Monitor the pH of the solution. Adjust the pH to approximately 4.0-5.0 to aid dissolution.
-
Once the this compound is fully dissolved, a clear solution should be observed.
-
-
Final Volume and pH Normalization:
-
Add sterile 0.9% saline to reach the final desired volume (e.g., 10 mL).
-
If necessary, adjust the final pH to a physiologically compatible range (typically pH 6.5-7.4) by adding sterile 0.1 N NaOH dropwise. Perform this step carefully to avoid precipitation of the drug.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
-
Storage and Stability:
-
Store the prepared solution at 2-8°C and protect it from light.[7]
-
It is recommended to use freshly prepared solutions. While some solutions may be stable for short periods, long-term stability in aqueous solution is not well-documented. For extended storage, consider preparing aliquots and freezing at -20°C, though freeze-thaw stability should be validated.
-
Visualization
Experimental Workflow
Caption: Workflow for this compound Solution Preparation.
Signaling Pathway
Caption: Simplified Signaling Pathway of Biperiden.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Cloudy solution or precipitate forms | - pH Shift: The pH of the solution may have changed.[4]- Supersaturation: The initial dissolution may have resulted in an unstable supersaturated solution.[4]- Low Temperature: A decrease in temperature can reduce solubility.[4] | - Ensure the solution is adequately buffered and re-verify the pH.- Work at a lower concentration.- Store the solution at a constant and appropriate temperature. Gentle warming may help redissolve the precipitate. |
| This compound not dissolving | - Suboptimal pH: The pH of the aqueous solution may be too high.[4]- Low Intrinsic Solubility: The inherent solubility of this compound in water is low.[4] | - Utilize an acidic environment (pH 4-5) to facilitate initial dissolution before final pH normalization.- Consider using a co-solvent like a small percentage of ethanol or propylene (B89431) glycol if compatible with the experimental design. |
References
- 1. Biperiden Hydrochloride | 1235-82-1 | Benchchem [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocol for Dissolving Biperiden HCl in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biperiden is a non-selective muscarinic receptor antagonist that plays a crucial role in neuroscience research, particularly in studies related to Parkinson's disease and the extrapyramidal side effects of antipsychotic drugs.[1][2] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with some selectivity for the M1 subtype, Biperiden helps to correct the imbalance in dopaminergic and cholinergic signaling in the central nervous system.[1][3] Proper preparation of Biperiden hydrochloride (HCl) solutions is critical for obtaining reliable and reproducible results in in vitro and cell culture-based assays. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving Biperiden HCl due to its excellent solubilizing properties.[4] However, careful consideration must be given to the final DMSO concentration in cell culture media to avoid cytotoxicity.[5][6]
This document provides a detailed protocol for the preparation of Biperiden HCl stock solutions in DMSO, guidelines for their use in cell culture experiments, and important considerations for data interpretation.
Data Presentation
Quantitative data for the preparation and use of Biperiden HCl solutions are summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Compound | Biperiden Hydrochloride | [7] |
| Molecular Weight | 347.92 g/mol | |
| Solubility in DMSO | ≥8.7 mg/mL | [1] |
| Soluble to 10 mM | [4] | |
| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | [7] |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C | [7] |
| Final DMSO Concentration in Cell Culture | ≤0.5% (v/v) is recommended, though some cell lines may tolerate up to 1%. Primary cells are more sensitive. | [6] |
| Vehicle Control | Culture medium with the same final concentration of DMSO as the experimental conditions. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Biperiden HCl Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Biperiden HCl in cell culture grade DMSO.
Materials:
-
Biperiden hydrochloride powder (M.W. 347.92 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Methodology:
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM Biperiden HCl stock solution, calculate the mass of Biperiden HCl needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 347.92 g/mol = 3.4792 mg
-
Weighing: Carefully weigh out approximately 3.48 mg of Biperiden HCl powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the Biperiden HCl powder.
-
Solubilization: Tightly cap the tube and vortex the solution for 1-2 minutes until the Biperiden HCl is completely dissolved.[7] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[3][7] Store the aliquots at -20°C or -80°C for long-term stability.[7]
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol provides a general workflow for diluting the Biperiden HCl stock solution and treating cells in culture.
Materials:
-
10 mM Biperiden HCl stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Cultured cells in multi-well plates
-
Sterile pipettes and filter tips
Methodology:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM Biperiden HCl stock solution at room temperature.
-
Prepare Working Solutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.[8] For example, first, dilute the 10 mM stock solution to an intermediate concentration (e.g., 1 mM or 100 µM) in culture medium before preparing the final working concentrations.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line, generally recommended to be ≤0.5%.[6] For example, to achieve a final Biperiden HCl concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as was added to the experimental wells. The final DMSO concentration in the vehicle control should be identical to that in the highest concentration of the Biperiden HCl treatment group.
-
Cell Treatment: Carefully remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of Biperiden HCl or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned cellular or molecular assays to assess the effects of Biperiden HCl.
Mandatory Visualizations
Signaling Pathway of Biperiden's Mechanism of Action
Caption: Simplified signaling pathway of Biperiden's antagonistic action on muscarinic receptors.
Experimental Workflow for Cell Treatment with Biperiden
Caption: General experimental workflow for treating cultured cells with Biperiden.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vivo Electrophysiology Experimental Setup with Biperiden.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biperiden is a centrally-acting anticholinergic agent, primarily functioning as a selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor.[1] It is clinically utilized in the management of Parkinson's disease and to mitigate extrapyramidal symptoms induced by antipsychotic medications.[1] The therapeutic effect of Biperiden is attributed to its ability to rebalance (B12800153) the cholinergic and dopaminergic systems in the brain, particularly within the striatum.[1][2] In vivo electrophysiology is a powerful technique to directly measure the effects of Biperiden on neuronal activity in real-time, providing critical insights into its mechanism of action and potential therapeutic applications.[1] These application notes provide detailed protocols for conducting in vivo electrophysiology studies to investigate the effects of Biperiden.HCl on neuronal firing rates and local field potentials (LFPs).
Key Applications
-
Mechanism of Action Studies: Elucidate how Biperiden's antagonism of M1 receptors alters neuronal firing patterns, burst activity, and neural oscillations in brain regions such as the striatum and cortex.[1]
-
Preclinical Drug Development: Evaluate the dose-dependent effects of Biperiden on neuronal activity to establish therapeutic windows and identify potential off-target effects.[1]
-
Disease Modeling: Investigate the modulatory effects of Biperiden on the aberrant neuronal dynamics observed in animal models of Parkinson's disease.[1]
-
Cognitive Neuroscience: Examine the role of the cholinergic system in cognitive functions by observing how Biperiden-induced M1 receptor blockade affects the neuronal correlates of learning and memory.[1]
Quantitative Data Summary
The following tables summarize quantitative data regarding the effects of Biperiden administration. Table 1 presents data from a human electroencephalography (EEG) study, a non-invasive in vivo electrophysiology technique. Table 2 provides expected outcomes for more invasive in vivo single-unit and local field potential recordings in a rodent model, based on the known pharmacology of Biperiden as a selective M1 muscarinic acetylcholine receptor antagonist.
Table 1: Effects of Oral Biperiden on Resting-State EEG in Healthy Elderly Humans
| Dose of Biperiden | Cortical Area | Frequency Band | Change in Power | Significance |
| 4 mg | All | Alpha | Decreased | Significant |
| 4 mg | All | Theta | Decreased | Significant |
| 4 mg | Central | Beta | Decreased | Significant |
| 4 mg | Frontal | Delta | Increased | Significant |
| Data adapted from a randomized, placebo-controlled trial in healthy elderly subjects.[1] |
Table 2: Expected Effects of Systemic Biperiden Administration on In Vivo Electrophysiological Recordings in Rodent Striatum
| Parameter | Neuron Type | Expected Change | Rationale |
| Single-Unit Activity | |||
| Firing Rate | Cholinergic Interneurons (TANs) | Decrease | Blockade of excitatory M1 autoreceptors.[1] |
| Firing Rate | Medium Spiny Neurons (MSNs) | Variable | Complex modulation via direct and indirect pathways.[1] |
| Burst Firing | Cholinergic Interneurons (TANs) | Decrease | Reduction in tonic drive.[1] |
| Local Field Potentials | |||
| Gamma Power (30-80 Hz) | N/A | Decrease | Cholinergic modulation is critical for gamma oscillations.[1] |
| Beta Power (15-30 Hz) | N/A | Increase/Decrease | Potentially altered in a manner relevant to Parkinson's disease models.[1] |
| This table represents hypothesized outcomes based on the known pharmacology of Biperiden and the principles of striatal circuitry. Specific quantitative values would need to be determined experimentally.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at a Striatal Synapse
Experimental Workflow for In Vivo Electrophysiology with this compound
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats (250-350 g) or C57BL/6 mice (25-30 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the institutional animal care and use committee.
Stereotaxic Surgery and Electrode Implantation
-
Anesthesia: Anesthetize the animal with isoflurane (B1672236) (1-2% in O2) or a combination of ketamine/xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Frame: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Procedure:
-
Shave and clean the scalp with betadine and ethanol.
-
Make a midline incision to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates for the target brain region (e.g., for rat striatum: AP +1.0 mm, ML ±2.5 mm from bregma).
-
Drill a small craniotomy over the target area.
-
Implant a microelectrode array or a single microelectrode to the desired depth (e.g., for rat striatum: DV -4.5 to -5.0 mm from the cortical surface).
-
Implant a reference screw over a region distant from the recording site, such as the cerebellum.
-
Secure the implant to the skull using dental cement.
-
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before starting the experiments.
This compound Administration
-
Preparation: Dissolve this compound in sterile saline (0.9% NaCl).
-
Dosage: The appropriate dose should be determined in pilot studies. For systemic administration in rodents, a starting dose of 1-10 mg/kg can be considered.
-
Route of Administration:
-
Intraperitoneal (i.p.) injection: For systemic effects.
-
Local Infusion: For region-specific effects, a cannula can be implanted alongside the electrode array. Infuse a small volume (e.g., 0.5-1 µL) of this compound solution directly into the target brain region.
-
In Vivo Electrophysiological Recording
-
Setup: Place the conscious and freely moving animal in a recording chamber. Connect the implanted electrode to a preamplifier and a data acquisition system.
-
Baseline Recording: Record baseline neuronal activity for at least 30 minutes before drug administration. This should include both single-unit activity (spikes) and local field potentials (LFPs).
-
Data Acquisition:
-
Single-unit activity: High-pass filter the raw signal (e.g., >300 Hz) and digitize at a high sampling rate (e.g., >20 kHz).
-
Local Field Potentials: Low-pass filter the raw signal (e.g., <300 Hz) and digitize at a lower sampling rate (e.g., 1 kHz).
-
-
Post-administration Recording: After administering this compound, continue recording for at least 60-90 minutes to observe the full-time course of the drug's effects.
Data Analysis
-
Single-Unit Analysis:
-
Spike Sorting: Isolate the waveforms of individual neurons from the high-frequency signal using spike sorting software (e.g., Plexon Offline Sorter, Spike2).
-
Firing Rate: Calculate the mean firing rate of each isolated neuron before and after drug administration.
-
Burst Analysis: Analyze changes in the pattern of neuronal firing, such as the frequency and duration of bursts.
-
-
Local Field Potential Analysis:
-
Power Spectral Density (PSD): Use Fourier analysis to calculate the PSD of the LFP signal.
-
Frequency Band Analysis: Quantify the power in specific frequency bands, particularly beta (15-30 Hz) and gamma (30-80 Hz), before and after drug administration.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare neuronal activity before and after this compound administration. A p-value of <0.05 is typically considered statistically significant.
Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice the brain and stain the tissue (e.g., with cresyl violet) to histologically verify the placement of the electrode in the target brain region.
Conclusion
This document provides a comprehensive guide for designing and conducting in vivo electrophysiology experiments to investigate the effects of this compound. By following these protocols, researchers can obtain valuable data on how this M1 receptor antagonist modulates neuronal activity, contributing to a better understanding of its therapeutic mechanisms and potential applications in neuroscience and drug development.
References
Application Notes and Protocols for Reversal of Haloperidol-Induced Catalepsy with Biperiden
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing biperiden (B1667296) for the reversal of haloperidol-induced catalepsy in rodent models, a key experimental paradigm for studying extrapyramidal side effects (EPS) associated with antipsychotic medications.
Introduction and Scientific Background
Haloperidol (B65202), a typical antipsychotic agent, is a potent antagonist of the dopamine (B1211576) D2 receptor. Its blockade of D2 receptors in the striatum disrupts the normal inhibitory influence of dopamine on cholinergic interneurons. This leads to a state of cholinergic hyperactivity, which is a primary driver of extrapyramidal symptoms, including catalepsy—a state of muscular rigidity and immobility.[1] Biperiden, a centrally-acting muscarinic acetylcholine (B1216132) receptor antagonist, is employed to counteract this cholinergic overactivity, thereby reversing the cataleptic state.[1] This model is crucial for the preclinical screening and validation of novel therapeutic agents with a reduced liability for inducing EPS.[1]
Signaling Pathway and Mechanism of Action
The induction of catalepsy by haloperidol and its reversal by biperiden involves the interplay between the dopaminergic and cholinergic systems in the basal ganglia. The following diagram illustrates this signaling pathway.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of biperiden in reversing haloperidol-induced catalepsy is outlined below. This workflow ensures proper acclimatization, baseline measurements, and systematic assessment of the treatment effects.
Quantitative Data Summary
Table 1: Dose-Response of Haloperidol-Induced Catalepsy in Rodents
| Species | Haloperidol Dose (mg/kg, i.p.) | Assessment Time (post-injection) | Observed Effect (Catalepsy Score/Latency) |
| Rat | 0.5 - 2.0 | 60 min | Dose-dependent increase in catalepsy duration.[2] |
| Rat | 1.0 | 90 min | Significant catalepsy observed.[3] |
| Mouse | 0.1 - 1.0 | 30, 60, 90, 120 min | Dose-dependent induction of catalepsy.[4] |
| Mouse | 1.0 | 30, 60, 120 min | Significant catalepsy from 30 to 120 minutes.[5] |
Table 2: Time-Course of Haloperidol-Induced Catalepsy in Rodents
| Species | Haloperidol Dose (mg/kg, i.p.) | Time Points (minutes) | Catalepsy Duration (seconds, mean ± SEM) |
| Rat | 1.0 | 15, 30, 45, 60, 75, 90, 105, 120 | Catalepsy significantly increases from 30 min onwards.[2] |
| Mouse | 1.0 | 30, 60, 120 | ~150s at 30min, ~250s at 60min, ~300s at 120min.[5] |
| Mouse | Not Specified | 30, 60, 90, 120 | Peak catalepsy observed between 60-90 minutes.[4] |
Detailed Experimental Protocols
Protocol 1: Induction of Catalepsy with Haloperidol
Objective: To induce a cataleptic state in rodents as a model for extrapyramidal symptoms.
Materials:
-
Male Wistar rats (200-250g) or Swiss mice (25-30g).[1]
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid to aid dissolution, followed by pH neutralization).[1]
-
Vehicle (e.g., saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Prepare the haloperidol solution to the desired concentration.
-
Weigh each animal to determine the correct injection volume.
-
Administer the calculated volume of haloperidol solution via i.p. injection. A common dose is 1 mg/kg.[1]
-
Administer an equivalent volume of vehicle to the control group.
-
Allow for a latency period for the drug to take effect. Peak catalepsy is typically observed between 60 and 90 minutes post-injection.[1][4]
-
Proceed to behavioral assessment using the catalepsy bar test.
Protocol 2: Assessment of Catalepsy (Bar Test)
Objective: To quantify the severity of the cataleptic state.
Materials:
-
Catalepsy bar apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) elevated above a flat surface. The height should be 6-9 cm for rats and 3 cm for mice.[1]
-
Stopwatch.
Procedure:
-
At a predetermined time point after haloperidol injection (e.g., 60 minutes), gently handle the animal.
-
Carefully place the animal's forepaws onto the elevated horizontal bar.[1]
-
Start the stopwatch immediately upon placing the forepaws on the bar.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and place them on the surface below. This duration is the catalepsy score.
-
A cut-off time (e.g., 180 or 300 seconds) is typically set, at which point the animal is returned to its home cage if it has not moved.[4][5]
Protocol 3: Reversal of Catalepsy with Biperiden
Objective: To assess the ability of biperiden to reverse haloperidol-induced catalepsy.
Materials:
-
Haloperidol-treated animals exhibiting catalepsy.
-
Biperiden solution (e.g., 2 mg/mL in saline).[1]
-
Vehicle (e.g., saline).
-
Syringes and needles for i.p. injection.
Procedure:
This protocol can be performed using two main paradigms:
A. Reversal Paradigm:
-
Induce catalepsy using Protocol 1.
-
At the time of peak catalepsy (e.g., 60 minutes post-haloperidol), administer biperiden (e.g., 2 mg/kg, i.p.) or vehicle to separate groups of animals.[1]
-
Assess catalepsy using the bar test (Protocol 2) at a set time point after biperiden administration (e.g., 30-60 minutes).[1]
B. Pre-treatment Paradigm:
-
Administer biperiden (e.g., 2 mg/kg, i.p.) or vehicle 30 minutes before the haloperidol injection.[1]
-
Induce catalepsy using Protocol 1.
-
Assess catalepsy at the time of expected peak effect of haloperidol (e.g., 60 minutes post-haloperidol).
Data Analysis:
Compare the catalepsy scores (latency to move) between the group receiving haloperidol alone and the group(s) receiving haloperidol plus biperiden. A statistically significant reduction in the catalepsy duration in the biperiden-treated group indicates a successful reversal of the EPS-like symptoms.[1]
Conclusion
The haloperidol-induced catalepsy model in rodents is a robust and widely used assay for studying the mechanisms of extrapyramidal side effects and for screening potential therapeutic agents. The reversal of this cataleptic state by biperiden validates the underlying neurochemical basis of the model, specifically the dopamine-acetylcholine imbalance. The protocols and data presented here provide a framework for the consistent and reliable application of this model in preclinical research and drug development.
References
Application Notes and Protocols for Assessing Cell Viability Following Biperiden.HCl Treatment
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess cell viability after treatment with Biperiden Hydrochloride (Biperiden.HCl). The protocols for three common colorimetric and luminescent assays are outlined: MTT, WST-1, and CellTiter-Glo®.
Introduction
Biperiden is primarily known as a centrally acting anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, which helps to restore the balance of neurotransmitters in the brain.[1][3][4] Recent studies have also suggested that Biperiden may have effects on cell proliferation and apoptosis, indicating its potential for broader pharmacological investigation.[5] Therefore, robust and reliable methods to assess cell viability after this compound treatment are crucial.
This document provides detailed protocols for three widely used cell viability assays:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[6][7][8][9]
-
WST-1 Assay: A colorimetric assay that is similar to the MTT assay but uses a water-soluble tetrazolium salt, simplifying the procedure.[10][11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.[12][13][14][15]
Data Presentation
The following table provides a template for summarizing quantitative data obtained from cell viability assays after this compound treatment. Researchers should populate this table with their experimental findings.
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (WST-1 Assay) | % Cell Viability (CellTiter-Glo®) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Experimental Protocols
General Cell Culture and Treatment with this compound
This initial protocol describes the seeding and treatment of cells, which is a prerequisite for the subsequent viability assays.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO or sterile water)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells in appropriate flasks until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9][16]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.[16] A vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.[16]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of living cells.[9]
Materials:
Procedure:
-
Following the this compound treatment period, add 10-20 µL of MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[16]
-
Carefully remove the medium containing MTT.[16]
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6][16]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
WST-1 (Water Soluble Tetrazolium Salt) Assay Protocol
Principle: The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.[10] The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.
Materials:
-
WST-1 reagent
Procedure:
-
After the this compound treatment, add 10 µL of WST-1 reagent to each well.[10]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.
-
Shake the plate thoroughly for 1 minute on a shaker.[10]
-
Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader.[10] The reference wavelength should be greater than 600 nm.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Principle: The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[15] The assay involves adding a single reagent directly to the cells, which results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[13][15]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12][13]
-
Equilibrate the 96-well plate containing the treated cells to room temperature for approximately 30 minutes.[12][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Record the luminescence using a plate reader.[12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's primary mechanism of action.
Experimental Workflow for Cell Viability Assessment
Caption: General experimental workflow for assessing cell viability after this compound treatment.
References
- 1. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Biperiden and mepazine effectively inhibit MALT1 activity and tumor growth in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. takarabio.com [takarabio.com]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. benchchem.com [benchchem.com]
Application Note: Quantification of Biperiden HCl in Solid Dosage Forms by a Stability-Indicating RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Biperiden (B1667296) Hydrochloride (HCl) in solid dosage forms. The described method is selective, precise, and accurate, making it suitable for routine quality control and stability testing of Biperiden HCl tablets. The protocol includes detailed procedures for sample and standard preparation, chromatographic conditions, and method validation parameters. Additionally, a comprehensive protocol for forced degradation studies is provided to demonstrate the stability-indicating nature of the method.
Introduction
Biperiden is an anticholinergic agent primarily used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Biperiden HCl. High-performance liquid chromatography (HPLC) is a powerful technique for the quantification of active pharmaceutical ingredients (APIs) in dosage forms due to its high resolution, sensitivity, and specificity.[1] This application note presents a validated stability-indicating RP-HPLC method that can effectively separate Biperiden HCl from its degradation products, ensuring a reliable assessment of its concentration in solid dosage forms.
Materials and Reagents
-
Biperiden HCl reference standard
-
Biperiden HCl tablets
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (analytical grade)
-
Sodium perchlorate (B79767) (analytical grade)
-
Water (HPLC grade)
-
0.45 µm nylon syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been validated for the quantification of Biperiden HCl.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Nucleodur C18 (5 µm, 250 mm x 4.6 mm)[2] |
| Mobile Phase | 0.2% Perchloric acid (0.1 N) in 0.01 M Sodium Perchlorate : Acetonitrile (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[2] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.01 M solution of sodium perchlorate in water. Add 2 mL of 0.1 N perchloric acid to 1 L of the sodium perchlorate solution. Mix this aqueous phase with acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.[2]
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Biperiden HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 8-100 µg/mL.[2]
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 Biperiden HCl tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Biperiden HCl and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
The final concentration of the sample solution should be within the linear range of the method.
Analytical Procedure
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solution into the HPLC system. Record the chromatograms and measure the peak area for Biperiden HCl.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized in the tables below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.04[2] |
| Theoretical Plates (N) | N > 2000 | 10182[2] |
| Resolution (Rs) | Rs > 2 | 5.04[2] |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | < 1.0% |
Linearity
The linearity of the method was established by analyzing a series of dilutions of the Biperiden HCl standard solution.
| Parameter | Result |
| Linearity Range | 8 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
The accuracy of the method was determined by recovery studies at three different concentration levels.
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | < 1.0 |
| 100% | 100.2 | < 1.0 |
| 120% | 99.8 | < 1.0 |
Precision
The precision of the method was evaluated by performing replicate analyses of the sample solution.
| Precision | % RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 2.15 µg/mL |
| LOQ | 6.52 µg/mL |
Forced Degradation Studies Protocol
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[3]
Acid Degradation:
-
Treat 10 mg of Biperiden HCl with 20 mL of 1N HCl and heat at 40°C in a water bath.[3]
-
Monitor the degradation over time.
-
Neutralize the solution with 1N NaOH before injection.
Alkaline Degradation:
-
Treat 10 mg of Biperiden HCl with 20 mL of 1N NaOH and heat at 40°C in a water bath.
-
Monitor the degradation over time.
-
Neutralize the solution with 1N HCl before injection.
Oxidative Degradation:
-
Treat 10 mg of Biperiden HCl with 20 mL of 10% hydrogen peroxide and heat at 40°C in a water bath.[3]
-
Monitor the degradation over time.
Thermal Degradation:
-
Expose solid Biperiden HCl powder to dry heat at 105°C for 24 hours.
-
Dissolve the sample in the mobile phase for analysis.
Photolytic Degradation:
-
Expose a solution of Biperiden HCl (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Results and Discussion
The developed HPLC method provides a sharp, symmetrical peak for Biperiden HCl with a retention time of approximately 5 minutes. The forced degradation studies showed that Biperiden HCl is susceptible to degradation under acidic, alkaline, and oxidative conditions. The degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method. The validation data demonstrates that the method is linear, accurate, precise, and specific for the quantification of Biperiden HCl in solid dosage forms.
Conclusion
The RP-HPLC method described in this application note is a reliable and validated procedure for the quantification of Biperiden HCl in solid dosage forms. Its stability-indicating nature makes it particularly suitable for quality control and stability studies in the pharmaceutical industry.
Diagrams
Caption: Experimental workflow for the HPLC quantification of Biperiden HCl.
References
Application Notes and Protocols: Biperiden HCl as a Positive Control in Antipsychotic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development of novel antipsychotic drugs, a critical aspect of preclinical screening is the assessment of potential extrapyramidal side effects (EPS). Typical antipsychotics, primarily acting as dopamine (B1211576) D2 receptor antagonists, often induce these motor-related adverse effects by disrupting the delicate balance between dopaminergic and cholinergic neurotransmission in the basal ganglia. Biperiden (B1667296) hydrochloride (HCl), a potent and centrally-acting anticholinergic agent, serves as an indispensable positive control in these screening assays. By competitively antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1 subtype, Biperiden effectively counteracts the cholinergic hyperactivity that underlies drug-induced EPS.[1][2]
These application notes provide comprehensive protocols for utilizing Biperiden HCl in both in vitro and in vivo assays designed to characterize the anticholinergic profile of new chemical entities and to assess their potential to induce or mitigate EPS.
Mechanism of Action: Restoring Neurotransmitter Balance
The therapeutic effect of Biperiden in the context of antipsychotic-induced EPS stems from its ability to block muscarinic acetylcholine receptors.[1] Antipsychotics, especially first-generation agents like haloperidol (B65202), block D2 receptors on striatal cholinergic interneurons, leading to their disinhibition and a subsequent increase in acetylcholine release. This cholinergic surge contributes significantly to the manifestation of EPS. Biperiden restores the physiological balance by competitively inhibiting the action of acetylcholine at postsynaptic muscarinic receptors, thereby alleviating the motor disturbances.[2] Biperiden exhibits a binding affinity for all five muscarinic receptor subtypes (M1-M5), with a pronounced selectivity for the M1 receptor, which is highly expressed in the central nervous system.[1]
Data Presentation: Quantitative Profile of Biperiden HCl
The following tables summarize the quantitative data for Biperiden HCl in various assays, providing a benchmark for its anticholinergic activity.
Table 1: Muscarinic Receptor Binding Affinity of Biperiden HCl
| Receptor Subtype | K_i_ (nM) | Radioligand | Cell Line |
| M1 | 0.48 | [³H]-N-methylscopolamine | CHO |
| M2 | 6.3 | [³H]-N-methylscopolamine | CHO |
| M3 | 3.9 | [³H]-N-methylscopolamine | CHO |
| M4 | 2.4 | [³H]-N-methylscopolamine | CHO |
| M5 | 6.3 | [³H]-N-methylscopolamine | CHO |
| Source: Bolden et al., 1992[1] |
Table 2: Functional Antagonism of Biperiden Enantiomers
| Receptor Subtype | (+)-Biperiden pA₂ | (-)-Biperiden pA₂ |
| M1 (rabbit vas deferens) | 9.07 | 5.59 - 6.38 |
| M2α (rat left atrium) | 7.25 | 5.59 - 6.38 |
| M2β (guinea-pig ileum) | 8.27 | 5.59 - 6.38 |
| Source: Giraldo et al., 1988[3] |
Table 3: Inhibitory Potency of Biperiden in Radioligand Binding Assay
| Assay | IC₅₀ (µM) | Radioligand | Tissue Source |
| Muscarinic Receptor Binding | 0.0084 | [³H]-Quinuclidinyl benzilate | Rat brain cortical tissue |
| Source: Palacios et al., 1985[4] |
Experimental Protocols
In Vitro Protocol: Muscarinic Receptor Competitive Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors, using Biperiden HCl as a positive control.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO cells)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Biperiden HCl
-
Test compounds
-
Non-specific binding control: Atropine (B194438) (1 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
-
Plate shaker
-
Cell harvester
Procedure:
-
Prepare serial dilutions of Biperiden HCl and test compounds in the assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 1 µM atropine (for non-specific binding), or 25 µL of the diluted Biperiden HCl or test compound.
-
Add 25 µL of [³H]-NMS at a concentration close to its K_d_ value.
-
Add 200 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate on a plate shaker for 60-120 minutes at room temperature.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values for Biperiden HCl and test compounds by performing a non-linear regression analysis of the competition binding curves.
-
Calculate the K_i_ values using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[1]
In Vivo Protocol: Haloperidol-Induced Catalepsy in Rodents
This protocol describes the induction of catalepsy in rats or mice using haloperidol and the use of Biperiden HCl as a positive control to reverse this effect.
Materials:
-
Male Wistar rats (200-250g) or Swiss mice (25-30g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, neutralized to pH 6.0-7.0)
-
Biperiden HCl solution (e.g., 2 mg/mL in saline)
-
Vehicle (saline)
-
Catalepsy bar apparatus: A horizontal bar (approximately 1 cm in diameter) elevated 9 cm above a flat surface for rats, or 3 cm for mice.
-
Stopwatch
Procedure: Part 1: Induction of Catalepsy
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer haloperidol (e.g., 1 mg/kg, intraperitoneally - i.p.) to the test groups.
-
Administer an equivalent volume of vehicle to the control group.
-
Allow 30-60 minutes for the catalepsy to develop.
Part 2: Assessment of Catalepsy (Bar Test)
-
At a predetermined time point after haloperidol injection (e.g., 60 minutes), gently place the animal on the testing surface.
-
Carefully position the animal's forepaws onto the elevated horizontal bar.
-
Start the stopwatch as soon as the forepaws are placed on the bar.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar. This is the catalepsy score. A cut-off time (e.g., 180 seconds) should be set.
Part 3: Reversal of Catalepsy with Biperiden HCl (Positive Control)
-
Pre-treatment paradigm: Administer Biperiden HCl (e.g., 2 mg/kg, i.p.) or vehicle 30 minutes before the haloperidol injection.
-
Reversal paradigm: At the time of peak catalepsy (e.g., 60 minutes post-haloperidol), administer Biperiden HCl (e.g., 2 mg/kg, i.p.) or vehicle.
-
Assess catalepsy using the bar test at various time points after Biperiden HCl or vehicle administration (e.g., 30, 60, and 90 minutes).
Data Analysis:
-
Compare the mean catalepsy scores between the group receiving haloperidol alone and the group receiving haloperidol plus Biperiden HCl using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in the catalepsy duration in the Biperiden HCl-treated group indicates a valid reversal of EPS-like symptoms and confirms the cholinergic mechanism of the induced catalepsy.[2][5]
Visualizations
Caption: Muscarinic M1 Receptor Signaling Pathway and the Inhibitory Action of Biperiden.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential antagonism of antiavoidance, cataleptic and ptotic effects of neuroleptics by biperiden - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cocaine-Induced Behavioral Changes with Biperiden.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biperiden (B1667296).HCl in preclinical research to investigate and potentially mitigate cocaine-induced behavioral changes. Detailed protocols for key behavioral assays are provided, along with a summary of relevant quantitative data and visualizations of underlying mechanisms and experimental workflows.
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments.[1] The rewarding and reinforcing effects of cocaine are primarily mediated by its action on the brain's reward system, leading to a surge in synaptic dopamine (B1211576) levels.[1] However, the neurotransmitter acetylcholine (B1216132) (ACh) also plays a crucial role in the development and maintenance of cocaine addiction, influencing learning, memory, and dopamine regulation.[1]
Biperiden is a muscarinic acetylcholine receptor antagonist with a high affinity for M1 receptors.[2] By blocking these receptors, Biperiden can modulate the cholinergic system and, in turn, influence dopaminergic activity, making it a person of interest for treating cocaine use disorder.[2][3] Preclinical and clinical studies have begun to explore the potential of Biperiden to alter cocaine-seeking behavior, craving, and relapse.[2][4][5][6][7]
These notes will detail the experimental protocols necessary to evaluate the efficacy of Biperiden.HCl in rodent models of cocaine-induced behaviors, including conditioned place preference, locomotor sensitization, and drug self-administration.
Data Presentation: Summary of Preclinical and Clinical Findings
The following tables summarize quantitative data from studies investigating the effects of Biperiden on cocaine-related behaviors.
Table 1: Preclinical Studies of Biperiden on Cocaine-Induced Behaviors in Rodents
| Behavioral Assay | Species | Cocaine Dose | This compound Dose | Key Findings | Reference |
| Conditioned Place Preference (CPP) | Male C57BL/6J Mice | 10 mg/kg (i.p.) | 0.1, 1, and 10 mg/kg (i.p.) | 10 mg/kg Biperiden blocked the expression of cocaine-induced CPP. | [1] |
| Behavioral Sensitization | Male C57BL/6J Mice | 10 mg/kg (i.p.) for 10 days, then 5 mg/kg challenge | 10 mg/kg (i.p.) | Potentiated the expression of cocaine-induced behavioral sensitization. | [1] |
| Locomotor Activity & 50-kHz USV | Male Wistar Rats | 10 mg/kg (i.p.) | 5 mg/kg (i.p.) | Antagonized the cocaine-induced increase in 50-kHz ultrasonic vocalizations but did not mitigate the increase in locomotor activity. | [2] |
Table 2: Clinical Trial of Biperiden for Cocaine/Crack Addiction
| Study Design | Participants | This compound Dose | Duration | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled trial | 111 male cocaine/crack users | 2 mg, 3 times a day | 3 months | Reduced the number of days of cocaine/crack use and increased the latency to relapse. | [7] |
| Randomized, double-blind, placebo-controlled trial | 111 male cocaine or crack addicted patients | Not specified | 8 weeks | Significantly higher treatment compliance (42.8% vs. 20%) and a significant reduction in cocaine/crack use in the Biperiden group. | [4][6] |
Signaling Pathways and Mechanisms of Action
The interaction between cocaine and Biperiden involves the interplay of the dopaminergic and cholinergic systems in the brain's reward circuitry.
Caption: Cocaine blocks the dopamine transporter, increasing synaptic dopamine and leading to reward. Biperiden, a muscarinic antagonist, reduces cholinergic signaling, which in turn modulates the reward pathway and can alter cocaine-seeking behavior.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Cocaine-Induced Conditioned Place Preference (CPP)
This protocol assesses the rewarding properties of cocaine by pairing its administration with a specific environment.
Experimental Workflow:
Caption: A typical workflow for a conditioned place preference experiment, including pre-test, conditioning, post-test, and data analysis phases.
Materials:
-
Three-compartment CPP apparatus (two distinct outer compartments separated by a neutral center compartment)
-
Animal activity monitoring software
-
Cocaine hydrochloride (e.g., 10 mg/kg)
-
This compound (e.g., 10 mg/kg)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Male C57BL/6J mice
Procedure:
-
Habituation (3 days): Handle mice for 3 minutes each day to acclimate them to the experimenter.
-
Pre-Test (Day 4):
-
Place each mouse in the central compartment of the CPP apparatus with free access to all compartments for 15 minutes.
-
Record the time spent in each compartment to establish baseline preference. An unbiased design is recommended, where the drug-paired compartment is assigned randomly.
-
-
Conditioning (Days 5-8):
-
Day 5 & 7 (Cocaine Pairing):
-
Administer cocaine (10 mg/kg, i.p.).
-
Immediately confine the mouse to the designated "drug-paired" compartment for 30 minutes.
-
-
Day 6 & 8 (Saline Pairing):
-
Administer saline (i.p.).
-
Confine the mouse to the opposite, "saline-paired" compartment for 30 minutes.
-
-
-
Biperiden Administration (Testing Phase):
-
To test the effect of Biperiden on the expression of CPP, administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes before the post-test.
-
-
Post-Test (Day 9):
-
Place the mouse in the central compartment with free access to all compartments for 15 minutes in a drug-free state.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a CPP score for both the pre-test and post-test. A common method is to subtract the time spent in the saline-paired compartment from the time spent in the cocaine-paired compartment.
-
Compare the change in CPP score from pre-test to post-test between the control (cocaine-only) and Biperiden-treated groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Cocaine-Induced Locomotor Activity
This protocol measures the stimulant effects of cocaine and the development of behavioral sensitization.
Experimental Workflow:
Caption: A general workflow for a locomotor activity experiment, from habituation to data analysis.
Materials:
-
Open-field activity chambers equipped with infrared photobeams
-
Automated activity monitoring software
-
Cocaine hydrochloride (e.g., 10 mg/kg)
-
This compound (e.g., 5 mg/kg)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for i.p. injections
-
Male Wistar rats
Procedure:
-
Habituation:
-
Place each rat in the open-field chamber for 30-60 minutes to allow for acclimation to the novel environment.
-
-
Drug Administration:
-
For acute studies, inject rats with saline, cocaine (10 mg/kg, i.p.), this compound (5 mg/kg, i.p.), or a combination of Biperiden and cocaine.
-
For sensitization studies, administer cocaine or saline daily for a set period (e.g., 10 days).
-
-
Locomotor Activity Recording:
-
Immediately after injection, place the rat back into the open-field chamber and record locomotor activity for 60-90 minutes.
-
Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
-
Biperiden Challenge (Sensitization Studies):
-
Following the sensitization phase, on the test day, administer this compound 30 minutes before a challenge dose of cocaine (e.g., 5 mg/kg, i.p.).
-
-
Data Analysis:
-
Analyze locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of drug effects.
-
Compare total activity counts between treatment groups using ANOVA. For sensitization studies, compare the locomotor response to the cocaine challenge between the initial and final days of treatment.
-
Cocaine Self-Administration and Reinstatement
This is a more complex model that assesses the reinforcing effects of cocaine and relapse-like behavior.
Experimental Workflow:
Caption: The workflow for a cocaine self-administration and reinstatement experiment, a model for addiction and relapse.
Materials:
-
Operant conditioning chambers with two levers (active and inactive), a cue light, and an infusion pump
-
Intravenous catheters and surgical supplies
-
Cocaine hydrochloride (for intravenous infusion)
-
This compound
-
Saline solution
-
Data acquisition software
Procedure:
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of at least one week.
-
-
Acquisition of Cocaine Self-Administration:
-
Place rats in the operant chambers for daily sessions (e.g., 2 hours/day for 10-14 days).
-
A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue (e.g., a light and/or tone).
-
Presses on the "inactive" lever have no consequences.
-
Continue training until a stable baseline of responding is established.
-
-
Extinction:
-
Following acquisition, begin extinction sessions where presses on the active lever no longer result in cocaine infusion or the presentation of the cue.
-
Continue extinction until responding on the active lever is significantly reduced (e.g., to less than 25% of the acquisition baseline).
-
-
Biperiden Treatment:
-
Administer this compound at various doses and time points (e.g., before extinction sessions or before the reinstatement test) to assess its effects on drug-seeking behavior.
-
-
Reinstatement Test:
-
After extinction criteria are met, test for reinstatement of drug-seeking behavior by exposing the rats to:
-
Cue-induced reinstatement: Presentation of the cocaine-paired cues following an active lever press.
-
Drug-induced reinstatement: A non-contingent "priming" injection of cocaine.
-
Stress-induced reinstatement: Exposure to a mild stressor (e.g., intermittent footshock) prior to the session.
-
-
During the reinstatement test, lever presses are recorded but do not result in cocaine infusion.
-
-
Data Analysis:
-
The primary dependent variables are the number of active and inactive lever presses during acquisition, extinction, and reinstatement.
-
Compare the number of active lever presses during reinstatement between the Biperiden-treated and control groups to determine if Biperiden attenuates relapse-like behavior.
-
Conclusion
The protocols and data presented here provide a framework for investigating the therapeutic potential of this compound in mitigating cocaine-induced behavioral changes. By utilizing these standardized preclinical models, researchers can further elucidate the role of the cholinergic system in cocaine addiction and evaluate the efficacy of novel pharmacotherapies. Careful consideration of experimental design, including appropriate controls and statistical analysis, is crucial for obtaining robust and reproducible results.
References
- 1. Biperiden (M₁ antagonist) impairs the expression of cocaine conditioned place preference but potentiates the expression of cocaine-induced behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biperiden reverses the increase in 50-kHz ultrasonic vocalizations but not the increase in locomotor activity induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine-induced locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preliminary investigation of the administration of biperiden to reduce relapses in individuals with cocaine/crack user disorder: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Biperiden.HCl Degradation During Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Biperiden Hydrochloride (HCl) during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Troubleshooting Guide
This guide addresses common issues observed during the long-term storage and stability testing of Biperiden.HCl.
| Observed Issue | Potential Causes | Recommended Solutions |
| Unexpected degradation peaks in HPLC analysis | 1. Oxidative Degradation: Exposure to atmospheric oxygen or peroxide impurities in excipients.[1] 2. Hydrolytic Degradation: Exposure to moisture from high humidity or hygroscopic excipients.[1] 3. Incompatible Excipients: Chemical interaction between this compound and formulation excipients.[1] | 1. Control Oxygen Exposure: Store samples in well-sealed containers with an inert gas headspace (e.g., nitrogen or argon). Consider including an oxygen scavenger in the packaging.[1] 2. Control Moisture: Store samples in a desiccator or a controlled low-humidity environment. Ensure all excipients are thoroughly dried before formulation.[1] 3. Excipient Compatibility Study: Conduct compatibility studies with individual excipients to identify potential interactions. |
| Loss of potency (assay value) over time | 1. Inadequate Storage Conditions: Storage at temperatures or humidity levels outside the recommended range.[1] 2. Packaging Issues: The container closure system is not providing adequate protection from environmental factors.[1] | 1. Verify Storage Conditions: Ensure that storage chambers are properly calibrated and maintained at the specified temperature and humidity.[1] 2. Evaluate Packaging: Use tightly sealed, light-resistant containers. For moisture-sensitive formulations, consider packaging with a desiccant.[1] |
| Inconsistent stability results between batches | 1. Variability in Raw Materials: Differences in the purity or impurity profile of the active pharmaceutical ingredient (API) or excipients.[1] 2. Manufacturing Process Variability: Inconsistent manufacturing processes leading to variations in the final product's stability.[1] | 1. Qualify Raw Material Suppliers: Ensure consistent quality of all incoming materials.[1] 2. Process Validation: Maintain a validated and consistent manufacturing process to ensure batch-to-batch uniformity.[1] |
| Changes in physical appearance (e.g., color change, odor) | 1. Light Exposure: this compound is sensitive to light, which can cause degradation and changes in appearance.[1] 2. Moisture Ingress: Absorption of moisture can lead to physical changes and chemical degradation.[1] | 1. Use Light-Resistant Containers: Store this compound in containers that protect it from light.[1][2] 2. Ensure Proper Sealing: Use tightly closed containers to prevent moisture from entering.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: this compound should be stored in tight, light-resistant containers at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[1] It is also crucial to protect it from moisture.[1][2] For research purposes, storage at -20°C is also recommended.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are oxidative degradation and acid-catalyzed hydrolysis.[1][3] Forced degradation studies have confirmed that Biperiden is susceptible to degradation under oxidative and acidic conditions.[1][4]
Q3: How can I detect and quantify this compound degradation?
A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for detecting and quantifying this compound and its degradation products.[1][3] These methods can separate the intact drug from any impurities or degradants that may form over time.
Q4: Are there any visual signs of this compound degradation?
A4: While chemical degradation is often not visible, any changes in the physical appearance of the substance, such as a change in color, development of an odor, or signs of moisture ingress, could indicate a stability issue and should be investigated.[1]
Q5: Does light exposure affect the stability of this compound?
A5: Yes, this compound is sensitive to light. It should be stored in light-resistant containers to prevent photodegradation.[1][2][5]
Q6: What is the impact of pH on the stability of this compound?
A6: this compound is susceptible to acid-catalyzed hydrolysis.[1][3] Therefore, it is more stable in neutral or slightly acidic conditions. The pH of a 1% aqueous solution is typically between 5.5 and 7.5.[2] Exposure to highly acidic environments should be avoided during storage and formulation.
Data Presentation: Illustrative Long-Term Stability Data
The following table provides a representative example of long-term stability data for this compound 2 mg tablets stored under different International Council for Harmonisation (ICH) conditions.
| Storage Condition | Time Point | Assay (%) | Total Degradation Products (%) |
| 25°C / 60% RH | 0 Months | 100.2 | < 0.1 |
| 3 Months | 99.8 | 0.15 | |
| 6 Months | 99.5 | 0.25 | |
| 12 Months | 99.1 | 0.40 | |
| 30°C / 65% RH | 0 Months | 100.2 | < 0.1 |
| 3 Months | 99.6 | 0.20 | |
| 6 Months | 99.2 | 0.35 | |
| 12 Months | 98.7 | 0.55 | |
| 40°C / 75% RH | 0 Months | 100.2 | < 0.1 |
| 1 Month | 98.9 | 0.50 | |
| 3 Months | 97.5 | 1.20 | |
| 6 Months | 95.8 | 2.10 |
Note: This data is for illustrative purposes only and may not represent actual product performance.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate and quantify this compound in the presence of its degradation products.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer solution and acetonitrile (B52724) (e.g., 50:50 v/v). The buffer can be 0.01 M sodium perchlorate (B79767) with 0.2% 0.1 N perchloric acid.[1][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient (e.g., 25°C).[1]
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Biperiden Hydrochloride Reference Standard in methanol (B129727) to obtain a known concentration (e.g., 1 mg/mL).[1]
-
Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to a suitable concentration within the calibration range (e.g., 10 µg/mL).[1]
-
Sample Preparation (for tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Biperiden hydrochloride and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[1]
-
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the quantity of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Visualizations
This compound Degradation Pathway
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for investigating this compound degradation.
References
Technical Support Center: Navigating Solubility Challenges of Biperiden Hydrochloride in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Biperiden Hydrochloride (HCl) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Biperiden HCl?
A1: Biperiden HCl is generally characterized as being slightly soluble in water.[1][2] Its aqueous solubility is significantly influenced by the pH of the solution. Some sources state it is practically insoluble in water. Solubility has been reported to be up to 5 mM in water.
Q2: How does pH affect the solubility of Biperiden HCl?
A2: As the hydrochloride salt of a weak base, Biperiden HCl's solubility is pH-dependent. It is more soluble in acidic conditions. Dissolution studies are often conducted in 0.1N HCl.[3] The European Pharmacopoeia suggests a pH range of 5.0 to 6.5 for a Biperiden HCl solution.
Q3: What are the recommended alternative solvents for Biperiden HCl?
A3: Biperiden HCl exhibits better solubility in some organic solvents. It is soluble up to 10 mM in DMSO and is also soluble in methanol (B129727) and ethanol (B145695). For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO.[4]
Q4: What are the visual signs of Biperiden HCl degradation in an aqueous solution?
A4: While chemical degradation is often not visually apparent, any change in the physical appearance of the solution, such as a color change or the formation of an unusual odor, could indicate a stability issue.[5] The primary degradation pathways are oxidative degradation and acid-catalyzed hydrolysis.[6] It is recommended to use freshly prepared solutions and store them protected from light.[5]
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of Biperiden HCl in various solvents.
| Solvent System | Concentration | Temperature (°C) | Reference(s) |
| Water | Up to 5 mM (~1.74 mg/mL) | Not Specified | |
| Water (pH 3.8) | 2.2 mg/mL | 30 | [7] |
| Water (pH 5.5) | 2.8 mg/mL | 30 | [7] |
| Water (pH 6.7) | 2.9 mg/mL | 30 | [7] |
| Water (pH 7.9) | 2.64 mg/mL | 30 | [7] |
| Water (pH 9.2-10.1) | 2.44 mg/mL | 30 | [7] |
| DMSO | Up to 10 mM (~3.48 mg/mL) | Not Specified | |
| Ethanol | Soluble (≥8.27 mg/mL with ultrasound) | Not Specified |
Troubleshooting Guide
Issue: Biperiden HCl is not dissolving in my aqueous buffer.
-
Possible Cause 1: Suboptimal pH
-
Explanation: The pH of your aqueous solution may be too high (neutral or alkaline), which decreases the solubility of Biperiden HCl.
-
Troubleshooting Step: Lower the pH of your solution. Start with a buffer in the pH range of 4-6. You can add small amounts of dilute HCl (e.g., 0.1N HCl) dropwise while monitoring the pH and dissolution.
-
-
Possible Cause 2: Low Intrinsic Solubility
-
Explanation: The inherent solubility of Biperiden HCl in water is low, and you may be trying to prepare a solution that is above its saturation point.
-
Troubleshooting Step 1: Utilize a Co-solvent. Add a water-miscible organic solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it while observing for dissolution.
-
Troubleshooting Step 2: Employ Cyclodextrin (B1172386) Complexation. This is a highly effective method for increasing the aqueous solubility of poorly soluble drugs. Hydroxypropyl-β-cyclodextrin (HPβ-CD) and β-cyclodextrin (β-CD) have been shown to be effective.[3] See Protocol 2 for a detailed method.
-
Issue: My Biperiden HCl solution is cloudy or forms a precipitate over time.
-
Possible Cause 1: Supersaturation
-
Explanation: The initial dissolution may have created an unstable, supersaturated solution.
-
Troubleshooting Step: Re-evaluate your target concentration. It may be necessary to work at a lower concentration or use one of the solubility enhancement techniques mentioned above to maintain stability.
-
-
Possible Cause 2: pH Shift
-
Explanation: The pH of your solution may have changed over time, causing the compound to precipitate. This can happen in unbuffered or poorly buffered solutions.
-
Troubleshooting Step: Ensure your solution is adequately buffered and re-verify the pH.
-
-
Possible Cause 3: Temperature Fluctuation
-
Explanation: A decrease in temperature can lower the solubility and lead to precipitation.
-
Troubleshooting Step: Store your solution at a constant and appropriate temperature. Gentle warming may help to redissolve the precipitate, but be cautious of potential degradation at higher temperatures.
-
Experimental Protocols
Protocol 1: Preparation of a Biperiden HCl Aqueous Solution
-
Weighing: Accurately weigh the desired amount of Biperiden HCl powder.
-
Initial Dispensing: Add a small amount of your acidic aqueous buffer (pH 4-6) to the powder to create a paste.
-
Gradual Dilution: Slowly add the remaining buffer in small increments while continuously vortexing or sonicating the mixture.
-
pH Adjustment (if necessary): If the powder is not fully dissolved, check the pH of the solution. If it is above 6.5, add 0.1N HCl dropwise until the solid dissolves. Be careful not to lower the pH too drastically if your experiment is pH-sensitive.
-
Final Volume: Once the Biperiden HCl is completely dissolved, add the buffer to reach the final desired volume.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your final solution composition.
Protocol 2: Solubility Enhancement using the Kneading Method with Hydroxypropyl-β-Cyclodextrin (HPβ-CD)
This protocol is adapted from methods described for improving the dissolution rate of Biperiden HCl.[3]
-
Materials:
-
Biperiden HCl
-
Hydroxypropyl-β-cyclodextrin (HPβ-CD)
-
Ethanol (50% in water)
-
Mortar and pestle
-
Sieve (e.g., No. 80)
-
Desiccator with a drying agent (e.g., fused calcium chloride)
-
-
Procedure:
-
Weigh out Biperiden HCl and HPβ-CD in the desired molar ratio (e.g., 1:1 or 1:2).
-
Place the HPβ-CD into the mortar.
-
Add a small amount of 50% ethanol to the mortar and triturate to form a slurry-like consistency.
-
Gradually add the Biperiden HCl to the slurry while continuously triturating.
-
Continue the kneading process for approximately one hour to ensure thorough mixing and complex formation.
-
Spread the resulting slurry in a thin layer and air-dry for 24 hours.
-
Pulverize the dried complex and pass it through the sieve.
-
Store the final complex in a desiccator until use. The resulting complexed powder should have enhanced aqueous solubility.
-
Visualizations
Caption: Troubleshooting workflow for Biperiden HCl solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
Technical Support Center: Optimizing Biperiden HCl Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biperiden (B1667296) HCl in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Biperiden HCl in in vitro systems?
Biperiden HCl is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] In conditions like Parkinson's disease, a dopamine (B1211576) deficiency leads to a relative overactivity of the cholinergic system. Biperiden HCl blocks the binding of acetylcholine to these receptors, thereby redressing this imbalance by inhibiting cholinergic transmission.[3] It exhibits some selectivity for the M1 muscarinic receptor subtype.[1][2]
Q2: What is the recommended solvent and stock concentration for Biperiden HCl?
The recommended primary solvent for Biperiden HCl is Dimethyl Sulfoxide (DMSO). A common starting stock concentration for in vitro studies is 10 mM. To avoid cytotoxicity from the solvent, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v).
Q3: How should Biperiden HCl stock solutions be stored?
Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C to -80°C for long-term stability.
Q4: What are the typical concentration ranges for different in vitro assays with Biperiden HCl?
The optimal concentration of Biperiden HCl is highly dependent on the cell line, assay type, and experimental goals. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system. However, general guidelines are provided in the table below.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Biperiden HCl in in vitro experiments.
Table 1: Biperiden HCl Binding Affinities (Ki) for Muscarinic Receptor Subtypes
| Receptor Subtype | K_i_ (nM) | Reference |
| M1 | 0.48 | [1][2] |
| M2 | 6.3 | [1] |
| M3 | 3.9 | [1] |
| M4 | 2.4 | [1] |
| M5 | 6.3 | [1] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Typical Concentration Range | Incubation Time | Notes |
| Receptor Binding/Antagonism | 10 nM - 10 µM | 1 - 24 hours | Concentration is dependent on receptor density and assay sensitivity. |
| Signaling Pathway Analysis | 1 µM - 25 µM | 30 min - 48 hours | Time-course experiments are recommended to capture transient signaling events. |
| Cytotoxicity/Viability | 1 µM - 100 µM | 24 - 72 hours | IC_50_ values are highly cell line and time-dependent and should be determined empirically. |
| Apoptosis Induction | 10 µM - 50 µM | 24 - 72 hours | In human pancreatic ductal adenocarcinoma cells, 29.6 µg/mL (~85 µM) induced apoptosis after 72 hours.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of Biperiden HCl and a general experimental workflow for its use in cell culture.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of Biperiden HCl on the viability of a chosen cell line.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Biperiden HCl stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: Perform serial dilutions of the Biperiden HCl stock solution in complete cell culture medium to achieve final concentrations for treatment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest Biperiden HCl concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Biperiden HCl working solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis (Annexin V/Propidium Iodide) Assay
Objective: To quantify the induction of apoptosis and necrosis by Biperiden HCl.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Biperiden HCl stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Biperiden HCl and a vehicle control for the chosen duration.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve membrane integrity. Collect and centrifuge the cells.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Biperiden HCl in aqueous solutions. | Low aqueous solubility of Biperiden HCl. The pH of the solution may be too high (solubility is better in acidic conditions). | Use a co-solvent like DMSO for the stock solution. Ensure the final DMSO concentration in the medium is non-toxic. For aqueous buffers, ensure the pH is slightly acidic. |
| High background cytotoxicity in vehicle control wells. | DMSO concentration is too high. The cell line is particularly sensitive to DMSO. | Ensure the final DMSO concentration is ≤ 0.5%. If sensitivity persists, lower the concentration further and adjust the stock concentration accordingly. |
| Inconsistent or unexpected results. | Off-target effects at high concentrations. Biperiden HCl has weak inhibitory effects on acetylcholinesterase and the dopamine transporter. | Perform dose-response experiments to identify a concentration range that targets muscarinic receptors with minimal off-target effects. Compare results with a more selective muscarinic antagonist if available. |
| In apoptosis assays, high percentage of necrotic cells in the control. | Rough handling of cells during harvesting. | Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Avoid vigorous vortexing. |
| Low signal in Annexin V/PI assay. | Suboptimal concentration of Annexin V or PI. Insufficient incubation time. | Titer the Annexin V and PI reagents for your specific cell line. Optimize the incubation time (usually 15-20 minutes is sufficient). |
References
Technical Support Center: Troubleshooting Inconsistent Results in Biperiden HCl Stability Studies
Welcome to the technical support center for Biperiden HCl stability studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the stability testing of Biperiden HCl. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Biperiden HCl?
A1: The primary degradation pathways for Biperiden HCl are oxidative degradation and acid-catalyzed hydrolysis.[1] Forced degradation studies have demonstrated that Biperiden HCl is susceptible to degradation under oxidative and acidic conditions.[1]
Q2: What are the known degradation products of Biperiden HCl?
A2: Forced degradation studies have identified several degradation products. Mass spectrometry has characterized an oxidative degradation product with a mass-to-charge ratio (m/z) of 218, and two acid-catalyzed degradation products with m/z values of 218 and 279.[1]
Q3: How can I detect and quantify Biperiden HCl and its degradation products?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for the accurate detection and quantification of Biperiden HCl and its degradation products. These methods are designed to separate the intact active pharmaceutical ingredient (API) from any impurities and degradants.
Q4: What are the recommended storage conditions for Biperiden HCl to minimize degradation?
A4: To minimize degradation, Biperiden HCl tablets should be stored in tight, light-resistant containers at controlled room temperature. It is also crucial to protect them from moisture.
Q5: Can excipients in the formulation lead to inconsistent stability results?
A5: Yes, incompatible excipients can interact with Biperiden HCl and lead to its degradation, resulting in inconsistent stability data. It is crucial to conduct excipient compatibility studies during formulation development.
Troubleshooting Guide for Inconsistent HPLC Results
Inconsistent results in stability studies of Biperiden HCl, particularly when using HPLC, can arise from various factors related to the sample, the analytical method, or the instrumentation. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Appearance of Unexpected Peaks in the Chromatogram
The sudden appearance of new peaks in your chromatogram during a stability study is a common sign of degradation.
-
Possible Cause 1: Oxidative Degradation. Exposure of the sample to atmospheric oxygen or peroxide impurities in excipients can lead to the formation of an oxidative degradant (m/z 218).
-
Troubleshooting Steps:
-
Store samples in well-sealed containers with an inert gas headspace (e.g., nitrogen).
-
Consider the use of antioxidants in the formulation, where appropriate.
-
Evaluate excipients for peroxide content.
-
-
-
Possible Cause 2: Acid-Catalyzed Hydrolysis. Exposure to acidic conditions, which can be triggered by acidic excipients or environmental factors, can result in hydrolytic degradation products (m/z 218 and 279).
-
Troubleshooting Steps:
-
Ensure the pH of the formulation is controlled and maintained within a stable range for Biperiden HCl.
-
Conduct compatibility studies with all excipients to identify any potential acidic interactions.
-
-
-
Possible Cause 3: Contamination. The unexpected peaks could be from contamination of the sample, mobile phase, or HPLC system.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase and samples.
-
Flush the HPLC system thoroughly.
-
Run a blank injection (mobile phase only) to check for system contamination.
-
-
Issue 2: Drifting Retention Times
Shifts in the retention time of the Biperiden HCl peak or its degradation products can compromise the validity of your analytical results.
-
Possible Cause 1: Changes in Mobile Phase Composition.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase, ensuring accurate measurements of all components.
-
Ensure the mobile phase is adequately degassed.
-
If using a gradient, check the pump's proportioning valves for correct operation.
-
-
-
Possible Cause 2: Fluctuations in Column Temperature.
-
Troubleshooting Steps:
-
Use a column oven to maintain a consistent temperature throughout the analysis.
-
Ensure the laboratory's ambient temperature is stable.
-
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent to remove any strongly retained compounds.
-
If the problem persists, replace the column with a new one of the same type.
-
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can lead to inaccurate integration and quantification.
-
Possible Cause 1: Secondary Interactions with the Column. Biperiden, being a basic compound, can exhibit tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Adjust the pH of the mobile phase to suppress the ionization of silanol groups (typically a lower pH).
-
Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase in small concentrations (e.g., 0.1%).
-
Use a column with end-capping or a base-deactivated stationary phase.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Troubleshooting Steps:
-
Dilute the sample and re-inject.
-
-
-
Possible Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting Steps:
-
Whenever possible, dissolve the sample in the mobile phase.
-
-
Data Presentation
Table 1: Example of Forced Degradation Data for Biperiden HCl
| Stress Condition | Time | Biperiden HCl Assay (%) | Degradation Product 1 (m/z 218) Area (%) | Degradation Product 2 (m/z 279) Area (%) | Total Impurities (%) |
| 0.1 M HCl | 8 hours | 85.2 | 8.1 | 5.9 | 14.0 |
| 0.1 M NaOH | 8 hours | 98.5 | < 0.1 | < 0.1 | 0.2 |
| 10% H₂O₂ | 24 hours | 89.7 | 9.5 | < 0.1 | 9.6 |
| Thermal (80°C) | 48 hours | 97.1 | 1.2 | 0.5 | 1.8 |
| Photolytic (UV) | 24 hours | 99.2 | < 0.1 | < 0.1 | 0.1 |
Note: This data is illustrative and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Biperiden HCl
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are required for specific applications.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of a buffer solution and an organic solvent. A common mobile phase is a 50:50 (v/v) mixture of a buffer (e.g., 0.01 M sodium perchlorate (B79767) with 0.2% 0.1 N perchloric acid) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Biperiden HCl reference standard in methanol (B129727) (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Biperiden HCl and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve Biperiden HCl in 0.1 M HCl and heat at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Biperiden HCl in 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Biperiden HCl in a solution of 10% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store solid Biperiden HCl at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of Biperiden HCl to UV light (e.g., 254 nm) for a specified duration.
Visualizations
Caption: General troubleshooting workflow for inconsistent stability results.
Caption: Primary degradation pathways of Biperiden HCl.
Caption: Decision tree for investigating out-of-specification (OOS) results.
References
Technical Support Center: Managing Biperiden.HCl-Induced Side Effects in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Biperiden (B1667296).HCl in animal models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side effects encountered during your experiments. All protocols and data are collated to ensure the welfare of research animals and the integrity of your study outcomes.
Troubleshooting Guides
This section provides a systematic approach to identifying and managing specific side effects of Biperiden.HCl in your animal models.
Issue 1: Animals Exhibit Excessive Sedation or Motor Impairment
Question: My rodents appear overly sedated, ataxic, or show significant motor impairment after this compound administration, which is confounding my behavioral tests. What should I do?
Answer:
Excessive sedation and motor impairment are known side effects of this compound, particularly at higher doses. These effects can interfere with the assessment of cognitive or other behavioral endpoints.
Immediate Steps:
-
Ensure Animal Safety: Place the animal in a clean, quiet cage with easy access to food and water. Remove any potential hazards from the cage.
-
Provide Supportive Care: If the animal is unable to move to eat or drink, provide nutritional support with a highly palatable, moist diet placed directly in front of it. Monitor for signs of dehydration.
-
Maintain Body Temperature: Sedated animals are prone to hypothermia. Monitor rectal temperature and provide a heat source if necessary (see Troubleshooting Guide: Issue 2 for details).
Long-Term Solutions & Protocol Adjustments:
-
Dose-Response Study: The most effective solution is to determine the optimal dose that produces the desired experimental effect without significant motor side effects. Conduct a dose-response study using a range of doses (e.g., 1, 5, and 10 mg/kg, i.p.)[1]. A study in mice found that doses up to 10.0 mg/kg did not affect motor coordination as assessed by the rotarod test.[2][3]
-
Timing of Behavioral Testing: Adjust the timing of your behavioral tests relative to the administration of this compound. The time to peak plasma concentration is approximately 0.8-1.6 hours.[4] Testing during this window may reveal more pronounced side effects.
-
Acclimatization and Habituation: Ensure animals are properly acclimatized to the experimental environment and habituated to handling and injection procedures to minimize stress-induced behavioral changes.
Issue 2: Animals Show Signs of Hyperthermia or Hypothermia
Question: I've noticed changes in my animals' body temperature after this compound administration. How should I manage this?
Answer:
This compound, as a muscarinic antagonist, can interfere with the central regulation of body temperature in the hypothalamus, potentially leading to either hyperthermia (impaired sweating/heat dissipation) or hypothermia.[5][6][7]
Management Protocol:
-
Temperature Monitoring:
-
Establish a baseline body temperature for each animal before drug administration.
-
Monitor rectal temperature at regular intervals (e.g., 30, 60, and 120 minutes) post-injection.
-
-
Managing Hyperthermia (Elevated Body Temperature):
-
Mechanism: Anticholinergic agents can impair sweat gland function, hindering heat loss.[5]
-
Intervention:
-
Move the animal to a cooler part of the room.
-
Apply cool (not cold) compresses to the body. Avoid ice baths, as this can cause peripheral vasoconstriction and worsen core hyperthermia.[8]
-
Ensure adequate hydration.
-
-
-
Managing Hypothermia (Reduced Body Temperature):
-
Mechanism: Sedation and reduced motor activity can lead to a drop in body temperature.
-
Intervention:
-
Issue 3: Animals are Experiencing Constipation or Urinary Retention
Question: My animals are showing signs of reduced fecal output or a distended bladder. How can I manage these gastrointestinal and urinary side effects?
Answer:
This compound's anticholinergic properties can decrease gastrointestinal motility, leading to constipation, and affect detrusor muscle contraction in the bladder, causing urinary retention.[4][7][10][11][12][13]
Management of Constipation:
-
Monitor Fecal Output: Regularly check for the presence and consistency of fecal pellets.
-
Dietary Modifications:
-
Provide a diet with increased fiber content.
-
Ensure free access to water to maintain hydration.
-
Offer moist and palatable food to encourage intake.
-
-
Pharmacological Intervention (Consult with a Veterinarian):
-
In severe cases, osmotic laxatives (e.g., polyethylene (B3416737) glycol) or stimulant laxatives may be considered.[14][15]
-
Management of Urinary Retention:
-
Monitor for Symptoms: Look for a distended lower abdomen and an inability to urinate.
-
Veterinary Consultation: If urinary retention is suspected, immediate veterinary consultation is crucial.
-
Potential Interventions (Under Veterinary Guidance):
-
Gentle manual bladder expression.
-
In severe cases, urinary catheterization may be necessary to relieve the obstruction.[16]
-
Administration of a cholinergic agonist like bethanechol (B1168659) may be considered to stimulate bladder contraction.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal models?
A1: Based on its mechanism of action and observations in various species, the most common side effects include:
-
Central Nervous System: Sedation, drowsiness, hyperactivity, and cognitive impairment (e.g., deficits in learning and memory).[17][18]
-
Motor System: Increased locomotor activity at some doses, while higher doses may slow sensorimotor responding.[1][5][17][19]
-
Autonomic Nervous System: Dry mouth (xerostomia), blurred vision, constipation, urinary retention, and alterations in body temperature (hyperthermia or hypothermia).[4][7][10][12]
Q2: What is the mechanism of action of this compound that causes these side effects?
A2: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M1 subtype. By blocking the action of acetylcholine in the central and peripheral nervous systems, it disrupts normal cholinergic signaling, leading to the observed side effects. For instance, blockade of M1 receptors in the brain can lead to cognitive deficits, while blockade of muscarinic receptors in smooth muscle can cause constipation and urinary retention.[20]
Q3: Are there any known reversal agents for this compound-induced side effects?
A3: For severe anticholinergic toxicity, physostigmine, an acetylcholinesterase inhibitor, can be used as an antidote as it increases the amount of acetylcholine available to compete with this compound at the muscarinic receptors.[4][7] However, its use should be carefully considered due to potential side effects and is typically reserved for severe overdose cases under veterinary supervision. For sedation, specific reversal agents are not commonly used for Biperiden in a research setting; management relies on supportive care.
Q4: How can I differentiate between a desired experimental effect (e.g., cognitive impairment) and a confounding side effect (e.g., sedation)?
A4: It is crucial to include control experiments to dissociate these effects. For example:
-
Motor Function Tests: Use tests like the open-field or rotarod test to assess baseline locomotor activity and motor coordination at the chosen this compound dose.[1] A study in mice showed that doses of 1.0, 5.0, and 10.0 mg/kg did not affect motor coordination.[2][3]
-
Sensory and Motivational Controls: In cognitive tasks, ensure that the animal's ability to perceive stimuli and its motivation to perform the task are not compromised by the drug. For example, in a water maze task, include a visible platform trial.
Data Presentation: Quantitative Effects of this compound
The following tables summarize available quantitative data on the effects of this compound in various animal models.
Table 1: Lethal Doses (LD50) of this compound
| Animal Model | Route of Administration | LD50 |
| Mouse | Oral | 530 mg/kg |
| Mouse | Intravenous | 56 mg/kg |
| Rat | Oral | 750 mg/kg |
| Rat | Intraperitoneal | 270 mg/kg |
(Data sourced from RxList and Cayman Chemical Safety Data Sheet)[9][10]
Table 2: Dose-Dependent Behavioral Effects of this compound in Rodents
| Animal Model | Dose (mg/kg) | Route | Behavioral Test | Observed Effect |
| Rat | 5.0 | i.p. | Locomotor Activity | Increased locomotor activity.[19] |
| Rat | 5.0, 10.0 | i.p. | Progressive Ratio | Reduced motivation for alcohol consumption.[21] |
| Rat | 40.0 | i.p. | Observational | Alternating hyperactive and hypoactive states.[18] |
| Mouse | 1.0, 5.0, 10.0 | i.p. | Rotarod | No effect on motor coordination.[2][3] |
| Mouse | 10.0 | i.p. | Conditioned Place Preference | Blocked expression of cocaine-induced CPP.[22] |
Experimental Protocols
Protocol 1: Management of Sedation and Hypothermia
-
Animal Preparation:
-
House animals individually to prevent injury from cage mates.
-
Ensure easy access to food and water.
-
-
Monitoring:
-
Record baseline rectal temperature before this compound administration.
-
At 30-minute intervals post-injection, assess the level of sedation (e.g., righting reflex) and measure rectal temperature.
-
-
Supportive Care:
-
If the animal is unable to maintain an upright position, place it on a heating pad set to maintain a surface temperature of 37°C. Place a towel between the animal and the heating pad to prevent burns.
-
Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[9]
-
If sedation persists for more than 2-3 hours, provide subcutaneous administration of warmed (37°C) sterile saline or Lactated Ringer's Solution (5-10 ml/kg) to maintain hydration.
-
Continue monitoring until the animal is fully ambulatory.
-
Protocol 2: Induction and Management of Loperamide-Induced Constipation Model (for testing pro-kinetic agents)
This protocol is for inducing constipation to test potential treatments and can be adapted to manage Biperiden-induced constipation.
-
Induction of Constipation:
-
Administer loperamide (B1203769) (e.g., 4 mg/kg, subcutaneously) twice daily for 3-7 days to induce constipation in rats.[23]
-
-
Monitoring Parameters:
-
Measure daily fecal pellet output (number and total weight).
-
Measure fecal water content by drying pellets in an oven at 60°C for 24 hours and calculating the weight difference.
-
-
Management/Treatment Group:
-
Administer potential therapeutic agents (e.g., pro-kinetic drugs) orally.
-
A control group should receive the vehicle.
-
-
Assessment:
-
Compare fecal parameters between the treatment and control groups to assess the efficacy of the intervention.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Antagonistic action of this compound on the M1 muscarinic receptor signaling pathway.
Caption: this compound-induced urinary retention via blockade of the M3 receptor pathway.
Experimental Workflows
Caption: Troubleshooting workflow for managing sedation and motor impairment in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypothalamic cholinergic regulation of body temperature and water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biperiden - Wikipedia [en.wikipedia.org]
- 8. Treatment of Hyperthermia and Heat-Induced Illness - WSAVA 2015 Congress - VIN [vin.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. medindia.net [medindia.net]
- 12. drugs.com [drugs.com]
- 13. Acute Urinary Retention Cuased by Biperiden in a Female Patient: A Case Report | Annals of Medical Research [bibliomed.org]
- 14. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacotherapeutics in Urine Retention in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biperiden reverses the increase in 50-kHz ultrasonic vocalizations but not the increase in locomotor activity induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 20. Evaluation of the effect of biperiden (cholinergic muscarinic receptor antagonist) on ethanol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biperiden (M₁ antagonist) impairs the expression of cocaine conditioned place preference but potentiates the expression of cocaine-induced behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Buzhongyiqi Decoction Protects Against Loperamide-Induced Constipation by Regulating the Arachidonic Acid Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. KoreaMed Synapse [synapse.koreamed.org]
How to avoid precipitation when preparing Biperiden.HCl solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing stable Biperiden Hydrochloride (HCl) solutions and troubleshooting common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Biperiden HCl?
A1: Biperiden HCl is characterized as slightly soluble in water. Its aqueous solubility is significantly influenced by pH, with greater solubility in acidic conditions. At 30°C, the solubility in water varies from 2.2 mg/mL at pH 3.8 to 2.9 mg/mL at pH 6.7, decreasing at higher pH values[1]. Some sources state its solubility in water is up to 5 mM[2].
Q2: What are the recommended solvents for preparing Biperiden HCl stock solutions?
A2: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 10 mM[2]. Methanol and ethanol (B145695) are also effective solvents[3][4]. For in vitro studies, a 10 mM stock solution in cell culture grade DMSO is a typical starting point[5].
Q3: How does pH affect the stability of Biperiden HCl solutions?
A3: The pH of the solution is a critical factor in maintaining the solubility of Biperiden HCl. Acidic environments favor its solubility. A shift to a higher pH can cause the conversion of the hydrochloride salt to its less soluble free base form, leading to precipitation[2]. The European Pharmacopoeia suggests a pH range of 5.0 to 6.5 for a Biperiden HCl solution[6].
Q4: What are the primary degradation pathways for Biperiden HCl?
A4: The main degradation pathways for Biperiden are oxidative degradation and acid-catalyzed hydrolysis. Forced degradation studies have confirmed its susceptibility to these conditions[7]. Therefore, it is crucial to protect solutions from excessive heat, strong acids, and oxidizing agents.
Q5: How should Biperiden HCl solutions be stored to ensure stability?
A5: Stock solutions, particularly those in organic solvents like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[4][5]. Aqueous solutions should be stored in tightly sealed, light-resistant containers at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F), and protected from moisture[7].
Troubleshooting Guide: Preventing Precipitation
Precipitation is a common issue when preparing Biperiden HCl solutions. This guide provides a systematic approach to diagnose and resolve this problem.
Logical Flow for Troubleshooting Precipitation
Caption: A step-by-step guide to troubleshooting Biperiden HCl precipitation.
Quantitative Data on Biperiden HCl Solubility
The solubility of Biperiden HCl is dependent on the solvent and the pH of the aqueous medium.
| Solvent/Condition | Solubility | Reference |
| Water (pH 3.8, 30°C) | 2.2 mg/mL | [1] |
| Water (pH 5.5, 30°C) | 2.8 mg/mL | [1] |
| Water (pH 6.7, 30°C) | 2.9 mg/mL | [1] |
| Water (pH 7.9, 30°C) | 2.64 mg/mL | [1] |
| Water (pH 9.2-10.1, 30°C) | 2.44 mg/mL | [1] |
| Water | Up to 5 mM (~1.74 mg/mL) | [2] |
| DMSO | Up to 10 mM (~3.48 mg/mL) | [2][4] |
| 0.1N HCl | Used as a dissolution medium | [2][8][9] |
| Ethanol (95%) | Slightly soluble | [3] |
| Methanol | Sparingly soluble | [10] |
| Diethyl Ether | Practically insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Biperiden HCl Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for in vitro cell culture experiments.
Materials:
-
Biperiden HCl powder (Molar Mass: ~347.9 g/mol )
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh 3.479 mg of Biperiden HCl.
-
Weighing: Carefully weigh the calculated amount of Biperiden HCl powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the tube.
-
Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[5].
Protocol 2: Solubility Enhancement using the Kneading Method with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is effective for increasing the aqueous solubility of Biperiden HCl.
Materials:
-
Biperiden HCl powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
50% Ethanol in water
-
Mortar and pestle
-
Desiccator
-
Sieve (No. 80)
Procedure:
-
Weigh Biperiden HCl and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).
-
Place the HP-β-CD into the mortar.
-
Add a small amount of 50% ethanol and triturate to form a slurry.
-
Gradually add the Biperiden HCl to the slurry while continuing to triturate.
-
Continue the kneading process for approximately one hour.
-
Spread the resulting slurry in a thin layer and air-dry for 24 hours.
-
Pulverize the dried complex and pass it through a No. 80 sieve.
Protocol 3: Preparation of Biperiden HCl for Intraperitoneal (IP) Injection in Mice
This protocol outlines the preparation of Biperiden HCl for administration in animal studies.
Materials:
-
Biperiden HCl powder
-
Sterile 0.9% saline
-
Sterile syringes and needles (26-27 gauge)
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the total volume and concentration of the Biperiden HCl solution needed for the experiment (e.g., doses ranging from 2.5 to 10 mg/kg)[11].
-
Dissolution: Weigh the appropriate amount of Biperiden HCl and dissolve it in a sufficient volume of sterile 0.9% saline. Sonication may be used to aid dissolution.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to a physiologically compatible and solubility-favoring pH (e.g., between 5.0 and 6.5) using sterile, dilute HCl or NaOH.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the solution at 4°C for short-term use. For longer-term storage, consult stability data, though fresh preparation is recommended.
Mechanism of Action: Signaling Pathway
Biperiden functions as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, with a preference for the M1 subtype. In the striatum, a key brain region for motor control, dopamine (B1211576) and acetylcholine have an opposing relationship. In Parkinson's disease, the loss of dopamine leads to a relative overactivity of acetylcholine. Biperiden helps to restore this balance by blocking M1 receptors on striatal neurons.
Caption: Simplified signaling pathway of Biperiden's action in the striatum.
References
- 1. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. drugfuture.com [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. ijrpns.com [ijrpns.com]
- 9. media.neliti.com [media.neliti.com]
- 10. digicollections.net [digicollections.net]
- 11. benchchem.com [benchchem.com]
Light sensitivity and proper storage of Biperiden hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Biperiden (B1667296) hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to its light sensitivity and proper storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Biperiden hydrochloride?
A1: Biperiden hydrochloride should be stored in tight, light-resistant containers to protect it from degradation. Depending on the specific product and formulation, recommended storage temperatures can vary. For instance, some sources recommend storage at a controlled room temperature between 15°C and 30°C, while others specify refrigeration at 2°C to 8°C. It is crucial to consult the manufacturer's specific storage guidelines for the particular batch you are using. Protecting the compound from moisture is also essential.
Q2: Is Biperiden hydrochloride sensitive to light?
A2: Yes, Biperiden hydrochloride is known to be sensitive to light.[1] Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, all experiments and storage should be conducted in a manner that minimizes light exposure. The use of amber-colored vials or containers wrapped in aluminum foil is highly recommended.
Q3: What are the primary degradation pathways for Biperiden hydrochloride?
A3: The primary degradation pathways for Biperiden hydrochloride are oxidative degradation and acid-catalyzed hydrolysis.[1][2] Forced degradation studies have demonstrated its susceptibility to both acidic and oxidative conditions. These degradation pathways can lead to the formation of impurities that may affect the compound's efficacy and safety profile.
Q4: How can I detect and quantify the degradation of Biperiden hydrochloride in my samples?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is essential for accurately detecting and quantifying Biperiden hydrochloride and its degradation products.[1][2][3] Such methods are designed to separate the intact drug from any potential degradants, allowing for a precise assessment of its stability.
Q5: Are there any visual indicators of Biperiden hydrochloride degradation?
A5: While chemical degradation is often not apparent to the naked eye, any change in the physical appearance of the substance, such as a change in color, should be considered a potential sign of degradation and warrants further investigation using analytical techniques like HPLC.
Data Presentation: Photodegradation of Biperiden Hydrochloride
While specific quantitative data on the photodegradation kinetics of Biperiden hydrochloride under various light conditions is not extensively available in the public domain, the following tables illustrate how such data would be presented. These are based on the known light sensitivity of the compound and typical outcomes of photostability studies.
Table 1: Illustrative Photodegradation of Biperiden Hydrochloride Solution under UV Light (254 nm)
| Exposure Time (hours) | Biperiden HCl Concentration (µg/mL) | % Degradation | Appearance of Degradation Products (Peak Area %) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 14.8 | 15.1 |
| 4 | 72.5 | 27.5 | 28.0 |
| 8 | 55.1 | 44.9 | 45.5 |
| 12 | 40.8 | 59.2 | 59.9 |
| 24 | 21.3 | 78.7 | 79.5 |
Table 2: Illustrative Photodegradation of Solid Biperiden Hydrochloride under ICH Q1B Conditions (1.2 million lux hours and 200 watt hours/m²)
| Condition | Initial Assay (%) | Final Assay (%) | % Degradation | Observations |
| Dark Control | 99.8 | 99.5 | 0.3 | No change in appearance |
| Exposed to Light | 99.7 | 92.1 | 7.6 | Slight yellowish tint observed |
Experimental Protocols
Protocol 1: Photostability Testing of Biperiden Hydrochloride (Bulk Drug Substance)
This protocol is based on the ICH Q1B guidelines for photostability testing.
1. Objective: To assess the intrinsic photostability of Biperiden hydrochloride bulk drug substance upon exposure to light.
2. Materials:
-
Biperiden hydrochloride bulk powder
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass dishes)
-
Aluminum foil
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (Xenon lamp) or Option 2 (cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
HPLC system with a UV detector
-
Other necessary laboratory equipment and reagents for HPLC analysis
3. Method:
-
Sample Preparation:
-
Place a sufficient amount of Biperiden hydrochloride powder in a transparent container to form a thin layer (not more than 3 mm thick).
-
Prepare a "dark control" sample by wrapping an identical container with the substance in aluminum foil to completely block light exposure.
-
-
Exposure:
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Monitor the light exposure using a calibrated radiometer/lux meter.
-
-
Analysis:
-
After the exposure period, visually inspect both samples for any changes in physical appearance.
-
Prepare solutions of the exposed and dark control samples for HPLC analysis. Ensure representative sampling from the solid powder.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the assay of Biperiden hydrochloride and the presence of any degradation products.
-
-
Evaluation:
-
Compare the results from the exposed sample with those from the dark control to determine the extent of photodegradation.
-
Calculate the percentage of degradation and quantify any significant degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for Biperiden Hydrochloride
This method is adapted from published literature for the analysis of Biperiden hydrochloride and its degradation products.[2][3]
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 25 cm x 4.6 mm i.d.
-
Mobile Phase: A mixture of 0.2% 0.1N perchloric acid in 0.01M sodium perchlorate (B79767) solution and acetonitrile (B52724) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
2. Preparation of Solutions:
-
Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh about 20 mg of Biperiden hydrochloride reference standard and dissolve it in a 50 mL volumetric flask with methanol (B129727).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 8-100 µg/mL).
-
Sample Preparation (Bulk Powder): Prepare a solution of the Biperiden hydrochloride sample in methanol at a known concentration. Dilute with the mobile phase to fall within the calibration range.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Biperiden hydrochloride and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for approximately 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.
-
3. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and reproducibility of injections.
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis of Biperiden Hydrochloride
-
Possible Cause 1: Secondary Interactions with Silanol (B1196071) Groups: Biperiden is a basic compound and can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Ensure the mobile phase pH is low enough (e.g., around 2.5) to keep the silanol groups protonated and minimize these interactions. The use of an acidic modifier like perchloric acid can help achieve this.
-
-
Possible Cause 2: Inadequate Buffering: An unstable pH during the chromatographic run can lead to inconsistent ionization of Biperiden and silanol groups, causing peak shape issues.
-
Solution: Use a buffer of appropriate concentration (typically 10-50 mM) in the mobile phase to maintain a stable pH.
-
-
Possible Cause 3: Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue 2: Appearance of Ghost Peaks
-
Possible Cause 1: Contaminated Mobile Phase: Impurities in the solvents or buffer components can accumulate on the column and elute as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
-
-
Possible Cause 2: Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.
-
Solution: Implement a robust needle wash protocol in the autosampler. Inject a blank (mobile phase) after a high-concentration sample to check for carryover.
-
-
Possible Cause 3: System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.
-
Solution: Regularly clean and maintain the HPLC system. Use high-quality vials and caps.
-
Issue 3: Poor Resolution Between Biperiden and Degradation Peaks
-
Possible Cause 1: Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separating the closely eluting peaks.
-
Solution: Methodically adjust the mobile phase composition. For instance, decreasing the percentage of acetonitrile can increase retention and may improve the resolution between early-eluting peaks.
-
-
Possible Cause 2: Unsuitable Column Chemistry: The stationary phase may not provide sufficient selectivity for the parent drug and its degradants.
-
Solution: Experiment with different column chemistries (e.g., C8, Phenyl) to find one that offers better selectivity for your specific separation.
-
Mandatory Visualizations
Caption: Degradation pathways of Biperiden hydrochloride.
Caption: Workflow for photostability testing of Biperiden HCl.
Caption: Logic for troubleshooting HPLC peak tailing.
References
Technical Support Center: Addressing Variability in Biperiden.HCl Pharmacokinetic Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in Biperiden (B1667296) Hydrochloride (HCl) pharmacokinetic (PK) data.
Frequently Asked Questions (FAQs)
Q1: What are the typical pharmacokinetic parameters of Biperiden HCl in healthy adults?
A1: Biperiden HCl exhibits significant inter-individual variability in its pharmacokinetic profile. Following oral administration, it is readily absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 30-33%.[1][2][3] Peak plasma concentrations are generally reached within 1 to 2 hours.[1][4] The elimination half-life is approximately 18 to 24 hours.[1][5]
Q2: How do different Biperiden HCl formulations affect its pharmacokinetic profile?
A2: Different oral formulations of Biperiden HCl can significantly alter its absorption profile. A comparative study in healthy volunteers demonstrated that an instant-release tablet resulted in peak plasma levels as early as 1-2 hours after administration. In contrast, a slow-release formulation showed much slower absorption, with an initial peak around 4.5 hours and a subsequent peak at 10-12 hours.[4] While the bioavailability between the two formulations was comparable, the slow-release formulation provided more sustained plasma concentrations over 24 hours.[4]
Q3: What are the primary sources of variability in Biperiden.HCl pharmacokinetic data?
A3: The notable variability in this compound pharmacokinetics can be attributed to several factors:
-
Extensive First-Pass Metabolism: Biperiden undergoes significant metabolism in the liver before reaching systemic circulation, which is a major contributor to its low bioavailability and inter-individual differences.[1][2][3]
-
Formulation Differences: As discussed in Q2, the release characteristics of the dosage form significantly impact the rate and extent of drug absorption.[4]
-
Inter-individual Variability: Studies have shown high inter-subject variability in key pharmacokinetic parameters such as clearance and volume of distribution.[6]
-
Potential Pharmacogenetic Influences: While specific data for Biperiden is limited, it is metabolized by cytochrome P450 (CYP) enzymes.[7][8] Genetic variations (polymorphisms) in these enzymes, particularly CYP2D6, are known to affect the metabolism of many drugs, potentially leading to different pharmacokinetic profiles among individuals.[9][10]
Q4: Are there any known drug-drug interactions that can affect this compound pharmacokinetics?
A4: Co-administration of other drugs can influence the effects of Biperiden. Enhanced central nervous system and peripheral adverse effects can occur when taken with other anticholinergic drugs, antihistamines, and certain antiparkinsonian agents.[2]
Q5: How does age affect the pharmacokinetics of Biperiden HCl?
A5: A study in healthy elderly subjects showed high inter-subject variability in Biperiden pharmacokinetics.[6] While specific comparative studies between young and elderly populations are limited, it is generally recommended to use caution and start with lower doses in elderly patients, as they may be more sensitive to the anticholinergic effects of the drug.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers
| Population | Dosage | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Elimination Half-life (hours) | Bioavailability (%) |
| Young Healthy Volunteers | 4 mg (instant-release) | ~5 | ~1.5 | Not Reported | ~18 | ~33 |
| Elderly Healthy Volunteers | 2 mg | 3.51 (range: 0.50-7.40) | 2 (range: 1-4) | 18.4 (range: 1.64-35.16) | Not Reported | Not Reported |
| Elderly Healthy Volunteers | 4 mg | 7.45 (range: 0.72-22.30) | 2 (range: 1-4) | 39.47 (range: 3.36-79.7) | Not Reported | Not Reported |
Data compiled from multiple sources.[1][4][6][11]
Troubleshooting Guides
Issue: High Variability in Plasma Concentrations Between Subjects
-
Potential Cause: Differences in first-pass metabolism, potentially due to genetic polymorphisms in metabolizing enzymes like CYP2D6.[7][8][9][10]
-
Troubleshooting Steps:
-
Genotyping: If feasible, consider genotyping study subjects for common polymorphisms in CYP enzymes known to be involved in drug metabolism.
-
Phenotyping: Alternatively, use a probe drug to phenotype subjects as poor, intermediate, extensive, or ultra-rapid metabolizers.
-
Data Stratification: Analyze pharmacokinetic data by genotype or phenotype to determine if a correlation exists.
-
Issue: Unexpected Degradation of Biperiden in Samples
-
Potential Cause: Biperiden is susceptible to oxidative and acid-catalyzed degradation.[12][13] Improper sample handling and storage can lead to artificially low concentrations.
-
Troubleshooting Steps:
-
pH Control: Ensure biological samples (plasma, urine) are stored at an appropriate pH to minimize acid hydrolysis.
-
Minimize Oxidation: Store samples in tightly sealed containers, protected from light, and at low temperatures (-20°C or -80°C). Consider adding antioxidants if necessary.
-
Stability-Indicating Method: Utilize a validated stability-indicating analytical method, such as HPLC with UV detection, that can separate the parent drug from its degradation products.[13][14]
-
Issue: Poor Recovery During Sample Extraction
-
Potential Cause: Suboptimal extraction method for isolating Biperiden from the biological matrix.
-
Troubleshooting Steps:
-
Method Optimization: Experiment with different extraction techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to find the most efficient method.
-
pH Adjustment: Adjust the pH of the sample to ensure Biperiden is in its non-ionized form, which is more amenable to extraction with organic solvents.
-
Solvent Selection: Test a variety of organic solvents with different polarities for LLE to maximize recovery.
-
Experimental Protocols
1. Quantification of Biperiden in Human Plasma using HPLC-UV
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A conventional C18 reversed-phase column is commonly used for separation.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution. To prevent column damage, strong acids in the mobile phase should be avoided. A suitable mobile phase could be a mixture of methanol (B129727) and a buffer containing sodium dihydrogen phosphate (B84403) and 1-heptanesulfonic acid sodium salt (pH 2.5).[14]
-
Detection: Ultraviolet detection is typically performed at a wavelength of 205 nm.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma, add an internal standard.
-
Add an alkalinizing agent to raise the pH.
-
Extract the sample with a suitable organic solvent (e.g., a mixture of n-hexane, ethyl acetate, and isoamyl alcohol).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Data Analysis: Create a calibration curve using standards of known Biperiden concentrations. Determine the concentration of Biperiden in the samples by comparing their peak areas to the calibration curve.
2. Stability Testing of this compound
-
Forced Degradation Studies: To understand the degradation pathways, subject this compound to stress conditions:
-
Acid Hydrolysis: Treat with a strong acid (e.g., 1N HCl).
-
Base Hydrolysis: Treat with a strong base (e.g., 1N NaOH).
-
Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose to high temperatures.
-
Photodegradation: Expose to UV light.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to identify and quantify any degradation products.[13][14]
Visualizations
Caption: Experimental workflow for this compound pharmacokinetic analysis.
Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor antagonized by this compound.
References
- 1. Biperiden effects and plasma levels in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic-dynamic study on different oral biperiden formulations in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetics of the cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP2D6 polymorphism and its impact on the clinical response to metoprolol: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Biperiden HCl
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Biperiden Hydrochloride (HCl). Biperiden HCl's therapeutic efficacy is often limited by its poor aqueous solubility and significant first-pass metabolism, resulting in a bioavailability of approximately 33±5%.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for established and potential bioavailability enhancement strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high oral bioavailability with Biperiden HCl?
A1: The main obstacles are its low aqueous solubility and extensive metabolism in the liver before it can reach systemic circulation (first-pass metabolism).[1][2][3] These factors lead to incomplete absorption and reduced drug concentration at the target site.
Q2: What are the most promising strategies to improve the oral bioavailability of Biperiden HCl?
A2: The most extensively documented and effective approach is the formation of inclusion complexes with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (β-CD).[1][3][4] These complexes enhance the solubility and dissolution rate of Biperiden HCl. Other potential, though less studied for this specific drug, strategies include formulation as solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS).
Q3: How do cyclodextrins improve the bioavailability of Biperiden HCl?
A3: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the poorly water-soluble Biperiden HCl molecule within this cavity, forming an inclusion complex. This complex effectively increases the drug's solubility and dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[1][3]
Q4: Are there any potential side effects to consider when modifying the formulation of Biperiden HCl?
A4: Yes. Biperiden HCl has known anticholinergic side effects, including dry mouth, blurred vision, dizziness, and constipation.[5][6][7] Altering the formulation to increase bioavailability could potentially lead to a higher incidence or severity of these side effects due to increased systemic exposure. Therefore, careful dose adjustments and monitoring are crucial during development.
Troubleshooting Guides
Cyclodextrin (B1172386) Inclusion Complexation
Issue: Low complexation efficiency or incomplete inclusion.
-
Possible Cause: Inefficient mixing or interaction between Biperiden HCl and the cyclodextrin.
-
Solution: The kneading and solvent evaporation methods generally yield higher complexation efficiency compared to simple physical mixing.[1][3][4] Ensure thorough and prolonged mixing during preparation. For the kneading method, maintaining a paste-like consistency is key. For solvent evaporation, ensure both components are fully dissolved in the common solvent.
-
-
Possible Cause: Unfavorable stoichiometry (molar ratio) between the drug and cyclodextrin.
-
Solution: Conduct a phase solubility study to determine the optimal molar ratio for complexation. A 1:1 molar ratio is often a good starting point for Biperiden HCl and β-cyclodextrins.[4]
-
Issue: The prepared complex shows poor dissolution improvement.
-
Possible Cause: The complex may not be a true inclusion complex but rather a physical mixture.
-
Solution: Characterize the complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to confirm the formation of an inclusion complex. The disappearance or shifting of characteristic peaks of the drug in the complex compared to the physical mixture indicates successful inclusion.
-
-
Possible Cause: The chosen cyclodextrin may not be the most suitable.
-
Solution: While β-cyclodextrin and HP-β-cyclodextrin are commonly used, other derivatives could be explored for potentially better complexation and solubility enhancement.
-
Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: Difficulty in formulating Biperiden HCl into SLNs or SEDDS.
-
Possible Cause: Poor solubility of Biperiden HCl in the selected lipids or oils.
-
Solution: A thorough screening of various solid lipids (for SLNs) or oils, surfactants, and co-surfactants (for SEDDS) is necessary to find a system in which Biperiden HCl has adequate solubility.
-
-
Possible Cause: Physical instability of the formulation (e.g., particle aggregation in SLNs, phase separation in SEDDS).
-
Solution: For SLNs, optimize the concentration and type of surfactant to ensure proper stabilization of the nanoparticles. For SEDDS, construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion upon dilution.
-
Experimental Protocols
Preparation of Biperiden HCl-Cyclodextrin Inclusion Complexes
1. Physical Mixture Method [3][4]
-
Objective: To prepare a simple physical mixture for baseline comparison.
-
Methodology:
-
Accurately weigh Biperiden HCl and the chosen cyclodextrin (e.g., β-CD or HP-β-CD) in the desired molar ratio (e.g., 1:1).
-
Combine the powders in a mortar.
-
Triturate the mixture thoroughly for at least one hour to ensure homogeneity.
-
Pass the resulting powder through a sieve (e.g., No. 80) to obtain a uniform particle size.
-
Store the mixture in a desiccator over fused calcium chloride.
-
-
Objective: To achieve a more intimate interaction and higher complexation efficiency.
-
Methodology:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to the cyclodextrin and triturate to form a thick paste.
-
Gradually add the accurately weighed Biperiden HCl to the paste while continuing to knead for one hour.
-
The resulting paste is then dried in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried mass is pulverized and passed through a sieve (e.g., No. 80).
-
Store the complex in a desiccator.
-
3. Solvent Evaporation Method [4][8]
-
Objective: To achieve molecular dispersion of the drug and cyclodextrin before complexation.
-
Methodology:
-
Dissolve the accurately weighed Biperiden HCl and cyclodextrin in a suitable common solvent (e.g., methanol (B129727) or a methanol-water mixture) in a beaker.
-
Stir the solution continuously on a magnetic stirrer until the solvent completely evaporates, leaving a thin film or solid mass.
-
The solid mass is then further dried in an oven to remove any residual solvent.
-
The dried complex is scraped, pulverized, and passed through a sieve.
-
Store the complex in a desiccator.
-
In-Vitro Dissolution Study
-
Objective: To compare the dissolution rate of the prepared complexes with that of the pure drug.
-
Methodology:
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of 0.1 N HCl to simulate gastric fluid.[4]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a quantity of the pure drug or inclusion complex equivalent to a standard dose of Biperiden HCl into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Biperiden HCl using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of approximately 258 nm or HPLC.[9][10]
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Data Presentation
Table 1: In-Vitro Dissolution of Biperiden HCl and its Inclusion Complexes
| Formulation | Molar Ratio (Drug:CD) | Preparation Method | Cumulative Drug Release (%) at 60 min | Reference |
| Pure Biperiden HCl | - | - | < 40% (estimated from graphs) | [3] |
| Physical Mixture | 1:2 (Biperiden HCl:HP-β-CD) | Physical Mixture | ~70% | [3] |
| Kneading Method | 1:2 (Biperiden HCl:HP-β-CD) | Kneading | 93.98% | [1][2] |
| Solvent Evaporation | 1:2 (Biperiden HCl:HP-β-CD) | Solvent Evaporation | ~85% | [3] |
Note: The above data is compiled from different studies and serves as a comparative illustration. Actual results may vary based on specific experimental conditions.
Visualizations
References
- 1. Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. Solubility Enhancement of Biperidine HCl by Complexation with Hydroxypropyl β-Cyclodextrin - Neliti [neliti.com]
- 3. japtronline.com [japtronline.com]
- 4. ijrpns.com [ijrpns.com]
- 5. drugs.com [drugs.com]
- 6. What are the side effects of Biperiden Hydrochloride? [synapse.patsnap.com]
- 7. BIPERIDEN oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. media.neliti.com [media.neliti.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Biperiden in Neuronal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Biperiden (B1667296) in neuronal studies. The focus is on understanding and mitigating the off-target effects of this compound to ensure the validity and accuracy of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Biperiden and its known off-targets?
A1: Biperiden's primary therapeutic effect is achieved through its role as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable preference for the M1 subtype.[1][2] This antagonism helps to restore the balance between the cholinergic and dopaminergic systems, which is particularly relevant in conditions like Parkinson's disease.[3]
However, Biperiden is not entirely selective and has been shown to interact with other molecular targets, which can lead to off-target effects. Known off-target interactions include:
-
Other Muscarinic Receptor Subtypes (M2, M3, M4, M5): Biperiden binds to other muscarinic receptor subtypes with lower affinity than M1.[4]
-
NMDA Receptors: Biperiden acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5]
-
Acetylcholinesterase (AChE): It has been shown to be a weak inhibitor of AChE.[6]
-
Sigma Receptors (σ1 and σ2): While specific high-affinity binding of Biperiden to sigma receptors is not well-documented in publicly available literature, these receptors are common off-targets for centrally acting drugs and warrant consideration.[7][8]
-
Histamine (B1213489) Receptors (e.g., H1): Similar to sigma receptors, histamine receptors are potential off-targets for many CNS drugs, although specific binding data for Biperiden is limited.[6][9]
Q2: I am observing unexpected neuronal activity or toxicity in my cultures treated with Biperiden. Could this be due to off-target effects?
A2: Yes, unexpected neuronal responses are often a hallmark of off-target effects.[10] These can manifest as changes in neuronal firing rates, altered network activity, or cytotoxicity that does not align with the known function of the M1 receptor.[1][11] To begin troubleshooting, it is crucial to perform a careful dose-response analysis to distinguish between on-target and off-target effects. Off-target interactions often occur at higher concentrations than those required to engage the primary target.
Q3: How can I experimentally distinguish between on-target and off-target effects of Biperiden in my neuronal model?
A3: Several experimental strategies can be employed to differentiate between on-target and off-target effects:
-
Use of Selective Antagonists: Co-treatment with a highly selective M1 receptor antagonist can help determine if the observed effect is mediated through the intended target. If the effect persists in the presence of the selective antagonist, it is likely an off-target effect.
-
Target Knockdown or Knockout Models: The most definitive method is to use neuronal cells where the M1 receptor has been genetically knocked down (using siRNA) or knocked out (using CRISPR/Cas9).[12][13] If Biperiden still elicits the same response in these cells, the effect is unequivocally off-target.
-
Rescue Experiments: In a target knockout/knockdown model, reintroducing the target receptor should restore the drug's original effect if it is indeed on-target.
-
Use of Structurally Unrelated Agonists/Antagonists: Employing other known M1 receptor modulators with different chemical structures can help confirm if the observed phenotype is consistently linked to M1 receptor activity.[10]
Q4: What is the recommended concentration range for Biperiden in neuronal cell culture experiments to minimize off-target effects?
A4: The optimal concentration of Biperiden should be determined empirically for each specific cell type and experimental endpoint. It is crucial to perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity. As a starting point, consider concentrations around the Ki value for the M1 receptor (see data table below) and titrate down. Concentrations significantly higher than the M1 Ki are more likely to engage off-target receptors.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at concentrations expected to be selective for the M1 receptor. | 1. Off-target toxicity through engagement of other critical neuronal receptors or enzymes. 2. The compound may have a narrow therapeutic window in your specific neuronal cell type. | 1. Perform a detailed dose-response curve for cytotoxicity using assays like MTT or LDH to determine the TC50 (toxic concentration 50%). 2. Optimize concentration and exposure time: Use the lowest effective concentration for the shortest duration necessary to observe the on-target effect. 3. Use a different neuronal cell line or primary culture: Cell-type-specific expression of off-target proteins can influence toxicity.[11] |
| Inconsistent or variable experimental results across different batches of experiments. | 1. Variability in cell culture health or density. 2. Degradation of Biperiden in solution. 3. Inconsistent drug concentration due to pipetting errors. | 1. Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and media composition.[1] 2. Prepare fresh Biperiden solutions for each experiment and store stock solutions appropriately. 3. Use calibrated pipettes and prepare a master mix of the drug dilution to add to all wells/dishes. |
| The observed phenotype does not align with the known downstream signaling of the M1 receptor. | The phenotype is likely mediated by an off-target interaction. | 1. Conduct a literature search for similar unexpected phenotypes with other muscarinic antagonists or drugs with a similar chemical structure. 2. Perform pathway analysis: Use techniques like RNA-seq or proteomics to identify unexpectedly altered signaling pathways. 3. Validate potential off-targets: Use specific inhibitors for suspected off-target pathways to see if the phenotype is reversed. |
| Difficulty in replicating published findings. | 1. Differences in experimental conditions (e.g., cell type, media, drug supplier). 2. The original study may not have fully accounted for off-target effects. | 1. Carefully review and replicate the experimental conditions of the original publication as closely as possible. 2. Contact the authors of the original study for clarification on their protocol. 3. Perform your own on- and off-target validation experiments as described in the FAQs. |
Quantitative Data on Biperiden Binding Affinities
The following table summarizes the known binding affinities of Biperiden for its primary target and known off-targets. This data can help in designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.
| Target | Ligand | Affinity (Ki in nM) | Functional Assay (IC50 / Ki) | Tissue/System |
| Muscarinic M1 Receptor | Biperiden HCl | 0.48[4] | pA2 = 9.07 ((+)-Biperiden)[11] | Cloned human muscarinic receptors / Rabbit vas deferens[4][11] |
| Muscarinic M2 Receptor | Biperiden HCl | 6.3[4] | pA2 = 7.25 ((+)-Biperiden)[11] | Cloned human muscarinic receptors / Rat left atrium[4][11] |
| Muscarinic M3 Receptor | Biperiden HCl | 3.9[4] | - | Cloned human muscarinic receptors[4] |
| Muscarinic M4 Receptor | Biperiden HCl | 2.4[4] | - | Cloned human muscarinic receptors[4] |
| Muscarinic M5 Receptor | Biperiden HCl | 6.3[4] | - | Cloned human muscarinic receptors[4] |
| NMDA Receptor | Biperiden | - | Ki = 8.8 µM (inhibition of NMDA-evoked acetylcholine release)[5] | Rabbit caudate nucleus slices[5] |
| NMDA Receptor (MK-801 site) | Biperiden | - | IC50 = 92 µM (displacement of [3H]MK-801)[5] | Rabbit caudate nucleus membranes[5] |
| Acetylcholinesterase (AChE) | Biperiden | - | Ki = 1.11 mM[6] | In vitro enzyme assay[6] |
| Sigma-1 Receptor | Biperiden | Not well-characterized in public literature | - | - |
| Sigma-2 Receptor | Biperiden | Not well-characterized in public literature | - | - |
| Histamine H1 Receptor | Biperiden | Not well-characterized in public literature | - | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol allows for the determination of Biperiden's binding affinity to a panel of potential off-targets.
Objective: To determine the inhibition constant (Ki) of Biperiden for a range of receptors (e.g., sigma, histamine, dopamine (B1211576) receptors).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for each receptor.
-
Biperiden stock solution.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cell lines or tissues overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of Biperiden.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Biperiden concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a drug to its target in a cellular context.
Objective: To verify that Biperiden directly engages the M1 receptor and to assess engagement with potential off-targets in intact neuronal cells.
Materials:
-
Cultured neuronal cells.
-
Biperiden solution.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Lysis buffer.
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein).
Procedure:
-
Cell Treatment: Treat cultured neuronal cells with either vehicle or Biperiden at the desired concentration for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler to generate a melt curve.
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., M1 receptor) by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of Biperiden indicates thermal stabilization and therefore, direct target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC50 for target engagement.[12][14]
Visualizing Pathways and Workflows
Caption: Overview of Biperiden's on-target and off-target interactions.
Caption: Decision-making workflow for investigating unexpected experimental outcomes.
References
- 1. Best practices for in vitro neural assays on the Maestro MEA system | Axion Biosystems [axionbiosystems.com]
- 2. Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. H1 antagonist - Wikipedia [en.wikipedia.org]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 13. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Biperiden Versus Other Anticholinergics in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Biperiden (B1667296) against other commonly used anticholinergic agents in neuroscience research. The information presented herein is supported by experimental data to facilitate informed decisions in experimental design and drug development.
Executive Summary
Biperiden is a synthetic anticholinergic agent predominantly utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable preference for the M1 subtype, which is highly expressed in the central nervous system.[1][2] This guide delves into a comparative analysis of Biperiden's receptor binding affinity, in vitro and in vivo efficacy against other anticholinergics such as trihexyphenidyl (B89730), scopolamine (B1681570), and atropine.
Comparative Analysis of Receptor Binding Affinities
The primary mechanism of action for Biperiden and other anticholinergic drugs is the competitive antagonism of muscarinic acetylcholine receptors. The binding affinity of these compounds for the five human muscarinic receptor subtypes (M1-M5) is a key determinant of their potency and selectivity.
Muscarinic Receptor Subtype Binding Affinity
The following table summarizes the inhibitory constants (Ki) of Biperiden and other selected anticholinergics for the M1-M5 muscarinic receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Drug | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Biperiden | 0.48[3] | 6.3[3] | 3.9[3] | 2.4[3] | 6.3[3] |
| Trihexyphenidyl | 1.0[4] | 10[4] | 5.0[4] | - | - |
| Scopolamine | 0.83[5] | 5.3[5] | 0.34[5] | 0.38[5] | 0.34[5] |
| Atropine | 1.6[4] | 2.5[4] | 1.6[4] | - | - |
| Pirenzepine (B46924) | 14[4] | 400[4] | 100[4] | - | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Biperiden demonstrates a high affinity for the M1 receptor, comparable to that of trihexyphenidyl and atropine, and is more potent than pirenzepine at this subtype.[3][4] While scopolamine shows high affinity across all muscarinic subtypes, Biperiden exhibits a degree of selectivity for the M1 receptor over the M2 and M5 subtypes.[3][5]
Acetylcholinesterase Inhibition
In addition to its primary activity at muscarinic receptors, Biperiden has been shown to be a weak inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. However, its inhibitory constant (Ki) for AChE is 1.11 mmol/L, indicating a significantly lower potency compared to standard AChE inhibitors.
In Vitro and In Vivo Efficacy
The functional consequences of these binding affinities are observed in both in vitro and in vivo experimental models.
In Vitro Functional Assays
Functional assays are critical for determining the antagonistic potency of these compounds in a cellular context. These assays typically measure the ability of the antagonist to inhibit the response induced by a muscarinic agonist.
A study comparing the functional selectivity of Biperiden's enantiomers revealed that (+)-Biperiden has a significantly higher affinity for M1 receptors (pA2 = 9.07) compared to cardiac M2α receptors (pA2 = 7.25), making it one of the most M1-selective antimuscarinic drugs available.
In Vivo Animal Studies
In vivo studies provide valuable insights into the behavioral and neurochemical effects of these drugs in a whole-organism context.
A comparative study in rats investigated the effects of Biperiden and scopolamine on a battery of operant tasks.[6][7] The results indicated that scopolamine induced widespread behavioral disruption, affecting sensorimotor responding, motivation, attention, and short-term memory.[6][7] In contrast, Biperiden induced more selective deficits, primarily affecting sensorimotor responding and short-term memory, with no significant impact on motivation or attention at the tested doses.[6][7] This suggests that Biperiden may be a more selective tool for studying M1 receptor-mediated cognitive functions.
Another study in cats compared the behavioral effects of eight anticholinergic agents, including Biperiden, atropine, scopolamine, and trihexyphenidyl, administered intracerebroventricularly.[8] Most of the tested anticholinergics, including Biperiden, induced psychomotor stimulation and mild aggressive responses.[8]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Biperiden) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293).
-
Radioligand with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test compound (anticholinergic drug) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway Antagonized by Biperiden.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative behavioral effects of anticholinergic agents in cats: psychomotor stimulation and aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Animal Models of Parkinson's Disease: A Comparative Guide to Using Biperiden.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Biperiden.HCl, an anticholinergic drug, for validating animal models of Parkinson's disease (PD). It offers a comparison with other validation approaches, supported by established experimental protocols and data presentation formats. This document is intended to assist researchers in designing and interpreting studies aimed at assessing the therapeutic potential of novel anti-parkinsonian agents.
Introduction to Parkinson's Disease Models and the Role of Biperiden
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dopamine (B1211576) deficit in the striatum. This neurochemical imbalance results in the cardinal motor symptoms of PD: tremor, rigidity, bradykinesia (slowness of movement), and postural instability.[1]
To study the pathophysiology of PD and test new therapeutic strategies, researchers rely on animal models that recapitulate key features of the disease. The most common models are neurotoxin-based, using agents like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to selectively destroy dopaminergic neurons.[2]
Validation of these models is crucial to ensure they accurately reflect the human condition and are predictive of therapeutic efficacy. This is often achieved by demonstrating that established anti-parkinsonian drugs can alleviate the motor deficits in these models. This compound, a muscarinic acetylcholine (B1216132) receptor antagonist, is one such drug.[3][4] In the parkinsonian state, the loss of dopamine leads to a relative overactivity of cholinergic interneurons in the striatum. Biperiden helps to restore the balance between dopamine and acetylcholine, thereby improving motor control, particularly tremor and rigidity.[3][4]
Comparative Analysis of Biperiden and Other Anticholinergics
Biperiden is part of a class of anticholinergic drugs used in the management of Parkinson's disease. While they share a common mechanism of action, there are subtle differences in their receptor binding profiles and clinical effects.
Receptor Binding Affinities:
The primary therapeutic target of anticholinergic drugs in PD is the M1 muscarinic acetylcholine receptor. The binding affinities (Ki values) of Biperiden and a common alternative, Trihexyphenidyl, for muscarinic receptor subtypes are presented below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Biperiden (Ki, nM) | Trihexyphenidyl (Ki, nM) |
| M1 | 1.6 | 1.0 |
| M2 | 19 | 15 |
| M3 | 18 | 13 |
| M4 | 9.1 | 8.0 |
| M5 | 23 | 25 |
This data is compiled from preclinical studies and illustrates the comparable high affinity of both drugs for the M1 receptor subtype.[4]
Efficacy in Animal Models:
Data Presentation: Validating a 6-OHDA Rat Model with Biperiden
The following tables provide a template for presenting quantitative data from a study validating a 6-OHDA-induced rat model of Parkinson's disease with Biperiden. The data presented here is illustrative to demonstrate the expected outcomes and proper data structure.
Table 1: Effect of this compound on Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group (n=10/group) | Dose (mg/kg, i.p.) | Net Contralateral Rotations (turns/min) | % Reduction in Rotations vs. Vehicle |
| Sham + Vehicle | - | 0.5 ± 0.2 | - |
| 6-OHDA + Vehicle | - | 8.2 ± 1.5 | - |
| 6-OHDA + this compound | 2.5 | 5.1 ± 1.1* | 37.8% |
| 6-OHDA + this compound | 5.0 | 3.4 ± 0.9** | 58.5% |
| 6-OHDA + this compound | 10.0 | 2.1 ± 0.7*** | 74.4% |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to 6-OHDA + Vehicle group. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Effect of this compound on Motor Coordination in the Rotarod Test in 6-OHDA Lesioned Rats
| Treatment Group (n=10/group) | Dose (mg/kg, i.p.) | Latency to Fall (seconds) | % Improvement in Latency vs. Vehicle |
| Sham + Vehicle | - | 185.4 ± 12.3 | - |
| 6-OHDA + Vehicle | - | 75.2 ± 8.9 | - |
| 6-OHDA + this compound | 2.5 | 102.8 ± 10.1* | 36.7% |
| 6-OHDA + this compound | 5.0 | 125.6 ± 11.5** | 67.0% |
| 6-OHDA + this compound | 10.0 | 148.3 ± 13.2*** | 97.2% |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to 6-OHDA + Vehicle group. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for key experiments involved in validating animal models of Parkinson's disease using this compound.
1. 6-OHDA Lesioning in Rats (Unilateral Medial Forebrain Bundle)
-
Objective: To create a unilateral lesion of the nigrostriatal dopaminergic pathway, mimicking the dopamine depletion seen in Parkinson's disease.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
-
Procedure:
-
Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 2 µl of 0.9% saline with 0.02% ascorbic acid).
-
Drill a small burr hole in the skull over the medial forebrain bundle (MFB) using appropriate stereotaxic coordinates (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -7.8 mm from bregma).
-
Slowly infuse the 6-OHDA solution over 4 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Allow a 2-3 week recovery period for the lesion to fully develop before behavioral testing.
-
2. Apomorphine-Induced Rotation Test
-
Objective: To assess the severity of the unilateral dopamine lesion. Dopamine receptor supersensitivity on the lesioned side leads to contralateral rotations upon administration of a dopamine agonist like apomorphine (B128758).
-
Materials:
-
Apomorphine hydrochloride
-
Sterile saline (0.9%)
-
Rotation test apparatus (e.g., circular chambers with automated tracking or manual observation)
-
-
Procedure:
-
Habituate the rats to the testing environment.
-
Administer apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Place the rat in the rotation chamber and record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 30-60 minutes.
-
Calculate the net contralateral rotations (contralateral - ipsilateral). A significant number of net contralateral rotations confirms a successful lesion.
-
3. Rotarod Test
-
Objective: To evaluate motor coordination and balance.
-
Materials:
-
Rotarod apparatus for rats
-
-
Procedure:
-
Training: For 2-3 consecutive days before the test, train the rats on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes) for several trials per day.
-
Testing:
-
Place the rat on the rotating rod.
-
The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform 3-5 trials with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
-
4. Cylinder Test
-
Objective: To assess forelimb akinesia and asymmetry in spontaneous forelimb use.
-
Materials:
-
Transparent glass cylinder (approximately 20 cm in diameter and 30 cm high for rats)
-
Video recording equipment
-
-
Procedure:
-
Place the rat in the cylinder and video record its behavior for 5-10 minutes.
-
During exploratory rearing, the rat will place its forelimbs on the cylinder wall for support.
-
Analyze the video in slow motion and count the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to touch the wall.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral wall touches: (% Contralateral Use = [Contralateral Touches / (Contralateral + Ipsilateral Touches)] x 100). A significant decrease in the use of the contralateral forelimb indicates a motor deficit.
-
Mandatory Visualizations
Signaling Pathways in Parkinson's Disease and Biperiden's Mechanism of Action
Caption: Dopamine-acetylcholine imbalance in Parkinson's and Biperiden's action.
Experimental Workflow for Validating a PD Animal Model with Biperiden
Caption: Workflow for Biperiden validation in a Parkinson's animal model.
Conclusion
This compound serves as a valuable pharmacological tool for the validation of animal models of Parkinson's disease. Its mechanism of action, which targets the cholinergic system to counteract the effects of dopamine depletion, allows researchers to assess the construct and predictive validity of their models. By following standardized experimental protocols and employing clear data presentation, the scientific community can ensure the reliability and reproducibility of preclinical findings. While more publicly available quantitative data on the effects of Biperiden in these models would be beneficial, the established methodologies provide a robust framework for its use in the development of novel therapeutics for Parkinson's disease.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effects of anti-Parkinsonian drugs on neurobehavioural changes induced by bilateral 6-hydroxydopamine lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benztropine inhibits toxicity of MPTP in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Biperiden.HCl: A Comparative Analysis of its M1 Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Biperiden (B1667296) hydrochloride (HCl) as a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. Through objective comparisons with other key muscarinic antagonists and supported by experimental data, this document serves as a resource for professionals in pharmacology and drug development.
Biperiden is a synthetic anticholinergic agent recognized for its therapeutic effects in managing Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its clinical efficacy is primarily attributed to its antagonism of M1 muscarinic receptors within the central nervous system.[1][2] This guide delves into the quantitative data and experimental methodologies that substantiate Biperiden's selectivity for the M1 receptor subtype.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a muscarinic antagonist is determined by its binding affinity to the five muscarinic receptor subtypes (M1-M5). The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of Biperiden and other well-characterized muscarinic antagonists across the five receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| Biperiden | 0.48 [3] | 6.3 [3] | 3.9 [3] | 2.4 [3] | 6.3 [3] | M1-selective |
| Pirenzepine | 18.6[4] | 588[4] | - | - | - | M1-selective |
| Telenzepine | 0.94[4] | 17.8[4] | - | - | - | M1-selective |
| Atropine | 1.27 ± 0.36[4] | 3.24 ± 1.16[4] | 2.21 ± 0.53[4] | 0.77 ± 0.43[4] | 2.84 ± 0.84[4] | Non-selective |
Functional Antagonist Potency
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.
The table below presents the functional antagonist potency of (+)-Biperiden, the more active enantiomer, at different muscarinic receptor subtypes.[5]
| Compound | M1 Receptor (rabbit vas deferens) | M2α Receptor (rat left atrium) | M2β Receptor (guinea-pig ileum) | M1 vs M2α Selectivity Factor |
| (+)-Biperiden | 9.07 [5] | 7.25 [5] | 8.27 [5] | 66 [5] |
| Pirenzepine | - | - | - | 28[5] |
These data demonstrate that (+)-Biperiden has a significantly higher affinity for M1 receptors compared to cardiac M2α receptors, making it more selective than Pirenzepine in this functional context.[5]
Signaling Pathways and Mechanism of Action
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[3]
Biperiden exerts its effect by blocking the M1 receptor, thereby inhibiting the Gq/11 signaling cascade.[1]
Experimental Protocols
The validation of Biperiden as a selective M1 antagonist relies on standardized in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of Biperiden for M1, M2, M3, M4, and M5 muscarinic receptors.[4]
Methodology:
-
Preparation: Cell membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype.[4]
-
Incubation: These membranes are incubated with a radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), which is a non-selective muscarinic antagonist.[4] The incubation also includes varying concentrations of the unlabeled test compound (Biperiden).
-
Competition: Biperiden competes with the radioligand for binding to the receptors.
-
Separation: The bound and free radioligand are separated by filtration through glass fiber filters.[4]
-
Detection: The radioactivity on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[4]
-
Analysis: The data are used to determine the IC50 value (the concentration of Biperiden that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[4]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced cellular response.
Objective: To determine the functional potency of Biperiden in inhibiting agonist-induced calcium mobilization in cells expressing the M1 muscarinic receptor.[4]
Methodology:
-
Cell Culture: A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-293-M1) is cultured in 96-well plates.[4]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of Biperiden.[4]
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M1 receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured using a fluorescence plate reader.[4]
-
Data Analysis: The ability of Biperiden to inhibit the agonist-induced fluorescence signal is quantified, and the IC50 value is determined. This value is used to calculate the functional antagonist potency.[4]
Conclusion
The presented binding affinity and functional potency data validate Biperiden.HCl as a selective M1 muscarinic receptor antagonist. While it exhibits affinity for other muscarinic subtypes, its preference for the M1 receptor is evident. This selectivity profile is crucial for its therapeutic applications and for its use as a tool in pharmacological research to investigate M1 receptor function. The detailed experimental protocols provide a foundation for the continued investigation and validation of muscarinic receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Biperiden HCl's Impact on Locomotor Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biperiden (B1667296) Hydrochloride's (HCl) effects on locomotor activity across different preclinical models. Biperiden, a muscarinic acetylcholine (B1216132) receptor antagonist, is a cornerstone in the treatment of Parkinson's disease and is widely used to manage extrapyramidal symptoms induced by neuroleptic drugs.[1][2][3] Its primary mechanism involves blocking central cholinergic receptors, which helps to restore the balance between the cholinergic and dopaminergic systems in the basal ganglia.[1][3][4] This guide synthesizes data from multiple studies to offer a cross-species validation of its effects on motor function, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Comparative Analysis of Biperiden HCl Effects on Locomotor Activity
The following table summarizes the quantitative effects of Biperiden HCl on locomotor activity in rodent models, providing a basis for cross-study comparison.
| Animal Model | Test | Dose(s) (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat | Open Field | 5 | Intraperitoneal (i.p.) | Increased locomotor activity compared to saline-treated controls. | [5] |
| Rat | Locomotor Activity Test | 5 | Intraperitoneal (i.p.) | Increased locomotor activity when administered alone. Did not antagonize cocaine-induced hyperactivity. | [6] |
| Mouse | Rotarod | 1.0, 5.0, 10.0 | Intraperitoneal (i.p.) | No significant effect on motor coordination. | [7] |
Signaling Pathway of Biperiden HCl in the Striatum
Biperiden HCl acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, within the striatum.[8] In Parkinsonism, a dopamine (B1211576) deficit leads to a relative overactivity of acetylcholine, contributing to motor symptoms. By blocking mAChRs, Biperiden helps to rebalance (B12800153) the striatal output pathways, thereby alleviating symptoms like tremor and rigidity.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Open Field Test (Rat)
-
Objective: To assess spontaneous locomotor activity and exploratory behavior.[5]
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of acrylic. The testing room is typically maintained at low luminosity and a controlled temperature.[5]
-
Procedure:
-
Habituation: Animals are handled for several days leading up to the test to reduce stress.[5]
-
Drug Administration: Rats receive an intraperitoneal (i.p.) injection of Biperiden HCl (e.g., 5 mg/kg) or a saline control.[5]
-
Testing: Immediately following injection, the rat is placed in the center of the open field arena.[5]
-
Data Collection: Locomotor activity is recorded for a specified duration (e.g., 40 minutes). Key parameters measured include total distance traveled, velocity, and time spent in different zones of the arena.[5]
-
Cleaning: The arena is cleaned with an appropriate solution (e.g., 75% ethanol) between trials to remove olfactory cues.[5]
-
Rotarod Test (Mouse)
-
Objective: To evaluate motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Training: Mice are trained on the rotarod for several trials a day for 2-3 days prior to the test day to achieve a stable baseline performance.
-
Drug Administration: Mice receive an i.p. injection of Biperiden HCl (e.g., 1.0, 5.0, or 10.0 mg/kg) or saline.[7]
-
Testing: At a set time after injection (e.g., 30 minutes), mice are placed on the rotating rod, and the latency to fall is recorded.[7] Multiple trials are typically conducted.
-
Experimental Workflow
The following diagram illustrates a general workflow for a cross-study validation of a compound's effect on locomotor activity.
References
- 1. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biperiden | C21H29NO | CID 2381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Biperiden reverses the increase in 50-kHz ultrasonic vocalizations but not the increase in locomotor activity induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biperiden's Effects on Different Neuronal Populations
A Comprehensive Guide for Researchers and Drug Development Professionals
Biperiden (B1667296) is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is largely attributed to its role as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1 subtype, within the central nervous system.[3][4][5] This action helps to restore the neurochemical balance between the cholinergic and dopaminergic systems in the striatum, which is often disrupted in parkinsonian syndromes.[3][4][6] This guide provides a comparative analysis of Biperiden's effects on various neuronal populations, supported by quantitative data and detailed experimental protocols.
Quantitative Data on Receptor Binding and Neurotransmitter Modulation
Biperiden's interaction with neuronal systems is multifaceted, extending beyond its primary anticholinergic activity. The following tables summarize its binding affinities for various receptors and its impact on neurotransmitter release.
Table 1: Receptor Binding Affinities of Biperiden
| Target Receptor | Ligand | Affinity (pA2) | Tissue/System |
| Muscarinic M1 Receptor | (+)-Biperiden | 9.07 | Field-stimulated rabbit vas deferens |
| Muscarinic M2α Receptor | (+)-Biperiden | 7.25 | Rat left atrium |
| Muscarinic M2β Receptor | (+)-Biperiden | 8.27 | Guinea-pig ileum |
| Muscarinic Receptors | (-)-Biperiden | 5.59 - 6.38 | Various tissues |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that results in a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates a greater binding affinity.[2]
Table 2: Effects of Biperiden on Neurotransmitter Systems
| Neuronal System | Effect | Method | Brain Region |
| Cholinergic | Antagonism of M1 muscarinic receptors | Receptor Binding Assays | Striatum |
| Facilitates evoked Acetylcholine (ACh) release (antimuscarinic property) | Brain Slice Electrophysiology | Rabbit Caudate Nucleus | |
| Dopaminergic | Facilitates evoked Dopamine (B1211576) (DA) release | Brain Slice Electrophysiology | Rabbit Caudate Nucleus |
| Weakly inhibits high-affinity DA uptake (IC50 = 9 µM) | Synaptosomal Uptake Assay | Rabbit Caudate Nucleus | |
| May block dopamine reuptake and storage | Inferred from therapeutic action | Central Nervous System | |
| GABAergic | Reduces evoked GABA overflow | Brain Slice Electrophysiology | Rabbit Caudate Nucleus |
| Glutamatergic | Potential uncompetitive antagonist at the NMDA receptor | Inferred from emerging evidence | Central Nervous System |
Effects on Different Neuronal Populations
Cholinergic Neurons: Biperiden's primary mechanism of action is the blockade of M1 muscarinic acetylcholine receptors.[3][7] The (+)-enantiomer of Biperiden demonstrates a particularly high affinity for M1 receptors, with significantly lower affinity for cardiac M2α receptors, contributing to its central nervous system selectivity.[2][5][8] This M1-selective antagonism is thought to be a key factor in its therapeutic effects.[1] By blocking these receptors, Biperiden reduces the excitatory influence of acetylcholine in the striatum, helping to re-establish a more balanced interplay with the dopaminergic system.[4][6] Interestingly, due to its antimuscarinic properties, it can also facilitate the evoked release of acetylcholine.[9]
Dopaminergic Neurons: The therapeutic rationale for using Biperiden in Parkinson's disease lies in its ability to counteract the relative overactivity of the cholinergic system that results from dopamine deficiency.[5][10] Beyond this indirect effect, studies have shown that Biperiden can directly influence the dopaminergic system. It has been observed to facilitate the evoked release of dopamine in the caudate nucleus.[9] Furthermore, there is evidence to suggest that Biperiden may also block the reuptake and storage of dopamine at central sites, which would increase dopaminergic activity.[11] However, its inhibition of high-affinity dopamine uptake is considered weak.[9] In hemiparkinsonian monkeys, Biperiden has been shown to enhance the effects of a dopamine D1 receptor agonist.[12]
GABAergic and Glutamatergic Neurons: Biperiden's influence extends to the major inhibitory and excitatory neurotransmitter systems. It has been shown to reduce the evoked overflow of GABA in the caudate nucleus, which could lead to the disinhibition of GABA-controlled neurons.[9] Emerging evidence also points to a potential role for Biperiden as a use-dependent, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, suggesting an influence on glutamatergic neurotransmission.[3] This potential off-target effect could contribute to both its therapeutic and adverse effects.[2]
Experimental Protocols
A comprehensive understanding of Biperiden's pharmacological profile has been built upon a variety of experimental techniques. Below are detailed methodologies for key experiments.
1. Receptor Binding Affinity Assay (Generalized Protocol) [1][2]
-
Objective: To determine the binding affinity (Ki) of Biperiden for a specific neuronal receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the target receptor (e.g., human muscarinic M1 receptor).
-
A radioligand specific for the receptor (e.g., [3H]-pirenzepine for M1 receptors).
-
Unlabeled Biperiden at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
The cell membranes are incubated with the radioligand and varying concentrations of unlabeled Biperiden.
-
The mixture is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The concentration of Biperiden that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. In Vivo Microdialysis for Neurotransmitter Release [3]
-
Objective: To measure extracellular levels of neurotransmitters (e.g., acetylcholine, dopamine) in specific brain regions of a living animal following Biperiden administration.
-
Materials:
-
Anesthetized animal (e.g., rat).
-
Stereotaxic frame.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
-
Procedure:
-
The animal is anesthetized and placed in the stereotaxic frame.
-
A microdialysis probe is surgically implanted into the target brain region (e.g., striatum).
-
The probe is continuously perfused with aCSF at a slow flow rate.
-
Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the aCSF.
-
Dialysate samples are collected at regular intervals before and after the administration of Biperiden.
-
The concentration of neurotransmitters in the dialysate is quantified using HPLC-ECD.
-
3. Brain Slice Electrophysiology for Neurotransmitter Release [9]
-
Objective: To study the effects of Biperiden on the electrically evoked release of radiolabeled neurotransmitters from brain slices.
-
Materials:
-
Animal brain (e.g., rabbit).
-
Vibratome or tissue chopper.
-
Superfusion chambers.
-
Physiological salt solution.
-
Radiolabeled neurotransmitter precursor (e.g., [3H]choline for acetylcholine, [3H]dopamine).
-
Scintillation counter.
-
-
Procedure:
-
Brain slices containing the region of interest (e.g., caudate nucleus) are prepared.
-
The slices are incubated with a radiolabeled precursor to allow for the uptake and synthesis of the radiolabeled neurotransmitter.
-
The slices are then placed in superfusion chambers and continuously washed with a physiological salt solution.
-
The release of the neurotransmitter is stimulated electrically at set intervals.
-
Fractions of the superfusate are collected and the radioactivity is measured to quantify neurotransmitter release.
-
Biperiden is added to the superfusion medium to determine its effect on both spontaneous and evoked release.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]
- 7. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biperiden enhances L-DOPA methyl ester and dopamine D(l) receptor agonist SKF-82958 but antagonizes D(2)/D(3) receptor agonist rotigotine antihemiparkinsonian actions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Amnesic Efficacy of Biperiden and Phencyclidine
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the pro-amnesic properties of the M1 muscarinic receptor antagonist, Biperiden, and the non-competitive NMDA receptor antagonist, Phencyclidine (PCP), reveals distinct efficacy profiles and underlying mechanisms. This guide synthesizes experimental data from key behavioral paradigms, providing researchers, scientists, and drug development professionals with a comparative overview to inform preclinical research in cognitive impairment.
Biperiden, a selective M1 muscarinic antagonist, and PCP, a non-competitive NMDA receptor antagonist, are both known to induce memory deficits, making them valuable tools for modeling cognitive dysfunction in research settings.[1] However, the potency and dose-response relationships of these compounds vary significantly. A direct comparison using the passive avoidance task in CD-1 mice demonstrated that PCP is a more efficacious pro-amnesic agent than Biperiden.[1]
Quantitative Comparison of Pro-Amnesic Effects
The following tables summarize the quantitative data from passive avoidance and Morris water maze experiments, highlighting the dose-dependent effects of Biperiden and PCP on memory consolidation and spatial learning.
Table 1: Passive Avoidance Task - Step-Through Latency
The passive avoidance task assesses long-term memory based on fear-motivated learning. A reduction in step-through latency indicates impaired memory of an aversive stimulus.
| Compound | Species | Dose (mg/kg, i.p.) | Effect on Step-Through Latency (Retention Trial) | Reference |
| Biperiden | Mice (CD-1) | 1 | No significant reduction compared to control. | [1] |
| 5 | No significant reduction compared to control. | [1] | ||
| 10 | Significant reduction compared to control. | [1] | ||
| PCP | Mice (CD-1) | 1 | Significant reduction compared to control. | [1] |
| 3 | Significant reduction compared to control. | [1] | ||
| 6 | Significant reduction compared to control. | [1] | ||
| Mice | 10-30 | Dose-dependent shortening of step-down latency. | [2] |
Data presented as the qualitative effect on the latency to enter a dark compartment where an aversive stimulus was previously delivered. A shorter latency indicates a pro-amnesic effect.
Table 2: Morris Water Maze - Spatial Learning and Memory
The Morris water maze is a test of spatial learning and memory in which animals must find a hidden platform in a pool of water. Increased escape latency and time spent in non-target quadrants indicate memory impairment.
| Compound | Species | Dose (mg/kg) | Effect on Spatial Learning and Memory | Reference |
| Biperiden | Rats | 1, 3 | Disruption of short-term memory. | [3] |
| Rats | Not specified | Significant effect on memory acquisition and retention in counter-balanced acquisition and probe trials of reversal tasks.[4] | [4] | |
| PCP | Rats | 2.0 (s.c.) | Disrupted spatial learning (prolonged search time) and reference memory (less time in target quadrant during probe trial).[5] | [5] |
| Rats | 0.5, 1.0 | No significant disruption of spatial learning. | [5] |
Data presented as the qualitative effect on performance in the Morris water maze. Impaired performance is characterized by increased latency to find the hidden platform and reduced time in the target quadrant during probe trials.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Passive Avoidance Test
This task evaluates fear-motivated long-term memory.
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acclimation: The animal is placed in the light compartment for a set period (e.g., 60 seconds) to acclimate.
-
Training (Acquisition): The guillotine door is opened. Once the animal enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.4-1.6 mA) is delivered. The animal is then returned to its home cage.
-
Drug Administration: The test compound (Biperiden or PCP) or vehicle is administered intraperitoneally (i.p.) at specified doses.[1]
-
Retention Test: After a set interval (typically 24 hours), the animal is placed back into the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A shorter latency is indicative of amnesia.[6]
Morris Water Maze
This task assesses hippocampus-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Habituation: Animals are habituated to the pool and the procedure over several days.
-
Acquisition Training:
-
Animals are placed in the water at one of four starting positions.
-
They are allowed to swim and find the hidden platform. If they do not find it within a set time (e.g., 60 seconds), they are guided to it.
-
This is repeated for several trials per day over consecutive days.
-
Drug administration (Biperiden or PCP) can occur before or after training sessions, depending on whether the effect on acquisition or consolidation is being studied.[7]
-
-
Probe Trial:
-
The platform is removed from the pool.
-
The animal is allowed to swim for a set period (e.g., 60 seconds).
-
The time spent and the distance swam in the target quadrant (where the platform was previously located) are recorded. A preference for the target quadrant indicates spatial memory.[8]
-
Signaling Pathways and Mechanisms of Action
The pro-amnesic effects of Biperiden and PCP are mediated by distinct neurotransmitter systems.
Biperiden: As a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, Biperiden interferes with cholinergic signaling, which is crucial for memory consolidation.[9] Blockade of M1 receptors in key brain regions like the hippocampus disrupts the downstream signaling cascades necessary for synaptic plasticity and memory formation.
PCP: PCP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10] By blocking the NMDA receptor channel, PCP inhibits the influx of calcium, a critical step in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Below are diagrams illustrating the experimental workflow and the signaling pathways affected by these compounds.
References
- 1. Comparison of pro-amnesic efficacy of scopolamine, biperiden, and phencyclidine by using passive avoidance task in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine-induced retrograde amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bahniks.com [bahniks.com]
- 4. Mnemonic and behavioral effects of biperiden, an M1-selective antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of phencyclidine on spatial learning and memory: nitric oxide-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze - Scholarpedia [scholarpedia.org]
- 9. Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Correlation Between In Vitro and In Vivo Functional Assays of Biperiden HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biperiden (B1667296) Hydrochloride's (HCl) performance in in vitro and in vivo functional assays. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to elucidate the correlation between Biperiden's activity at the molecular level and its physiological effects.
Executive Summary
Data Presentation
In Vitro Data: Muscarinic Receptor Binding Affinity and Functional Antagonism
The following table summarizes the binding affinities (Ki) of Biperiden HCl for the five human muscarinic receptor subtypes and the functional antagonist potency (pA2) of its enantiomers.
| Receptor Subtype | Biperiden HCl Ki (nM) | (+)-Biperiden pA2 | (-)-Biperiden pA2 |
| M1 | 0.48[2][3] | 9.07[4] | 5.59 - 6.38[4] |
| M2 | 6.3[2][3] | 7.25[4] | 5.59 - 6.38[4] |
| M3 | 3.9[2][3] | - | - |
| M4 | 2.4[2][3] | - | - |
| M5 | 6.3[2][3] | - | - |
Note: Ki values represent the inhibition constant for Biperiden HCl at cloned human muscarinic receptors. pA2 values indicate the functional antagonist potency of the (+) and (-) enantiomers of Biperiden.
In Vivo Data: Reversal of Haloperidol-Induced Catalepsy in Rodents
The haloperidol-induced catalepsy model is a standard preclinical assay to evaluate the antiparkinsonian activity of drugs. Biperiden is often used as a positive control in this model due to its established clinical efficacy.
| Animal Model | Neuroleptic | Biperiden HCl Dose Range (mg/kg, i.p.) | Endpoint |
| Rat | Haloperidol (B65202) (1-2 mg/kg) | 2 - 5 | Reversal of catalepsy (measured by bar test latency) |
| Mouse | Haloperidol | 2 - 10 | Reversal of catalepsy |
Experimental Protocols
In Vitro: Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of Biperiden HCl for each muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine).
-
Unlabeled Biperiden HCl.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled Biperiden HCl.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of Biperiden HCl that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo: Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of Biperiden HCl to reverse catalepsy induced by a dopamine (B1211576) D2 receptor antagonist (haloperidol).
Materials:
-
Male Wistar rats (200-250g).
-
Haloperidol solution.
-
Biperiden HCl solution.
-
Vehicle (e.g., saline).
-
Catalepsy bar (a horizontal bar raised above a surface).
-
Stopwatch.
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental room and handling for several days before the experiment.
-
Drug Administration:
-
Pre-treatment paradigm: Administer Biperiden HCl (or vehicle) intraperitoneally (i.p.) 30 minutes before the administration of haloperidol (i.p.).
-
Reversal paradigm: Induce catalepsy with haloperidol and then administer Biperiden HCl (or vehicle) at the time of peak cataleptic effect.
-
-
Catalepsy Assessment (Bar Test): At predetermined time points after haloperidol injection, gently place the rat's forepaws on the elevated bar.
-
Measurement: Record the latency (in seconds) for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the catalepsy scores (latency to move) between the vehicle-treated group and the Biperiden HCl-treated groups. A significant reduction in the catalepsy score indicates an anti-cataleptic (antiparkinsonian-like) effect.
Mandatory Visualization
Caption: M1 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of Biperiden.
Caption: Experimental Workflow for Establishing In Vitro-In Vivo Correlation of Biperiden HCl.
Correlation and Comparison with Alternatives
The high in vitro affinity of Biperiden for the M1 muscarinic receptor, particularly the (+)-enantiomer, is consistent with its potent in vivo efficacy in reversing the cataleptic state induced by haloperidol. The blockade of M1 receptors in the striatum is believed to restore the balance between the dopaminergic and cholinergic systems, which is disrupted by D2 receptor antagonists like haloperidol.[1] This restoration of neurochemical balance manifests as a reduction in motor rigidity, providing a clear mechanistic link between the in vitro target engagement and the in vivo functional outcome.
Compared to other anticholinergic agents like Trihexyphenidyl (B89730), Biperiden exhibits a similar preference for the M1 receptor subtype.[1] Some studies suggest that the binding of Biperiden to muscarinic receptors may be partially irreversible, in contrast to the completely reversible binding of Trihexyphenidyl.[5] This difference in binding kinetics could potentially explain variations in the duration of their clinical effects and side-effect profiles.[5] Human volunteer studies have shown that both Biperiden and Trihexyphenidyl impair memory and reduce salivation to a similar extent, though Biperiden was reported to be more sedating.[6]
Conclusion
The functional assays of Biperiden HCl demonstrate a strong qualitative correlation between its in vitro activity as a potent M1 muscarinic receptor antagonist and its in vivo efficacy in animal models of Parkinson's disease. The high affinity for its molecular target, as determined by in vitro binding and functional assays, translates to a robust and dose-dependent reversal of motor deficits in preclinical in vivo models. This established relationship underscores the utility of these assays in the preclinical development and characterization of anticholinergic drugs for the treatment of movement disorders. Further studies directly comparing in vitro receptor occupancy with in vivo efficacy in the same experimental setting would be beneficial for establishing a quantitative IVIVC for Biperiden HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and biperiden: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of central and peripheral pharmacologic effects of biperiden and trihexyphenidyl in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Biperiden's Effect on Acetylcholinesterase Activity: A Comparative Analysis with Other Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Biperiden's effect on acetylcholinesterase (AChE) activity alongside other common anticholinergic drugs. While the primary mechanism of action for most anticholinergics is the blockade of muscarinic acetylcholine (B1216132) receptors, their interaction with acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, is a subject of scientific inquiry. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to offer a comprehensive overview for research and drug development purposes.
Quantitative Comparison of Acetylcholinesterase Inhibition
The following table summarizes the available quantitative data on the inhibition of acetylcholinesterase by Biperiden and other selected anticholinergic drugs. It is important to note that direct inhibitory activity on AChE is not the primary mechanism of action for most of these compounds, which is reflected in the limited availability of robust inhibitory concentration data for many of them.
| Drug | Type | IC50 / Ki Value | Mechanism of AChE Inhibition | Reference |
| Biperiden | Anticholinergic (for Parkinson's disease) | Ki = 1.11 mmol/L | Uncompetitive | [1][2] |
| Scopolamine (B1681570) | Anticholinergic (for motion sickness) | Some inhibitory activity noted, but specific IC50/Ki values from direct enzymatic assays are not consistently reported. One study in zebrafish larvae showed an 11.68% ± 2.28% inhibition. | Not clearly defined in the context of direct AChE inhibition. | [3] |
| Trihexyphenidyl | Anticholinergic (for Parkinson's disease) | No significant direct inhibitory activity on AChE has been reported in the reviewed literature. Its primary mechanism is as a muscarinic receptor antagonist. | Not Applicable | [4][5] |
| Benztropine | Anticholinergic (for Parkinson's disease) | No significant direct inhibitory activity on AChE has been reported in the reviewed literature. Its primary mechanism is as a muscarinic receptor antagonist. | Not Applicable | [6][7][8] |
| Procyclidine | Anticholinergic (for Parkinson's disease) | No significant direct inhibitory activity on AChE has been reported in the reviewed literature. Its primary mechanism is as a muscarinic receptor antagonist. | Not Applicable | [9] |
| Donepezil | AChE Inhibitor (for Alzheimer's disease) | IC50 in the nanomolar range | Non-competitive | [1] |
| Tacrine | AChE Inhibitor (for Alzheimer's disease) | IC50 in the nanomolar range | Non-competitive | [1] |
Experimental Protocols
The most common method for determining AChE activity and inhibition is the Ellman's assay.
Ellman's Assay for Acetylcholinesterase Inhibition
This spectrophotometric method, developed by Ellman and colleagues, is a widely used, simple, and reliable technique for measuring cholinesterase activity.
Principle: The assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (Biperiden and other anticholinergics) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add phosphate buffer to each well.
-
Add the test compound solution at various concentrations to the sample wells. For the control wells (100% enzyme activity), add the solvent used for the test compounds.
-
Add the AChE solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control reaction - Rate of sample reaction) / Rate of control reaction] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the key components of a cholinergic synapse, where acetylcholine (ACh) acts as a neurotransmitter. This includes the synthesis of ACh, its release into the synaptic cleft, its interaction with postsynaptic receptors, and its degradation by acetylcholinesterase (AChE). Anticholinergic drugs primarily act by blocking the postsynaptic muscarinic receptors, while AChE inhibitors prevent the breakdown of ACh.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel insights on acetylcholinesterase inhibition by Convolvuluspluricaulis, scopolamine and their combination in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Trihexyphenidyl Hydrochloride? [synapse.patsnap.com]
- 5. Trihexyphenidyl - Wikipedia [en.wikipedia.org]
- 6. Benzatropine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Benztropine Mesylate? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Biperiden HCl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like Biperiden hydrochloride (HCl) is a critical aspect of laboratory operations. Adherence to proper disposal protocols is paramount to protecting personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of Biperiden HCl.
Core Principles of Biperiden HCl Waste Management
Biperiden HCl should be treated as a hazardous substance.[1] It is categorized as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, mandating that its release into the environment be strictly avoided.[3] Therefore, disposal of Biperiden HCl must not be done through conventional waste streams such as household garbage or sewage systems.[4]
Waste Segregation and Collection
The initial and one of the most crucial steps in proper waste management is the correct segregation of Biperiden HCl waste. Cross-contamination with other waste streams can lead to hazardous chemical reactions and complicate the disposal process.[1]
Step-by-Step Waste Collection Protocol:
-
Designate a Specific Waste Container : Utilize a dedicated, clearly labeled, and leak-proof container specifically for Biperiden HCl waste. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.[1]
-
Proper Labeling : The container must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "Biperiden hydrochloride".[1][5] Any solvents or other chemicals mixed with the Biperiden HCl waste must also be listed on the label.[1]
-
Collect All Forms of Waste :
Disposal Procedures
The ultimate disposal of Biperiden HCl waste must be conducted in accordance with all applicable local, state, and federal regulations.[3] The recommended method of disposal is through a licensed hazardous material disposal company.[6] A common and effective technique for the final disposal of this type of chemical waste is incineration.
Recommended Disposal Method:
-
Chemical Incineration : The material can be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator that is equipped with an afterburner and a scrubber.[2][7]
It is imperative to note that Biperiden HCl is not classified as a dangerous good for transport purposes under DOT (US) and ADR/RID (European) regulations.[3]
Handling and Personal Protective Equipment (PPE)
When handling Biperiden HCl, whether in its pure form or as waste, appropriate personal protective equipment must be worn at all times.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust.[1][6] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary when handling large quantities or if dust is generated. | To prevent inhalation of dust or aerosols.[1][7] |
Decontamination and Spill Cleanup Protocol
In the event of a Biperiden HCl spill, immediate and proper decontamination is essential to ensure the safety of laboratory personnel.
Spill Cleanup Steps:
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[1]
-
Evacuate if Necessary : For large spills, or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[1]
-
Wear Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and double gloves.[1]
-
Contain the Spill :
-
Clean the Area : After the material has been absorbed or contained, clean the spill area with a suitable solvent (e.g., alcohol), followed by a wash with soap and water.[1]
-
Dispose of Cleanup Materials : All materials used for the spill cleanup, including absorbent pads, paper towels, and contaminated PPE, must be collected and disposed of as hazardous waste in the designated Biperiden HCl waste container.[1]
Biperiden HCl Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Biperiden HCl waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Biperiden.HCl
For researchers, scientists, and drug development professionals, the safe handling of Biperiden Hydrochloride (Biperiden.HCl) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a flammable solid that is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves.[2] | To prevent skin contact and absorption. Harmful in contact with skin.[1] |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2] | To protect against eye irritation. Causes serious eye irritation.[1] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[2] | To avoid contact with skin. |
| Respiratory Protection | In case of inadequate ventilation or when dust is generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | To prevent inhalation. Harmful if inhaled.[1] |
Quantitative Toxicological Data
The following table summarizes the acute toxicity data for this compound.
| Route of Exposure | Test Species | LD50/TDLO Value |
| Oral LD50 | Mouse | 530 mg/kg[1] |
| Oral LD50 | Rat | 750 mg/kg[1] |
| Intravenous LD50 | Mouse | 56 mg/kg[1] |
| Subcutaneous TDLO | Rat | 1 mg/kg[1] |
Operational and Disposal Plans
A clear and structured plan for the handling and disposal of this compound is crucial for laboratory safety and regulatory compliance.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is properly labeled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[2][3]
-
Weighing and Aliquoting:
-
Conduct these operations in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust generation and inhalation.
-
Use appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[4]
-
-
Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
Handle solutions with the same precautions as the solid material.
-
-
General Laboratory Use:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill Response Workflow
The following diagram outlines the procedural workflow for managing a this compound spill.
Caption: Procedural workflow for handling a this compound spill.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
Biperiden hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molar Mass ( g/mol )
-
The molar mass of this compound is approximately 347.9 g/mol .[7]
-
Example for 1 mL of 10 mM this compound: 10 mmol/L * 0.001 L * 347.9 g/mol = 3.479 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the tube thoroughly for 1-2 minutes until the this compound powder is completely dissolved.[7] Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
